3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOPMLUYDDHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: Synthesis, Properties, and Therapeutic Potential as a Nicotinic Acetylcholine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, a key heterocyclic scaffold in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant role as a precursor for potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutics targeting neurological disorders.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic diamine with a benzyl group attached to one of the nitrogen atoms. This structural motif provides a rigid framework that is amenable to further functionalization, making it an attractive building block in drug discovery.
| Property | Value | Source(s) |
| CAS Number | 869494-14-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥95-99% | [1][4] |
| Storage | 2-8°C, sealed in a dry, dark place | [1][2] |
Safety and Handling
A comprehensive Safety Data Sheet (SDS) is available for this compound.[5] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, please refer to the official Safety Data Sheet.
Synthesis of this compound
The synthesis of this compound has been described in the patent literature.[6] The following is a detailed, step-by-step protocol derived from this source.
Experimental Protocol:
Step 1: Synthesis of the Precursor (Not explicitly detailed for the benzyl derivative in the provided abstract, but a general methodology is inferred)
The synthesis starts from a suitable precursor, which is then cyclized and functionalized. The patent describes the synthesis of related compounds, and a similar strategy would be employed for the benzyl derivative.
Step 2: Reductive Amination or Alkylation
A common method to introduce the benzyl group is through reductive amination of a suitable amine precursor with benzaldehyde or direct alkylation with a benzyl halide.
Step 3: Deprotection and Final Product Formation
In many synthetic routes involving bicyclic amines, protecting groups are used. The final step would involve the removal of any protecting groups to yield the desired this compound.
The following diagram illustrates a generalized workflow for the synthesis of such bicyclic amines:
Applications in Drug Development: Targeting Nicotinic Acetylcholine Receptors
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a privileged structure in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[7][8][9][10] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in a variety of physiological processes, including cognition, learning, and memory.[11] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[12]
Derivatives of this compound have been synthesized and evaluated as potent and selective modulators of α4β2 nAChRs.[7][8][9] These compounds can act as agonists, partial agonists, or antagonists at these receptors, offering a versatile platform for fine-tuning therapeutic effects.[7] The rigid bicyclic structure of the core helps in presenting the pharmacophoric elements in a defined spatial orientation, leading to high-affinity binding to the receptor.
Mechanism of Action and Signaling Pathways
The α4β2 nAChRs are ion channels that, upon binding to an agonist like acetylcholine, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[13] This influx leads to membrane depolarization and the generation of an excitatory postsynaptic potential, ultimately resulting in the modulation of neurotransmitter release.
Modulation of α4β2 nAChRs by ligands derived from this compound can have profound effects on downstream signaling pathways. For instance, activation of these receptors can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is known to be involved in promoting neuronal survival and neuroprotection.[14]
The following diagram illustrates the signaling pathway associated with the activation of α4β2 nicotinic acetylcholine receptors:
Spectral Data
While a comprehensive set of publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited, researchers can expect to find characteristic signals corresponding to the benzyl group (aromatic protons and carbons) and the bicyclic amine core in their analytical characterizations.[2]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure and amenability to chemical modification have made it a cornerstone in the development of novel modulators of nicotinic acetylcholine receptors. The insights provided in this technical guide regarding its synthesis, properties, and pharmacological relevance are intended to facilitate further research and development of new therapies for a range of central nervous system disorders.
References
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Nakayama, H., & Numakawa, T. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In [Book Title, if available]. NCBI Bookshelf. Available at: [Link]
- Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 478-490.
- [Inventor Names]. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. World Intellectual Property Organization. Patent No. WO2005108402A1.
- Grupe, M., et al. (2015). Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach. Basic & Clinical Pharmacology & Toxicology, 116(2), 99-109.
- Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 478-490.
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DrugBank. (n.d.). Nicotinic acetylcholine receptor alpha-4/beta-2. Retrieved from [Link]
- Deligia, F., et al. (2017). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 138, 1-14.
- Bouzat, C., et al. (2016). Analysis of neuronal nicotinic acetylcholine receptor α4β2 activation at the single-channel level. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(8), 1779-1786.
- Murineddu, G., et al. (2017). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 138, 1-14.
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[Author, if available]. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. [Journal Name], , [Pages].
- Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.
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Chemsigma. (n.d.). This compound [ 869494-14-4 ]. Retrieved from [Link]
- Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375.
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3-Benzyl-3,6-diazabicyclo[3.1.1]heptane molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a class of conformationally restricted piperidine analogs that have garnered significant interest in medicinal chemistry.[1] Its rigid framework reduces the entropic penalty associated with receptor binding, offering a pathway to enhanced ligand affinity and selectivity. This guide provides a detailed examination of the 3-benzyl derivative of this scaffold, synthesizing experimental and computational insights into its three-dimensional structure and conformational dynamics. A core focus is placed on the interplay between the bicyclic core's inherent geometry and the steric and electronic influence of the N-benzyl substituent, providing a foundational understanding for its application in rational drug design.
The Strategic Value of the Diazabicyclo[3.1.1]heptane Core in Drug Discovery
In the landscape of modern drug discovery, the use of rigid scaffolds is a well-established strategy to pre-organize a molecule into a bioactive conformation. Bicyclic aliphatic amines are particularly valued for their ability to present pharmacophoric elements in well-defined three-dimensional vectors.[2] The 3,6-diazabicyclo[3.1.1]heptane system serves as a prime example, acting as a constrained isostere of the more flexible piperazine ring, a common motif in bioactive compounds.
The fusion of a four-membered ring onto the six-membered piperazine-like ring introduces significant torsional strain, which severely limits the conformational freedom of the entire structure. This rigidity is advantageous for several reasons:
-
Enhanced Affinity: By locking the molecule into a shape that is complementary to the target's binding site, the entropic cost of binding is minimized, often leading to a significant increase in potency.
-
Improved Selectivity: The precise spatial arrangement of substituents allows for fine-tuning of interactions with a specific target receptor over off-targets, reducing the potential for side effects.
-
Novel Chemical Space: These scaffolds provide access to unique three-dimensional chemical space, enabling the development of intellectual property and the exploration of novel structure-activity relationships (SAR).[3]
The addition of a benzyl group at the N3 position provides a versatile synthetic handle and a bulky substituent whose orientation is critical to the molecule's overall shape and potential interactions within a protein binding pocket.
Core Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a six-membered ring fused with a four-membered ring, sharing two bridgehead carbons. The molecular formula is C₁₂H₁₆N₂.[4]
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Bicyclic System: The [3.1.1] nomenclature indicates that the two bridgehead atoms are connected by bridges of three, one, and one atom(s), respectively. In this case, the 'one-atom' bridges are the nitrogen atoms themselves.
-
Nitrogen Positions: The nitrogen atoms are located at positions 3 and 6. The benzyl group occupies the N3 position, leaving the N6 position available for further functionalization, a common strategy in the synthesis of ligand libraries.[5][6]
-
Chirality: The bridgehead carbon atoms are stereocenters, making the molecule chiral. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture. For biological applications, separation of enantiomers is often a critical step, as different enantiomers can exhibit vastly different pharmacological activities.
Conformational Analysis: Merging Experiment and Theory
The therapeutic potential of this scaffold is intrinsically linked to its preferred three-dimensional conformation. The analysis relies on a synergistic combination of experimental techniques, primarily NMR spectroscopy and X-ray crystallography, and computational modeling.[7]
The Bicyclic Core: A Constrained System
Unlike a simple cyclohexane or piperazine ring that readily interconverts between chair conformations, the 3,6-diazabicyclo[3.1.1]heptane core is highly constrained. The fusion of the cyclobutane-like ring forces the six-membered ring into a rigid, distorted conformation that is typically described as a flattened chair or a boat-like structure. The exact geometry is a balance between minimizing angle strain in the four-membered ring and torsional strain in the six-membered ring.
Orientational Preference of the N-Benzyl Group
The conformation of the N-benzyl group relative to the bicyclic system is a critical determinant of the molecule's overall shape. The rotation around the N3-CH₂ bond will be sterically hindered, leading to one or two low-energy conformers. It is anticipated that the benzyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the protons of the bicyclic frame.
Methodologies for Structural Elucidation
A multi-faceted approach is required for a comprehensive understanding of the molecule's conformation both in solution and in the solid state.
Workflow for Conformational Determination
Caption: A synergistic workflow combining experimental and computational methods for robust conformational analysis.
Key Experimental & Computational Protocols
Protocol: NMR-Based Solution Conformation Analysis
This protocol outlines the steps to determine the solution-state structure and the orientation of the benzyl group.
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all unique proton and carbon environments.
-
2D Homonuclear Correlation (¹H-¹H COSY): Acquire a COSY spectrum to establish scalar coupling networks within the bicyclic core and the benzyl group, aiding in the assignment of adjacent protons.
-
2D Heteronuclear Correlation (¹H-¹³C HSQC/HMBC):
-
Run an HSQC experiment to correlate each proton to its directly attached carbon.
-
Run an HMBC experiment to identify 2-3 bond correlations, which helps in assigning quaternary carbons and confirming the overall connectivity.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):
-
This is the most critical experiment for determining the 3D structure. Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-600 ms.
-
Causality: Protons that are close in space (< 5 Å), regardless of their bonding, will show cross-peaks. The presence of NOE correlations between the benzylic protons (N-CH₂) and specific protons on the bicyclic frame provides definitive proof of the benzyl group's preferred orientation. The absence of other potential correlations is equally informative.
-
-
Data Interpretation: Integrate all spectral data to build a self-consistent model of the major solution-state conformer.
Protocol: Computational Conformational Search
Computational modeling predicts low-energy structures and provides a theoretical framework for interpreting experimental data.[8]
-
Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor.
-
Force Field Selection: Choose a suitable molecular mechanics (MM) force field (e.g., MMFF94s or OPLS3e) that is well-parameterized for amines and aromatic systems.
-
Systematic Conformational Search:
-
Define the rotatable bonds, primarily the N3-CH₂ and CH₂-Ph bonds.
-
Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating these bonds in defined increments.
-
Causality: This step broadly explores the potential energy surface to ensure no plausible conformers are missed. Each generated conformer is subjected to a quick energy minimization.
-
-
Geometry Optimization and Energy Refinement:
-
Take the unique, low-energy conformers (<10 kcal/mol above the minimum) from the MM search.
-
Perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Trustworthiness: This step refines the molecular geometry and provides more accurate relative energies of the conformers. A frequency calculation must be performed to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Analysis: Rank the conformers by their calculated energies to identify the global minimum and other thermally accessible structures. Compare the geometry of the lowest-energy conformer(s) with distances derived from NMR NOE data and/or solid-state X-ray data for validation.
Summary of Structural and Conformational Data
The following table summarizes the expected structural characteristics of this compound based on established chemical principles and analysis of similar bicyclic systems.
| Feature | Description | Expected Characteristics | Method of Verification |
| Bicyclic Core Conformation | The geometry of the fused 6- and 4-membered ring system. | A rigid, non-interconverting, distorted chair or boat-like conformation. | X-ray Crystallography, NMR (Coupling Constants) |
| Benzyl Group Orientation | The preferred spatial position of the benzyl substituent relative to the bicyclic core. | Predominantly a pseudo-equatorial orientation to minimize steric hindrance with the bicyclic frame. | NMR (NOESY/ROESY) |
| Conformational Population | The distribution of different conformers at room temperature. | Expected to be dominated by a single low-energy conformer, with minor populations of other conformers possible. | Computational Modeling, Dynamic NMR |
| N6 Substituent Vector | The direction in which a substituent attached to the N6 atom would point. | A well-defined axial or equatorial-like vector, determined by the rigid core conformation. | X-ray Crystallography, Molecular Modeling |
Conclusion and Outlook
This compound is a valuable scaffold whose utility in drug design is directly tied to its rigid and well-defined three-dimensional structure. The conformational landscape is dominated by the constraints of the bicyclic core and the steric demands of the N-benzyl group, leading to a limited set of low-energy structures. A comprehensive analysis, leveraging the strengths of both high-resolution NMR spectroscopy and quantum mechanical calculations, provides a reliable model of its preferred conformation. This detailed structural knowledge is the authoritative foundation upon which medicinal chemists can design next-generation ligands with superior potency, selectivity, and optimized pharmacokinetic properties for a wide range of biological targets.[9][10]
References
- WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (n.d.). Google Patents.
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. [Link]
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This compound; bis.... (n.d.). Chemspace. Retrieved January 19, 2026, from [Link]
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Tert-butyl this compound-6-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Christoffers, J., et al. (2009). Straightforward and Scalable Synthesis of Orthogonally Protected 3,7-Diazabicyclo[4.1.0]heptane. Synthesis. [Link]
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Gotti, C., et al. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). Angene Chemical. Retrieved January 19, 2026, from [Link]
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Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Hindle, A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ChemRxiv. [Link]
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Scott, J. D., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. Molecules, 26(11), 3354. [Link]
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Fois, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 105, 168-180. [Link]
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Loriga, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-691. [Link]
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Oniga, S., et al. (2018). Polynitrogen Bicyclic and Tricyclic Compounds as PDE4 Inhibitors. Molecules, 23(10), 2447. [Link]
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Dallanoce, C., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). Bioorganic & Medicinal Chemistry Letters, 24(21), 5057-5061. [Link]
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Chandler, D. L. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
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Spectroscopic Characterization of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the bicyclic diamine, 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. The structural elucidation of this compound is critical for its application in medicinal chemistry and drug development, where the rigid diazabicyclo[3.1.1]heptane scaffold offers a unique three-dimensional conformation for interaction with biological targets. This document details the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind the spectral assignments.
Molecular Structure and Synthesis Overview
This compound possesses a rigid bicyclic core with a benzyl group attached to one of the nitrogen atoms. The synthesis of this compound can be achieved through the reduction of the corresponding lactam, 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, using a reducing agent such as lithium aluminum hydride. A comprehensive understanding of the starting materials and potential side products is crucial for the accurate interpretation of the spectroscopic data.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons.
Experimental Protocol
A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.
-
Data Acquisition: Record the spectrum at room temperature. Key acquisition parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-10 ppm for this compound), and a relaxation delay that allows for full relaxation of the protons between scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹H NMR Data and Interpretation
The following table summarizes the reported ¹H NMR data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.23-7.42 | multiplet | 5H | Ar-H |
| 4.72 | doublet (d) | 1H | N-CH ₂-Ph (diastereotopic) |
| 4.51 | doublet (d) | 1H | N-CH ₂-Ph (diastereotopic) |
| 3.76-3.90 | multiplet | 1H | Bicyclic ring proton |
| 3.24-3.50 | multiplet | 3H | Bicyclic ring protons |
| 2.80-2.96 | multiplet | 1H | Bicyclic ring proton |
| 1.74 | doublet (d) | 1H | Bicyclic ring proton |
Interpretation:
-
Aromatic Protons (7.23-7.42 ppm): The multiplet integrating to 5 protons in the aromatic region is characteristic of the monosubstituted benzene ring of the benzyl group.
-
Benzylic Protons (4.51 and 4.72 ppm): The two doublets at 4.51 and 4.72 ppm, each integrating to one proton, are assigned to the diastereotopic protons of the benzylic methylene group (N-CH₂-Ph). The rigid bicyclic structure creates a chiral environment, rendering these two protons chemically non-equivalent. They appear as an "AB quartet" due to geminal coupling.
-
Bicyclic Ring Protons (1.74-3.90 ppm): The complex set of multiplets between 1.74 and 3.90 ppm correspond to the protons of the 3,6-diazabicyclo[3.1.1]heptane core. The rigidity of the bicyclic system and the various coupling interactions between adjacent protons lead to this complex pattern. A definitive assignment of each of these signals would require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Caption: Molecular structure of this compound with ¹H NMR assignments.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift ranges for similar functional groups.[1][2][3]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |
| ~138 | Quaternary Aromatic C | The carbon atom of the phenyl ring attached to the benzylic CH₂ group. |
| ~129 | Aromatic CH | Ortho- and para- carbons of the phenyl ring. |
| ~128 | Aromatic CH | Meta- carbons of the phenyl ring. |
| ~127 | Aromatic CH | The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the alkyl substituent. |
| ~60-65 | N-C H₂-Ph | The benzylic carbon is deshielded by the adjacent nitrogen atom and the phenyl group. |
| ~50-60 | Bicyclic C -N | Carbons in the bicyclic core that are directly attached to a nitrogen atom are expected in this region. |
| ~25-35 | Bicyclic C H₂ | The remaining methylene carbons of the bicyclic core. |
Rationale for Predictions
The predicted chemical shifts are based on the following principles:
-
Aromatic Carbons: The carbons of the benzene ring are expected to resonate in the typical aromatic region of 120-140 ppm. The ipso-carbon (the one attached to the benzylic group) will be a quaternary carbon and will likely appear as a weaker signal.
-
Benzylic Carbon: The carbon of the N-CH₂-Ph group is attached to an electronegative nitrogen atom, which deshields it, shifting its resonance downfield to the 60-65 ppm range.
-
Bicyclic Carbons: The carbons of the diazabicyclo[3.1.1]heptane core will have chemical shifts that depend on their proximity to the nitrogen atoms. Carbons directly bonded to nitrogen will be more deshielded (50-60 ppm) than the other methylene carbons (25-35 ppm).
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol
A general protocol for obtaining a mass spectrum of this compound is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would induce more fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Expected Mass Spectrum and Fragmentation
While an experimental mass spectrum for this compound is not available, the expected fragmentation pattern can be predicted based on the known behavior of N-benzyl amines.[4][5][6]
-
Molecular Ion: With a molecular formula of C₁₂H₁₆N₂, the exact mass of this compound is 188.1313 g/mol . In ESI-MS, a strong signal for the protonated molecule [M+H]⁺ is expected at an m/z of 189.1392.
-
Major Fragmentation Pathway: The most characteristic fragmentation of N-benzyl amines is the cleavage of the C-N bond between the benzylic carbon and the nitrogen atom. This is due to the high stability of the resulting benzyl or tropylium cation.
-
Formation of Tropylium Ion (m/z 91): The most prominent fragment in the EI mass spectrum is expected to be at m/z 91, corresponding to the [C₇H₇]⁺ ion (tropylium ion), which is formed by the loss of the C₅H₉N₂ radical from the molecular ion.
-
The following diagram illustrates the primary expected fragmentation pathway.
Caption: Expected primary fragmentation pathway of this compound in mass spectrometry.
Other minor fragments corresponding to the cleavage of the bicyclic ring system may also be observed, but the m/z 91 peak is expected to be the base peak in an EI spectrum.
Conclusion
References
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Solubility and stability of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
An In-depth Technical Guide to the Physicochemical Characterization of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: A Proposed Framework for Solubility and Stability Analysis
Abstract
This compound is a bicyclic diamine scaffold that holds potential as a key intermediate in the synthesis of novel therapeutic agents. As with any compound progressing through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide presents a comprehensive, proposed framework for the systematic evaluation of the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this document outlines a robust, first-principles approach based on established pharmaceutical industry best practices and regulatory guidelines. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary methodologies to determine aqueous and organic solubility, identify potential degradation pathways, and establish a foundational stability profile. This guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant for formulation development, analytical method development, and regulatory submissions.
Introduction: The Need for Foundational Characterization
The 3,6-diazabicyclo[3.1.1]heptane core is a conformationally constrained piperazine isostere, a structural motif of significant interest in medicinal chemistry for its ability to impart favorable pharmacokinetic properties.[1] The addition of a benzyl group to this scaffold, creating this compound (Molecular Formula: C₁₂H₁₆N₂, Molecular Weight: 188.27 g/mol ), introduces both lipophilicity and a potential site for metabolic activity.[2] Its utility as a synthetic intermediate has been noted in the patent literature, hinting at its role in the creation of more complex, biologically active molecules.[3]
Before any meaningful biological or formulation work can be undertaken, a quantitative understanding of two critical attributes is required: solubility and stability.
-
Solubility directly influences a compound's dissolution rate and bioavailability, impacting its suitability for various dosage forms and its behavior in biological assays.[4]
-
Stability dictates a compound's shelf-life, storage conditions, and potential for generating impurities over time, which is a key safety and quality concern.[5]
This guide provides a detailed roadmap for conducting these essential investigations.
Solubility Profiling: From Thermodynamic Principles to Practical Application
The solubility of a compound is its ability to form a homogeneous solution with a solvent. For pharmaceutical applications, this is typically assessed in both aqueous and organic media. We will explore two key types of solubility: thermodynamic and kinetic.[6]
Theoretical Considerations
The structure of this compound suggests several key features that will influence its solubility:
-
Basic Centers: The two nitrogen atoms are basic and will become protonated at acidic pH, leading to the formation of more soluble salt forms. Therefore, a strong pH-dependence on aqueous solubility is anticipated.
-
Lipophilic Benzyl Group: The non-polar benzyl group will contribute to solubility in organic solvents but may limit aqueous solubility at neutral or basic pH.
-
Rigid Bicyclic Core: The rigid structure may impact crystal lattice energy, which in turn affects the energy required to dissolve the solid-state material.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[7]
Objective: To determine the equilibrium solubility of this compound across a range of pharmaceutically relevant pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, citrate buffers) covering a pH range from 2.0 to 10.0.
-
Compound Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[8]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved via centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[8]
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as the HPLC-UV method described in Section 3.2.
-
pH Verification: Measure the final pH of each solution to confirm it has not shifted during the experiment.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Buffer System | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | ~1.0 | 25 | ||
| pH 4.5 Acetate Buffer | 4.5 | 25 | ||
| pH 7.4 PBS | 7.4 | 25 | ||
| pH 10.0 Carbonate Buffer | 10.0 | 25 | ||
| Water | ~8.0 (est.) | 25 | ||
| 0.1 N HCl | ~1.0 | 37 | ||
| pH 7.4 PBS | 7.4 | 37 |
Intrinsic Stability and Forced Degradation
Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[5][11]
Workflow for Stability Assessment
The overall process involves developing a robust analytical method and then using that method to quantify the parent compound and detect degradation products under various stress conditions.
Caption: Workflow for Forced Degradation and Stability Analysis.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][13]
Objective: To develop a reverse-phase HPLC method capable of separating this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile choice for compounds of moderate polarity.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier will ensure the basic nitrogens are protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Wavelength Detection: Determine the UV absorbance maximum (λ-max) of the compound by scanning a dilute solution from 200-400 nm. The benzyl group should provide a strong chromophore around 254-265 nm.
-
Gradient Elution Development: Develop a gradient elution method to separate the parent compound from more polar and less polar impurities. A typical starting gradient might be 5% to 95% Mobile Phase B over 20 minutes.[12]
-
Method Specificity Check: To confirm the method is stability-indicating, analyze samples from the forced degradation studies. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Protocols: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the drug substance to ensure that secondary degradation is minimized.[14]
General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock will be diluted into the stressor solutions.
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl. Heat at 60-80 °C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH. Heat at 60-80 °C.
-
Neutral Hydrolysis: Dilute the stock solution in water. Heat at 60-80 °C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and analyze by HPLC.
2. Oxidative Degradation:
-
Procedure: Dilute the stock solution in a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Sampling: Withdraw aliquots at various time points and analyze by HPLC. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite.
3. Photolytic Degradation:
-
Procedure: Expose both the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.[5] A control sample should be wrapped in foil to protect it from light.
-
Sampling: Analyze the samples after a specified duration of exposure.
4. Thermal Degradation (Dry Heat):
-
Procedure: Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Sampling: Withdraw samples at various time points, prepare solutions, and analyze by HPLC.
Predicted Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. The tertiary amines and the benzylic position are the most likely sites of reactivity.
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The Ascendancy of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. In this landscape, the rigid, three-dimensional architecture of bicyclic scaffolds has emerged as a particularly fruitful area of investigation. Among these, the 3-benzyl-3,6-diazabicyclo[3.1.1]heptane core has garnered significant attention, proving to be a versatile and privileged scaffold. This in-depth technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, and diverse applications of this scaffold in drug discovery. We will delve into its critical role in the development of potent and selective modulators of neuronal nicotinic acetylcholine receptors (nAChRs) and explore its emerging potential in the design of targeted kinase inhibitors. Through detailed structure-activity relationship (SAR) analyses, experimental protocols, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the this compound scaffold in their own research endeavors.
Introduction: Embracing Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic ring systems in drug discovery has been colloquially termed the "flatland" of medicinal chemistry. While productive, this approach can limit the exploration of chemical space and lead to challenges in achieving target selectivity and desirable ADME (absorption, distribution, metabolism, and excretion) properties. Saturated bicyclic scaffolds, with their well-defined three-dimensional conformations, offer a compelling alternative.[1] These rigid structures can present functional groups in precise spatial orientations, enabling highly specific interactions with biological targets.[2]
The 3,6-diazabicyclo[3.1.1]heptane framework, a bridged piperazine analog, is a prime example of such a scaffold. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The two nitrogen atoms provide convenient handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships. The benzyl group at the 3-position, a common feature in many active derivatives, often serves to occupy a hydrophobic pocket in the target binding site, further enhancing affinity.
This guide will focus specifically on the this compound core, a key building block that has demonstrated remarkable success in medicinal chemistry.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a multi-step process that has been efficiently optimized for multigram scale production. The following is a detailed protocol based on established literature.[1][3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
-
Hydrogenation: An ethanol solution of the starting material, a suitable precursor such as a pyridinium salt, is subjected to hydrogenation at 3.1 x 10^5 Pa (45 psi) and 60°C for seven hours in the presence of 10% Palladium on carbon (Pd/C) catalyst.
-
Filtration and Concentration: The catalyst is removed by filtration, and the resulting solution is evaporated under reduced pressure to yield the crude product as a thick oil.
-
Purification: The crude oil is purified by flash chromatography on silica gel, eluting with a 9:1 chloroform-methanol mixture, to afford 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one as a waxy, clear solid.[1]
Step 2: Reduction to this compound
-
LAH Reduction: A solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C.
-
Reflux: The reaction mixture is allowed to warm to room temperature and then refluxed overnight.
-
Quenching: After cooling to 0°C, the reaction is carefully quenched by the successive addition of ethyl ether, water, 2 N sodium hydroxide solution, and finally more water.[1]
-
Extraction and Purification: The resulting mixture is filtered, and the filtrate is concentrated. The crude product can be further purified by standard techniques to yield the final this compound.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: A Focus on Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
The most prominent application of the this compound scaffold has been in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of neurological and psychiatric disorders.[4][5]
Targeting the α4β2 nAChR Subtype
Derivatives of this compound have shown exceptional potency and selectivity for the α4β2 subtype of nAChRs.[4][6] This subtype is particularly relevant for conditions such as nicotine addiction, pain, and cognitive disorders.[2]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound core have provided valuable insights into the structural requirements for high-affinity binding to the α4β2 nAChR. The general pharmacophore consists of the basic nitrogen of the bicyclic core, which is protonated at physiological pH, and an aromatic moiety that engages in cation-π interactions with a tryptophan residue in the receptor's binding pocket.[7]
The following table summarizes the SAR for a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives, highlighting the profound impact of substitutions on the anilide ring on binding affinity and selectivity.[5]
| Compound | R Group (Substitution on Anilide Ring) | α4β2 Ki (nM) | α7 Ki (µM) | α7/α4β2 Selectivity Ratio |
| 32 | H | 1.1 | >10 | >9090 |
| 33 | Benzyl | 1.8 | 1.07 | 594 |
| 35 | 3-OCH3 | 0.56 | >50 | >89286 |
| 38 | 3,4-Methylenedioxy | 0.106 | 8.4 | 79245 |
| 41 | 2-F | 0.315 | >10 | >31746 |
| 42 | 3-F | 0.044 | >10 | >227272 |
| 43 | 4-F | 0.01 | 33.2 | 3,320,000 |
Data extracted from Murineddu et al. (2019).[5]
Key SAR Insights:
-
Anilide Ring Substitution: The nature and position of substituents on the anilide ring dramatically influence both affinity and selectivity.
-
Halogen Substitution: Fluorine substitution is particularly favorable, with the 4-fluoro derivative (43 ) exhibiting an outstanding Ki of 10 pM for the α4β2 receptor and a remarkable selectivity of over 3,000,000-fold versus the α7 subtype.[5]
-
Electron-Donating Groups: Methoxy and methylenedioxy groups also lead to high affinity and selectivity.[5]
Caption: Key structural elements influencing the activity of 3,6-diazabicyclo[3.1.1]heptane derivatives at nAChRs.
Mechanism of Action: Partial Agonism
Several of the high-affinity 3,6-diazabicyclo[3.1.1]heptane derivatives have been characterized as partial agonists at the α4β2 nAChR.[4][8] This is a particularly desirable pharmacological profile for therapeutic agents, as partial agonists can provide a sufficient level of receptor stimulation to achieve a therapeutic effect while having a ceiling effect that prevents overstimulation and reduces the risk of side effects and toxicity.
Pharmacokinetic Profile
While the 3,6-diazabicyclo[3.1.1]heptane scaffold has yielded compounds with excellent potency, achieving favorable pharmacokinetic properties has been a challenge for some derivatives.[7] However, compounds like TC-8831 have demonstrated good brain penetration in rats, with a brain-to-plasma ratio of approximately 0.3.[4] This indicates that with appropriate chemical modifications, this scaffold can be incorporated into centrally-acting drugs.
Emerging Applications: RET Kinase Inhibition
Beyond its established role in targeting nAChRs, the 3,6-diazabicyclo[3.1.1]heptane scaffold is now being explored in the development of inhibitors for other important drug targets. A notable recent example is its incorporation into potent and selective inhibitors of the rearranged during transfection (RET) kinase.[9][10]
Mutations in the RET proto-oncogene are drivers of various cancers, including certain types of thyroid and lung cancer. The 3,6-diazabicyclo[3.1.1]heptane moiety has been successfully employed as a key component in the design of next-generation RET inhibitors that can overcome resistance to first-generation drugs.[10] In these molecules, the bicyclic core often serves to project a substituent into a specific pocket of the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocols: nAChR Binding Assay
The evaluation of compounds targeting nAChRs is typically performed using radioligand binding assays. The following is a generalized protocol for a competitive binding assay using [3H]epibatidine, a high-affinity nAChR ligand.
Protocol: [3H]Epibatidine Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 nAChRs).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]epibatidine (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]epibatidine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[11]
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its rigid, three-dimensional nature provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The remarkable success in developing picomolar inhibitors of the α4β2 nAChR highlights the potential of this scaffold for addressing challenging neurological and psychiatric disorders.
The emergence of this scaffold in the field of kinase inhibition underscores its versatility and suggests that its full potential is yet to be realized. Future research will likely focus on further exploring the chemical space around this core, optimizing pharmacokinetic properties, and applying it to an even broader range of therapeutic targets. The continued development of efficient and scalable synthetic routes will be crucial in facilitating these endeavors. The this compound scaffold is a testament to the power of three-dimensional thinking in drug design and is poised to remain a valuable tool for medicinal chemists for years to come.
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Post-Munson, D. J., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74. [Link]
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Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]
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Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]
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Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 429-437. [Link]
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Deligia, F., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 155, 318-330. [Link]
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Dias, C., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4995. [Link]
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Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
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Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930. [Link]
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ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. [Link]
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Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(4), ENEURO.0185-17.2017. [Link]
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Probing the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Derivatives
Abstract
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a conformationally constrained piperazine analogue that has garnered significant interest in medicinal chemistry. Its rigid structure provides a unique platform for the design of selective ligands targeting various biological entities. The introduction of a benzyl group at the 3-position further functionalizes this core, opening new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the potential biological targets of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane derivatives, with a primary focus on neuronal nicotinic acetylcholine receptors (nAChRs), opioid receptors, and monoamine transporters. We will delve into the mechanistic rationale for these interactions, present consolidated data from the literature, and provide detailed, field-proven experimental protocols for target validation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.
The 3,6-Diazabicyclo[3.1.1]heptane Scaffold: A Foundation for Specificity
The 3,6-diazabicyclo[3.1.1]heptane core is a bridged bicyclic system that locks the piperazine-like nitrogens into a fixed spatial orientation. This conformational rigidity is a key attribute in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The benzyl group, attached at the N-3 position, introduces a lipophilic and aromatic moiety that can engage in various non-covalent interactions with protein targets, including van der Waals forces, and π-π stacking. The exploration of derivatives of this scaffold has revealed a rich pharmacology, with particular emphasis on targets within the central nervous system.
Primary Biological Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
The most extensively documented biological targets for 3,6-diazabicyclo[3.1.1]heptane derivatives are the neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological processes and are attractive therapeutic targets for neurological and psychiatric disorders.
Mechanistic Rationale and Key Interactions
Derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold have demonstrated high affinity and selectivity for the α4β2 subtype of nAChRs.[1][2][3][4] The protonated nitrogen of the bicyclic core is believed to form a crucial cationic-π interaction with a tryptophan residue in the receptor's binding pocket, a hallmark of nAChR ligand binding. The benzyl group can further enhance affinity by occupying a hydrophobic pocket within the receptor. The constrained nature of the scaffold allows for precise positioning of these interacting groups, leading to potent and selective receptor modulation. Some derivatives have been characterized as partial agonists, which can be beneficial in therapeutic contexts like smoking cessation by alleviating withdrawal symptoms without producing the full rewarding effects of nicotine.[1]
Quantitative Data Summary
The following table summarizes the binding affinities of representative 3,6-diazabicyclo[3.1.1]heptane derivatives for nAChR subtypes.
| Compound ID | Substitution Pattern | Target | Ki (nM) | Reference |
| Compound A | 3-(6-bromopyridin-3-yl) | α4β2 | 0.023 | [2] |
| Compound B | 3-(6-phenylpyridin-3-yl) | α4β2 | 0.011 | [3] |
| Compound C | 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide | α4β2 | 0.010 | [1] |
Experimental Workflow for nAChR Target Validation
The following workflow outlines the key steps for confirming and characterizing the interaction of novel this compound derivatives with nAChRs.
Caption: Experimental workflow for nAChR target validation.
Detailed Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Culture HEK293 cells stably expressing human α4β2 or α7 nAChRs. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
Binding Reaction: In a 96-well plate, combine 50 µL of cell membrane preparation, 50 µL of radioligand (e.g., [³H]-Epibatidine for α4β2), and 50 µL of competing ligand (the this compound derivative) at various concentrations. For non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubation and Filtration: Incubate the plate at room temperature for 2 hours. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Secondary Target Profile: Opioid Receptors
While the evidence is less extensive than for nAChRs, there is a documented rationale for investigating this compound derivatives as ligands for opioid receptors, particularly with a view to developing novel analgesics.[5]
Mechanistic Rationale and Structure-Activity Relationships
A patent application has described the synthesis and potential analgesic activity of this compound, suggesting an interaction with the opioid system.[6] The core structure can be viewed as a constrained analogue of known opioid pharmacophores. The basic nitrogen is crucial for interacting with the anionic site of the opioid receptor, while the benzyl group can explore hydrophobic pockets, similar to the phenyl moiety in morphine and other opioids. The stereochemistry of the bicyclic system will likely play a critical role in determining the selectivity for µ, δ, and κ opioid receptor subtypes.
Experimental Workflow for Opioid Receptor Target Validation
Caption: Experimental workflow for opioid receptor target validation.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare membranes from CHO cells stably expressing the opioid receptor subtype of interest as described in section 2.3.1.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine 25 µL of membrane preparation, 25 µL of the this compound derivative at various concentrations, and 25 µL of GDP (10 µM final concentration). Pre-incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (0.1 nM final concentration) to initiate the binding reaction. Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer.
-
Scintillation Counting and Data Analysis: Dry the filters, add scintillation fluid, and count the radioactivity. Determine the EC₅₀ and maximal stimulation (Eₘₐₓ) by non-linear regression analysis.
Exploratory Targets: Monoamine Transporters
The structural similarity of the 3-azabicyclo[3.1.1]heptane scaffold to known ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters suggests that this compound derivatives may also interact with these targets.[7] The benzyl group is a common feature in many monoamine transporter inhibitors.
Rationale for Investigation
The modulation of monoamine transporters is a key strategy in the treatment of depression, anxiety, and other neuropsychiatric disorders. The rigid bicyclic core could offer a novel template for designing selective inhibitors. The benzyl substituent can be readily modified to fine-tune the potency and selectivity for DAT, SERT, or NET.
Experimental Workflow for Monoamine Transporter Screening
Caption: Experimental workflow for monoamine transporter screening.
Detailed Protocol: Radiolabeled Neurotransmitter Uptake Assay
-
Cell Culture: Culture cells (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Procedure: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer. Pre-incubate the cells with the this compound derivative at various concentrations for 15 minutes at 37°C.
-
Uptake Reaction: Add the radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a lysis buffer.
-
Scintillation Counting and Data Analysis: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity. Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. The primary and most validated targets are the α4β2 nicotinic acetylcholine receptors, where derivatives have shown exceptional potency and selectivity. The potential for interaction with opioid receptors and monoamine transporters warrants further investigation and could lead to the discovery of novel analgesics or treatments for mood disorders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel derivatives. As our understanding of the structure-activity relationships of this scaffold deepens, we can expect the emergence of new clinical candidates with improved efficacy and safety profiles.
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The Ascendance of a Constrained Scaffold: A Technical Guide to the 3,6-diazabicyclo[3.1.1]heptane Core in Drug Discovery
Introduction: Embracing Conformational Rigidity in Drug Design
In the intricate dance of drug discovery, the quest for novel molecular architectures that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the myriad of scaffolds available to medicinal chemists, bridged bicyclic systems have emerged as powerful tools to impart conformational constraint, a strategy often leading to enhanced binding affinity and selectivity for biological targets. This guide delves into the burgeoning significance of the 3,6-diazabicyclo[3.1.1]heptane core, a unique and conformationally restricted diamine scaffold that is carving a niche in modern drug development, particularly in the realm of neuroscience.
The inherent rigidity of the 3,6-diazabicyclo[3.1.1]heptane framework offers a distinct advantage over more flexible linear or monocyclic diamines. By locking the relative orientation of the two nitrogen atoms, this scaffold reduces the entropic penalty upon binding to a target protein, often resulting in a significant boost in potency. Furthermore, the defined spatial arrangement of substituents appended to this core allows for a more precise probing of the target's binding site, facilitating the optimization of structure-activity relationships (SAR). This guide will provide an in-depth exploration of the synthesis, key applications, and experimental considerations for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising scaffold.
Synthetic Strategies: Forging the Bicyclic Core
The synthesis of the 3,6-diazabicyclo[3.1.1]heptane core, while requiring a multi-step approach, is achievable through established chemical transformations. A common and versatile strategy commences with commercially available starting materials and involves the formation of a key bicyclic intermediate, which can then be further functionalized. The use of protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, is instrumental in achieving selective derivatization of the two nitrogen atoms.
Experimental Protocol: Synthesis of N-Boc-3,6-diazabicyclo[3.1.1]heptane
A frequently employed synthetic route involves the preparation of a suitably protected bicyclic precursor. While various methods exist, a representative multi-step synthesis is outlined below, often starting from readily available precursors and involving key steps like cyclization and functional group manipulations. A crucial intermediate is the mono-Boc-protected 3,6-diazabicyclo[3.1.1]heptane, which allows for selective functionalization at the unprotected nitrogen.[1]
Step 1: Synthesis of the Bicyclic Core The initial steps typically involve the construction of the bicyclic ring system. This can be achieved through various methods, including intramolecular cyclization reactions. For instance, a common precursor is a suitably substituted azetidine derivative that can undergo double alkylation with a malonate equivalent, followed by hydrolysis and decarboxylation to furnish the core structure.[2]
Step 2: N-Boc Protection Once the core is formed, selective protection of one of the nitrogen atoms is crucial for controlled derivatization. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard method to install the Boc protecting group.
Step 3: Functionalization and Deprotection With one nitrogen protected, the other is available for various chemical modifications, such as alkylation or acylation, to introduce desired pharmacophoric elements. The final step often involves the removal of the Boc group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or formic acid, to yield the desired functionalized 3,6-diazabicyclo[3.1.1]heptane derivative.[3]
Caption: Generalized synthetic workflow for 3,6-diazabicyclo[3.1.1]heptane derivatives.
A Privileged Scaffold for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
A significant body of research has highlighted the utility of the 3,6-diazabicyclo[3.1.1]heptane core in the design of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in a range of physiological processes and are attractive targets for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[4][5]
The constrained nature of the 3,6-diazabicyclo[3.1.1]heptane scaffold mimics the conformation of acetylcholine and other natural nAChR agonists, allowing for high-affinity binding. By systematically modifying the substituents on this core, researchers have been able to fine-tune the selectivity and functional activity (agonist, partial agonist, or antagonist) of these ligands.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that govern the interaction of 3,6-diazabicyclo[3.1.1]heptane derivatives with α4β2 nAChRs.[6][7] For instance, the introduction of a pyridyl moiety at the 3-position of the bicyclic core is a common strategy to enhance affinity. Further substitution on the pyridine ring can dramatically influence both potency and selectivity.
| Compound | R Group (at 3-position) | α4β2 Ki (nM) | α7/α4β2 Selectivity | Reference |
| 4a | 3-pyridyl | 0.056 | >17857 | [6] |
| 4b | 5-pyrimidinyl | 0.038 | >26315 | [6] |
| 4c | 6-bromo-3-pyridyl | 0.023 | 1295 | [6] |
| 43 | 5-(N-(2-fluorophenyl)nicotinamide) | 0.010 | High | [3][6] |
Table 1: Binding affinities and selectivity of representative 3,6-diazabicyclo[3.1.1]heptane derivatives for nAChRs.
The data in Table 1 clearly demonstrate the sub-nanomolar to picomolar affinities achievable with this scaffold. Notably, compound 43 exhibits an exceptionally high affinity for the α4β2 subtype, underscoring the potential for developing highly potent drug candidates.[3][6]
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
A standard method to determine the binding affinity of novel compounds for the α4β2 nAChR is a competitive radioligand binding assay.
1. Membrane Preparation: Membranes expressing the human α4β2 nAChR are prepared from a stable cell line (e.g., HEK-293 cells).
2. Radioligand: A high-affinity radioligand, such as [³H]-epibatidine or [¹²⁵I]-epibatidine, is used to label the receptors.[8]
3. Assay Conditions: The assay is typically performed in a buffer solution containing the prepared membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.
4. Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by rapid filtration through glass fiber filters.
5. Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
6. Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical α4β2 nAChR radioligand binding assay.
Targeting the Dopamine Transporter (DAT)
Beyond nAChRs, the 3,6-diazabicyclo[3.1.1]heptane core has also proven to be a valuable scaffold for the development of potent dopamine transporter (DAT) inhibitors.[9] The DAT is a key regulator of dopaminergic signaling in the brain, and its modulation is a therapeutic strategy for conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression.
By replacing the 3,8-diazabicyclo[3.2.1]octane core of a known DAT inhibitor with the 3,6-diazabicyclo[3.1.1]heptane system, researchers were able to develop analogues with increased potency.[9] This highlights the scaffold's ability to serve as a bioisosteric replacement to fine-tune pharmacological properties.
Structure-Activity Relationship at the Dopamine Transporter
SAR studies for DAT inhibitors incorporating the 3,6-diazabicyclo[3.1.1]heptane core have shown that the nature of the substituents at both the 3- and 6-positions is critical for activity.
| Compound | R Group (at 6-position) | DAT Ki (nM) | Reference |
| 2a | 1H-indol-2-ylmethyl | 5.5 | [9] |
| 2b | Benzothiophen-2-ylmethyl | Double-digit nM | [9] |
| 2c | Benzofuran-2-ylmethyl | Double-digit nM | [9] |
Table 2: Dopamine transporter inhibitory activity of 3,6-diazabicyclo[3.1.1]heptane derivatives.
These findings suggest that bulky, aromatic substituents at the 6-position are well-tolerated and can lead to potent DAT inhibition. The increased potency observed with the 3,6-diazabicyclo[3.1.1]heptane core compared to its 3,8-diazabicyclo[3.2.1]octane counterpart in certain series underscores the subtle yet significant impact of scaffold geometry on ligand-protein interactions.[9]
Pharmacokinetic Considerations and Future Perspectives
A critical aspect of drug development is ensuring that a potent and selective compound possesses favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Preliminary studies on some 3,6-diazabicyclo[3.1.1]heptane derivatives have shown promising results in this regard. For instance, certain compounds have demonstrated good metabolic stability in liver microsomes and the ability to penetrate the blood-brain barrier, a prerequisite for CNS-acting drugs.[10]
The continued exploration of the 3,6-diazabicyclo[3.1.1]heptane core holds significant promise for the discovery of novel therapeutics. Its rigid structure provides a solid foundation for rational drug design, enabling the development of highly potent and selective ligands for a variety of biological targets. Future research will likely focus on expanding the diversity of substituents on this core, exploring its application to other target classes, and conducting more extensive in vivo studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The insights gained from such endeavors will undoubtedly solidify the position of the 3,6-diazabicyclo[3.1.1]heptane scaffold as a valuable tool in the medicinal chemist's armamentarium.
Conclusion
The 3,6-diazabicyclo[3.1.1]heptane core represents a compelling example of how conformational constraint can be strategically employed to achieve remarkable gains in potency and selectivity. Its successful application in the development of ligands for challenging targets like the α4β2 nAChR and the dopamine transporter validates its status as a privileged scaffold in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, key applications, and experimental methodologies associated with this unique bicyclic system. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the 3,6-diazabicyclo[3.1.1]heptane core is poised to play an increasingly important role in the design of the next generation of precision medicines.
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Topic: Commercial Availability and Suppliers of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Neurological Promise
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane (CAS No. 869494-14-4) is a rigid, bicyclic diamine that has emerged as a significant scaffold in modern medicinal chemistry. Its conformationally restricted structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive building block for designing ligands with high affinity and selectivity for various biological targets. This guide provides an in-depth overview of its chemical properties, synthesis, applications in drug discovery, and a detailed summary of its commercial availability for researchers and drug development professionals. The primary interest in this and related diazabicyclic structures lies in their potential to modulate central nervous system (CNS) targets, particularly neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.[1][2]
Core Compound Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays.
Chemical Structure
The core of the molecule is the 3,6-diazabicyclo[3.1.1]heptane system, which features a four-membered ring fused to a six-membered ring. The benzyl group attached to one of the nitrogen atoms provides steric bulk and lipophilicity, which can be crucial for receptor interactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key properties is presented below. This data is aggregated from various commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 869494-14-4 | [3][4][5] |
| Molecular Formula | C12H16N2 | [4] |
| Molecular Weight | 188.27 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Physical Form | Off-White Solid | [6] |
| Storage | 2-8°C | [4] |
| SMILES | C(N1CC2CC(C1)N2)C1=CC=CC=C1 | [4] |
| InChI Key | HSMOPMLUYDDHIO-UHFFFAOYSA-N | [6] |
Synthetic Pathway: From Precursor to Product
The synthesis of this compound is a critical aspect for its scalable production. A common and effective method involves the reduction of the corresponding lactam, 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (CAS: 869494-13-3).[7][8][9]
Experimental Protocol: Reduction of a Lactam Precursor
This protocol is based on established chemical principles for amide reduction, as detailed in related patent literature.[7]
-
Inert Atmosphere: A reaction vessel is charged with a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The suspension is cooled to 0°C using an ice bath. This is a critical step to control the highly exothermic reaction that occurs upon addition of the substrate.
-
Substrate Addition: A solution of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one in THF is added dropwise to the cooled LiAlH4 suspension. The slow addition rate is essential for maintaining temperature control and preventing side reactions.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.
-
Work-up and Quenching: The reaction is carefully quenched by cooling back to 0°C and sequentially adding water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to safely neutralize the excess LiAlH4 and precipitate aluminum salts, which can then be easily filtered off.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic extracts are then dried, concentrated, and purified, typically via chromatography, to yield the final product.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The rigid bicyclic structure of this compound makes it a valuable scaffold for creating potent and selective ligands.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands: A significant body of research has focused on developing derivatives of 3,6-diazabicyclo[3.1.1]heptane as ligands for nAChRs.[1][2] These receptors are involved in cognitive function, learning, memory, and attention. Modulating these receptors with selective ligands offers therapeutic potential for treating Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2]
-
Analgesic Activity: Patent literature suggests that derivatives of 3,6-diazabicyclo[3.1.1]heptane possess analgesic activity, indicating their potential for development as novel pain therapeutics.[7]
-
Building Block for Novel Chemical Entities: As a functionalized diamine, it serves as a versatile starting material. The secondary amine can be further derivatized to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. For example, the related compound tert-butyl this compound-6-carboxylate provides an orthogonally protected version for sequential chemical modifications.[10]
Commercial Availability and Sourcing
This compound is available from a number of chemical suppliers, catering to both research and bulk quantity needs. The following table provides a comparative overview of some of the known suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and purity specifications.
| Supplier | CAS Number | Purity | Available Quantities |
| ChemShuttle | 869494-14-4 | 95% | 100mg, 250mg, and larger |
| Coolpharm Ltd | 869494-14-4 | N/A | Inquiry-based |
| Chinachemnet | 869494-14-4 | N/A | Inquiry-based |
| Angene Chemical | 869494-14-4 | N/A | Inquiry-based |
| BLDpharm | 869494-14-4 | N/A | Inquiry-based |
| Sigma-Aldrich (via J & W Pharmlab) | 869494-14-4 | 96% | Inquiry-based |
Conclusion
This compound is more than just a chemical reagent; it is a key enabling tool for the advancement of neuroscience and the development of next-generation therapeutics. Its unique structural rigidity and synthetic accessibility make it a valuable platform for medicinal chemists. With a growing number of commercial suppliers, this important building block is readily available to the scientific community, paving the way for new discoveries in drug development.
References
- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (WO2005108402A1).
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This compound cas no.869494-14-4 - coolpharm Ltd. LookChem. URL: [Link]
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This compound - Chinachemnet. URL: [Link]
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3-BENZYL-3,6-DIAZABICYCLO[3.1.1]HEPTAN-2-ONE - Matrix Fine Chemicals. URL: [Link]
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Christoffers, J., Schramm, H., Pavlova, M., & Hoenke, C. (2009). Straightforward and Scalable Synthesis of Orthogonally Protected 3,7-Diazabicyclo[4.1.0]heptane. Synthesis, 2009(10), 1659–1662. URL: [Link]
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This compound - Angene Chemical. URL: [Link]
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Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. URL: [Link]
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3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed. URL: [Link]
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Tert-butyl this compound-6-carboxylate - PubChem. URL: [Link]
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Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed. URL: [Link]
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Safety and handling precautions for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
An In-depth Technical Guide to the Safe Handling of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Introduction
This compound is a bicyclic diamine that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, conformationally restricted structure makes it an attractive scaffold for the synthesis of novel therapeutic agents.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Toxicological Profile
Inferred Potential Hazards:
-
Skin Irritation: Similar compounds are classified as skin irritants.[3][4] Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]
-
Acute Oral Toxicity: Some related compounds exhibit acute oral toxicity. Ingestion of this compound may be harmful.
-
Skin Sensitization: There is a potential for causing an allergic skin reaction upon repeated contact.
-
Aquatic Toxicity: Related compounds have been shown to be very toxic to aquatic life with long-lasting effects.
GHS Classification Summary for Structurally Similar Compounds
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[4] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
This table is a composite based on data for structurally related compounds and should be used as a precautionary guideline.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.
Engineering Controls
-
Ventilation: All manipulations of the compound should be performed in a well-ventilated area.[4] A certified chemical fume hood is required for handling powders, preparing solutions, and running reactions.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[5][6] Gloves should be inspected before use and disposed of properly after handling the compound.[5]
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[7] For larger quantities or in case of a potential spill, additional protective clothing may be necessary.[6]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Safe Handling and Experimental Workflow
The following protocol outlines a systematic approach to the safe handling of this compound from receipt to disposal. The causality behind these steps is to minimize exposure and prevent accidental release.
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Read and understand the Safety Data Sheet (SDS) for the compound and any other reagents being used.
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily available.
-
-
Compound Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a spatula for solid transfers and avoid creating dust clouds.
-
If the compound is a solid, weigh it onto a tared weigh paper or into a suitable container.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation and Reaction Setup:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, cool the flask in an ice bath.
-
Ensure all reaction vessels are properly secured and vented if necessary.
-
-
Post-Reaction Work-up and Purification:
-
Conduct all extractions, distillations, and other purification steps within the fume hood.
-
Be mindful of potential pressure build-up in separatory funnels and vent them frequently.
-
-
Decontamination and Waste Disposal:
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend a storage temperature of 2-8 °C.[8] The compound should be kept away from incompatible substances such as strong oxidizing agents.[4]
-
Inert Atmosphere and Light Sensitivity: Some sources suggest handling and storing the compound under an inert gas and protecting it from light.[9]
-
Stability: The compound is expected to be stable under recommended storage conditions.[4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For small spills, use an inert absorbent material to contain the substance.[5] Prevent the spill from entering drains or waterways.[3]
-
Clean-up: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Seek immediate medical attention.[4]
Disposal Considerations
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for all waste materials.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[4] Do not allow the material to be released into the environment.
Waste Management Flowchart
Caption: A flowchart for the proper disposal of waste containing this compound.
Conclusion
This compound is a valuable research tool, but it must be handled with the respect and caution afforded to all potentially hazardous chemicals. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific handling, storage, and disposal guidelines outlined in this document, researchers can work safely with this compound. The causality of these measures is rooted in the fundamental principles of chemical safety: minimizing exposure, preventing release, and being prepared for emergencies.
References
- Google Patents. WO2005108402A1 - 3,6-diazabicyclos[3.1.
-
Coolpharm Ltd. This compound cas no.869494-14-4. [Link]
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PubMed. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. [Link]
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Synerzine. Safety Data Sheet: Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2. [Link]
-
Angene Chemical. Safety Data Sheet: Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. [Link]
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An In-Depth Technical Guide to the Stereoisomers of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: Synthesis, Resolution, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane, with a particular focus on its stereoisomers. The 3,6-diazabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, notably in the development of ligands for nicotinic acetylcholine receptors (nAChRs)[1][2]. The introduction of a benzyl group at the 3-position creates a chiral molecule with significant potential for stereospecific interactions with biological targets. While the synthesis of the racemic compound is documented, this guide will also delve into the principles and methodologies for the separation and analysis of its stereoisomers, a critical step in drug discovery and development.
The Stereochemistry of this compound: A Chiral Bicyclic Amine
The rigid, bridged structure of the 3,6-diazabicyclo[3.1.1]heptane core is the source of its chirality. The bridgehead carbon atoms, C1 and C5, are the stereocenters. In the case of this compound, this results in the existence of a pair of enantiomers: (1R,5S)-3-benzyl-3,6-diazabicyclo[3.1.1]heptane and (1S,5R)-3-benzyl-3,6-diazabicyclo[3.1.1]heptane.
The spatial arrangement of the atoms in these enantiomers is non-superimposable, leading to potentially distinct pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological macromolecules like receptors and enzymes is a fundamental concept in pharmacology. For derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold, stereoselectivity in their biological activity has been observed, underscoring the importance of studying the individual stereoisomers[3].
Caption: Enantiomers of this compound.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through a multi-step process, as outlined in the patent literature[4]. The key steps involve the formation of the bicyclic core followed by the introduction of the benzyl group. A representative synthetic route starts from a suitable precursor to form the diazabicyclic ring system, which is then benzylated.
Experimental Protocol: Synthesis of Racemic this compound[4]
This protocol is adapted from the procedures described in patent WO2005108402A1[4].
Step 1: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
-
Hydrogenation: A solution of the starting material, 3-benzyl-3,6-diazabicyclo[3.1.1]hept-6-en-2-one (1 equivalent), in ethanol is subjected to hydrogenation at 3.1 x 10^5 Pa (45 psi) and 60°C for seven hours in the presence of 10% Palladium on carbon (Pd/C) catalyst.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by flash chromatography on silica gel, eluting with a chloroform-methanol mixture (e.g., 9:1) to give 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one as a waxy solid.
Step 2: Reduction to this compound
-
Reduction: A solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminium hydride (LiAlH4, 4 equivalents) in THF at 0°C.
-
Reaction Progression: The mixture is allowed to warm to room temperature and then refluxed overnight.
-
Quenching: The reaction is cooled to 0°C and quenched by the successive addition of water, 2 N sodium hydroxide solution, and again water.
-
Extraction: The mixture is extracted with ethyl ether. The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the final product, this compound.
Caption: Synthetic workflow for racemic this compound.
Chiral Resolution of Racemic this compound
Proposed Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This hypothetical protocol is based on established principles of chiral resolution.
1. Selection of a Chiral Resolving Agent:
-
Commonly used chiral acids for resolving amines include (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, (+)- or (-)-mandelic acid, and (+)- or (-)-camphorsulfonic acid. The choice of the resolving agent and solvent is often empirical and requires screening.
2. Formation of Diastereomeric Salts:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of 0.5 equivalents of the chosen chiral acid (e.g., (+)-tartaric acid) in the same solvent. The use of 0.5 equivalents is based on the principle that only one enantiomer of the amine will preferentially crystallize with the chiral acid.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
3. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.
4. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the aqueous solution with a strong base (e.g., 2 N NaOH) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
Analysis of Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of a chiral compound.
Proposed Experimental Protocol: Chiral HPLC Analysis
1. Column Selection:
-
A chiral stationary phase (CSP) is required. Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases.
2. Mobile Phase Selection:
-
The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an amine additive (e.g., diethylamine or triethylamine) are often added to the mobile phase to improve peak shape and reduce tailing.
3. Method Development:
-
Prepare a standard solution of the racemic this compound.
-
Inject the racemic standard onto the chiral column and monitor the elution profile with a UV detector.
-
Optimize the mobile phase composition (the ratio of non-polar to polar solvent) to achieve baseline separation of the two enantiomeric peaks.
-
Analyze the enantiomerically enriched sample under the optimized conditions to determine the enantiomeric excess (e.e.).
Caption: Workflow for chiral resolution and analysis.
Properties and Biological Significance of Stereoisomers
The individual enantiomers of this compound are expected to have identical physical properties in a non-chiral environment, such as melting point and boiling point. However, their interaction with plane-polarized light will be equal and opposite, a property known as specific rotation.
More importantly, the biological activities of the enantiomers can differ significantly. For instance, in a series of related 3,6-diazabicyclo[3.1.1]heptane derivatives developed as nAChR ligands, it was found that the biological activity often resides primarily in one of the enantiomers[3]. This stereoselectivity arises from the three-dimensional arrangement of the pharmacophoric elements of the molecule, which dictates how it fits into the chiral binding pocket of its target receptor.
Therefore, the separation and individual pharmacological evaluation of the enantiomers of this compound are crucial for any drug development program. This allows for the identification of the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), and helps in assessing any potential for toxicity or off-target effects associated with the distomer.
Conclusion
This compound is a chiral molecule with significant potential in medicinal chemistry. While the synthesis of its racemic form is established, the separation and characterization of its individual stereoisomers are critical for elucidating its full therapeutic potential. This guide has provided a detailed overview of the stereochemistry of this compound, a protocol for its racemic synthesis, and proposed methodologies for its chiral resolution and analysis. The principles and protocols outlined herein serve as a valuable resource for researchers and drug development professionals working with this important class of bicyclic diamines.
References
- Antifilarial agents. Diazabicyclooctanes and diazabicycloheptanes as bridged analogs of diethylcarbamazine. Journal of Medicinal Chemistry.
- Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 2015.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 2018.
- Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. Bioorganic & Medicinal Chemistry, 2013.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 2008.
- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. WO2005108402A1, 2005.
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 2010.
- This compound. ChemShuttle.
- 3-BENZYL-3,6-DIAZABICYCLO[3.1.1]HEPTAN-2-ONE.
- Antifilarial agents. Diazabicyclooctanes and diazabicycloheptanes as bridged analogs of diethylcarbamazine. Journal of Medicinal Chemistry.
- A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
- Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry, 2022.
- Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as C
- Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 2014.
- Molecular basis of the selective binding of MDMA enantiomers to the human serotonin and dopamine transporters. bioRxiv, 2020.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2022.
- Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. Request PDF.
- Straightforward and Scalable Synthesis of Orthogonally Protected 3,7-Diazabicyclo[4.1.0]heptane. Sci-Hub.
- Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 2013.
- Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 2018.
- Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 2008.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 2022.
- 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. PubChemLite.
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- 4. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold
The 3,6-diazabicyclo[3.1.1]heptane core is a conformationally constrained piperazine isostere of significant interest in medicinal chemistry. Its rigid, bicyclic structure imparts a well-defined three-dimensional geometry to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif has been incorporated into a variety of neurologically active agents, including ligands for nicotinic acetylcholine receptors (nAChRs) and opioid receptors. The N-benzyl protected variant, 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, serves as a key building block for the synthesis of these more complex derivatives, allowing for selective functionalization at the N6 position.
This document provides a comprehensive guide to the synthesis of this compound, drawing upon established industrial protocols. The presented synthesis is a two-step process commencing with the formation of a lactam intermediate, followed by its reduction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the rationale behind the experimental choices and necessary safety precautions.
Synthetic Strategy: A Two-Step Approach to the Bicyclic Core
The most direct and scalable synthesis of this compound, as outlined in the patent literature, involves a two-step sequence:
-
Step 1: Synthesis of the Lactam Intermediate (3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one): This step involves the catalytic hydrogenation of a suitable precursor to form the bicyclic lactam. The benzyl group serves as a protecting group for the N3 position.
-
Step 2: Reduction of the Lactam: The carbonyl group of the lactam is then reduced to a methylene group using a powerful reducing agent, typically a metal hydride, to yield the final product.
This approach is advantageous due to its efficiency and the commercial availability of the necessary starting materials. The use of a benzyl protecting group is strategic, as it is relatively stable under a variety of reaction conditions but can be removed via hydrogenolysis if desired for further derivatization.
Visualizing the Synthesis Workflow
Application Notes and Protocols for the N-Alkylation of 3,6-Diazabicyclo[3.1.1]heptane
Introduction: The Strategic Importance of N-Substituted 3,6-Diazabicyclo[3.1.1]heptanes
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally rigid piperazine isostere of significant interest in medicinal chemistry and drug development.[1] Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable building block for designing ligands with high affinity and selectivity for various biological targets. N-alkylation of this bicyclic diamine is a critical synthetic transformation that enables the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. N-substituted derivatives have shown promise as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) and opioid receptors, highlighting their potential in the development of therapeutics for neurological disorders and pain management.[2][3][4][5][6][7]
This guide provides an in-depth exploration of the experimental procedures for the regioselective mono-N-alkylation of 3,6-diazabicyclo[3.1.1]heptane. We will detail two primary, field-proven methodologies: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are integrated to ensure scientific integrity and practical success for researchers in the field.
Core Principle: The Necessity of a Protecting Group Strategy
The 3,6-diazabicyclo[3.1.1]heptane core possesses two secondary amine nitrogens (N3 and N6). Direct alkylation of the unprotected scaffold would lead to a mixture of mono- and di-alkylated products, as well as potential regioisomers, resulting in significant purification challenges and low yields of the desired compound.
To achieve selective mono-alkylation, a protection strategy is essential. The most common and effective approach is to use the tert-butoxycarbonyl (Boc) protecting group. The commercially available starting material, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate , provides a substrate where the N6 nitrogen is protected, leaving the N3 nitrogen available for selective functionalization.[1][5][8][9][10][11]
Methodology 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via an SN2 reaction is a fundamental and widely used method for forming C-N bonds. This approach involves the reaction of the nucleophilic N3-amine of Boc-protected 3,6-diazabicyclo[3.1.1]heptane with an electrophilic alkyl halide (or sulfonate).
Reaction Mechanism and Rationale
The reaction proceeds through a classical SN2 pathway. The lone pair of electrons on the N3 nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
Caption: Mechanism of Direct N-Alkylation.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 equiv)
-
Solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 equiv) and the chosen anhydrous solvent (e.g., MeCN or DMF, to make a ~0.1 M solution).
-
Addition of Base: Add the base (e.g., finely powdered K₂CO₃, 2.5 equiv). Stir the suspension vigorously for 10-15 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C for MeCN, or room temperature to 60 °C for DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic base and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If DMF was used, it may be necessary to perform an aqueous workup. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated Boc-protected product.
Methodology 2: Reductive Amination
Reductive amination is a highly reliable and versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion intermediate.[1] This method is particularly advantageous as it inherently prevents the over-alkylation that can sometimes be an issue with direct alkylation using reactive alkyl halides.
Reaction Mechanism and Rationale
The reaction begins with the condensation of the secondary amine with an aldehyde or ketone to form a transient iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine. NaBH(OAc)₃ is the preferred reagent as it is mild enough not to reduce the starting aldehyde or ketone and can be used in a one-pot procedure.
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the preparation of 3-alkyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptanes.[12]
Materials:
-
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (VBa) (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Acetonitrile)
-
Glacial acetic acid (if using NaBH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as DCM or DCE (to make a ~0.1 M solution).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions at room temperature. Stir the mixture.
-
Alternative with NaBH₃CN: If using sodium cyanoborohydride, cool the solution to 0 °C, add the reducing agent (1.4 equiv), and then adjust the pH to neutral by the dropwise addition of glacial acetic acid.[12]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure N-alkylated Boc-protected product.[12]
Step 3: Final Deprotection
The final step to yield the target N-alkylated 3,6-diazabicyclo[3.1.1]heptane is the removal of the Boc protecting group. This is reliably achieved under acidic conditions.[4][13]
Detailed Deprotection Protocol
Materials:
-
N-alkylated Boc-protected 3,6-diazabicyclo[3.1.1]heptane (1.0 equiv)
-
Acidic solution (e.g., 4M HCl in dioxane, or 20-50% Trifluoroacetic acid (TFA) in DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate or potassium carbonate solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., DCM for TFA deprotection, or it can be added directly to the HCl/dioxane solution).
-
Acid Treatment:
-
Using TFA: Cool the solution to 0 °C and add the TFA/DCM solution. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours.
-
Using HCl/dioxane: Add the 4M HCl in dioxane solution and stir at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water and basify to pH >10 with a saturated aqueous solution of NaHCO₃ or K₂CO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or chloroform) multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-alkylated free base.
-
Data Summary: Comparison of N-Alkylation Methods
| Feature | Direct Alkylation (Alkyl Halide) | Reductive Amination |
| Electrophile | Alkyl Halide (R-X), Sulfonate (R-OTs) | Aldehyde (R-CHO), Ketone (R₂C=O) |
| Key Reagent | Inorganic Base (K₂CO₃, Cs₂CO₃) | Mild Reducing Agent (NaBH(OAc)₃) |
| Primary Advantage | Utilizes readily available alkyl halides. | Prevents over-alkylation; broad substrate scope including complex aldehydes/ketones. |
| Key Consideration | Potential for over-alkylation with highly reactive halides; requires heating. | Requires access to the corresponding aldehyde/ketone. |
| Typical Solvent | MeCN, DMF | DCM, DCE |
| Temperature | Room Temperature to 80 °C | Room Temperature |
Expert Insights and Troubleshooting
-
Causality of Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are preferred for direct SN2 alkylation because they effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, thus accelerating the reaction rate.[3] For reductive amination, chlorinated solvents like DCM and DCE are ideal as they are non-protic and effectively dissolve the reactants and the reducing agent.
-
Choosing the Right Base: For direct alkylation, an inorganic base like K₂CO₃ is often sufficient and easy to remove by filtration.[2] For less reactive alkyl halides, a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can increase the reaction rate. Organic bases like diisopropylethylamine (DIPEA) can also be used but can complicate purification.
-
Troubleshooting: Low Yield in Direct Alkylation: If the reaction stalls, consider the following:
-
Insoluble Base: Ensure the base (e.g., K₂CO₃) is finely powdered to maximize surface area.
-
Leaving Group: Bromides and iodides are more reactive than chlorides. Consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to in-situ convert an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).
-
Temperature: Gradually increasing the temperature can improve reaction rates, but monitor for potential side reactions or decomposition.[3]
-
-
Troubleshooting: Incomplete Reductive Amination: If the reaction does not go to completion, ensure the reagents are anhydrous. Water can hydrolyze the iminium ion intermediate and the reducing agent. Using molecular sieves in the reaction vessel can be beneficial.
-
Purification Strategy: The Boc-protected intermediates are typically non-polar and well-suited for silica gel chromatography. The final deprotected products are polar free bases. If the product is a solid, it can often be purified by precipitation as its hydrochloride salt from a solution in diethyl ether or isopropanol.
References
- Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-50.
- Dallanoce, C., et al. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry, 180, 51-61.
-
PubMed. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. Retrieved from [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Murineddu, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Il Farmaco, 61(2), 159-67.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Pinna, G. A., et al. (2008). and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
- ACS Publications. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. The Journal of Organic Chemistry.
-
Chemsigma. (n.d.). 3-benzyl-3,6-diazabicyclo[3.1.1]heptane. Retrieved from [Link]
-
University of Milan. (n.d.). Synthesis, reactivity and application to asymmetric catalysis of small... Retrieved from [Link]
-
PubMed. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. This document explores the potential application of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, a conformationally restricted bicyclic diamine, as a novel ligand in palladium-catalyzed cross-coupling reactions. While its use in this context is not yet widely documented, its structural features suggest significant potential for influencing reactivity and selectivity. These application notes provide a theoretical framework, a detailed hypothetical protocol for its use in the Buchwald-Hartwig amination, and practical guidance for researchers interested in exploring this and related compounds as ligands in catalysis.
Introduction: The Quest for Novel Ligands in Palladium Catalysis
The development of new pharmaceuticals and functional materials frequently relies on the efficient construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools for this purpose.[1] The success of these transformations hinges on the design of ligands that can stabilize the palladium catalyst, promote the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination), and suppress unwanted side reactions.
Nitrogen-containing compounds, particularly diamines and N-heterocyclic carbenes (NHCs), have emerged as a powerful class of ligands in palladium catalysis.[2][3] They offer a compelling alternative to traditional phosphine ligands, often exhibiting enhanced stability and unique reactivity profiles. The 3,6-diazabicyclo[3.1.1]heptane scaffold represents an intriguing, conformationally rigid diamine system. The benzyl group at the 3-position in this compound provides steric bulk and potential for electronic tuning, making it a promising, yet underexplored, candidate as a ligand in cross-coupling chemistry. The synthesis of this bicyclic diamine has been reported, providing a clear pathway for its preparation and subsequent investigation in catalytic applications.[4]
This guide presents a hypothetical, yet scientifically grounded, application of this compound as a ligand in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[5]
Proposed Catalytic Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide (or pseudohalide) and a primary or secondary amine to form an arylamine.[6] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in a vast number of bioactive molecules.[7] The choice of ligand is crucial for the success of this reaction, influencing the scope of compatible substrates and the reaction conditions required.
We propose that this compound can serve as an effective bidentate or monodentate ligand in the Buchwald-Hartwig amination. Its rigid bicyclic structure can influence the geometry of the palladium center, while the benzyl group can provide steric hindrance that may promote reductive elimination.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Buchwald-Hartwig amination using this compound as a ligand (L) is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Caption: Proposed Buchwald-Hartwig amination catalytic cycle.
The key steps involving the ligand are:
-
Oxidative Addition: The active Pd(0) complex, coordinated to the this compound ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following is a detailed, hypothetical protocol for the Buchwald-Hartwig amination of 4-bromotoluene with morpholine, using this compound as a novel ligand.
Reagent and Equipment Checklist
| Reagent/Equipment | Purpose |
| 4-Bromotoluene | Aryl halide substrate |
| Morpholine | Amine substrate |
| This compound | Ligand |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium precatalyst |
| Sodium tert-butoxide (NaOt-Bu) | Base |
| Toluene | Anhydrous solvent |
| Schlenk flask or sealed vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and stirring |
| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Silica gel | For column chromatography |
| Ethyl acetate, Hexanes | Solvents for chromatography |
Step-by-Step Protocol
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup:
-
To a dry Schlenk flask or sealed vial under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (9.4 mg, 0.05 mmol, 5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
The flask is evacuated and backfilled with inert gas three times.
-
Anhydrous toluene (2 mL) is added, followed by 4-bromotoluene (171 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol).
-
-
Reaction Execution:
-
The reaction vessel is sealed and the mixture is stirred at 100 °C for 12-24 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete (as determined by the consumption of the starting material), the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N-(p-tolyl)morpholine.
-
Data Presentation: Predicted Reaction Scope
The following table outlines the predicted scope and potential yields for the Buchwald-Hartwig amination using this compound as a ligand, based on typical results for similar catalytic systems.
| Aryl Halide | Amine | Predicted Yield (%) |
| 4-Bromotoluene | Morpholine | 85-95 |
| 4-Chloroanisole | Aniline | 70-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | 80-90 |
| 2-Bromopyridine | Piperidine | 75-88 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base | - Use a fresh palladium precatalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly opened or sublimed sodium tert-butoxide. |
| Formation of side products (e.g., hydrodehalogenation) | - High reaction temperature- Presence of water | - Lower the reaction temperature.- Ensure rigorous exclusion of moisture. |
| Catalyst decomposition (black precipitate) | - High catalyst loading- High temperature | - Decrease the catalyst loading.- Optimize the reaction temperature. |
Conclusion
While the application of this compound in palladium-catalyzed cross-coupling is a nascent area of research, its unique structural and electronic properties make it a compelling candidate for ligand development. The protocols and insights provided in this document offer a robust starting point for researchers to explore its potential in the Buchwald-Hartwig amination and other cross-coupling reactions. Further investigation into the synthesis of derivatives of this scaffold could lead to a new class of highly effective ligands for challenging catalytic transformations.
References
- W.O. Patent No. WO2005108402A1 (2005). 3,6-diazabicyclos[3.1.
- Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375.
- Christoffers, J., et al. (2009). Straightforward and Scalable Synthesis of Orthogonally Protected 3,7-Diazabicyclo[4.1.0]heptane. Synthesis, 2009(10), 1659–1662.
- Küçükbay, H., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Evano, G., & Theunissen, C. (2019). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 48(10), 2737-2768.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). Application Notes and Protocols: Diamine Ligands in Suzuki-Miyaura Cross-Coupling with a Focus on 2,4-Pentanediamine.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3489.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable.
- Ferreira, E. M., et al. (2019). Palladium-catalyzed double strain-release (3 + 3) cycloaddition for the synthesis of vinylbicyclo[3.1.1]heptanes. Organic Chemistry Frontiers, 6(18), 3295-3300.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
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- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane for Advanced Solid-Phase Synthesis
Abstract
The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its conformational rigidity and its ability to serve as a three-dimensional bioisostere for common chemical motifs.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic application of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane in solid-phase synthesis (SPS). By leveraging an orthogonal protection strategy, this building block enables the efficient, high-throughput synthesis of diverse chemical libraries with precisely controlled spatial orientation of substituents, a critical advantage in modern drug discovery.[1][3]
Introduction: The Scientific Rationale for Employing a Rigid Bicyclic Scaffold
In the quest for novel therapeutics, the spatial arrangement of functional groups is paramount for achieving high-affinity and selective interactions with biological targets. Flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a specific, low-energy conformation. Conformationally restricted scaffolds, such as 3,6-diazabicyclo[3.1.1]heptane, mitigate this issue by pre-organizing appended functionalities into well-defined vectors.[1][4]
The this compound core offers several distinct advantages for solid-phase library synthesis:
-
Structural Rigidity: The bicyclic nature locks the core into a stable conformation, ensuring that substituents are presented to the biological target in a predictable orientation. This contrasts with more flexible scaffolds like piperazine, which can adopt multiple conformations.[2][5]
-
Orthogonal Handles for Diversification: The presence of two nitrogen atoms allows for the implementation of an orthogonal protection scheme. Typically, one nitrogen is protected with a stable group (e.g., Benzyl), while the other is protected with a labile group (e.g., Boc). This permits selective deprotection and functionalization on the solid support, enabling the construction of diverse libraries from a common intermediate.
-
Three-Dimensional Chemical Space: This scaffold provides a non-planar framework, allowing chemists to explore three-dimensional chemical space more effectively than traditional flat aromatic rings, which is crucial for disrupting protein-protein interactions and accessing novel pharmacophores.
This document will detail the strategic immobilization of a suitably protected 3,6-diazabicyclo[3.1.1]heptane scaffold and provide step-by-step protocols for its subsequent diversification to generate libraries of novel compounds.
Foundational Strategy: Orthogonal Protection and Immobilization
The successful application of this compound in SPS hinges on a robust orthogonal protection strategy. The key intermediate, 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane , provides the necessary handles for both immobilization and subsequent diversification.[6] The benzyl group at the N-3 position serves as a stable protecting group, resistant to the acidic conditions used for Boc-deprotection and the basic conditions often used in coupling reactions. The Boc group at the N-6 position is labile to acid, allowing for its selective removal to expose a secondary amine for further chemistry.
Workflow for Scaffold Immobilization and Library Synthesis
The overall strategy involves synthesizing a derivative of the scaffold that includes a linker for attachment to a solid support. A common and versatile approach is to incorporate a carboxylic acid functionality, which can be coupled to an amine-functionalized resin.
Detailed Experimental Protocols
Protocol 1: Preparation and Immobilization of the Scaffold
This protocol outlines the preparation of a linker-functionalized scaffold and its subsequent immobilization onto a solid support. Rink Amide resin is chosen here as it allows for the cleavage of final products as primary amides, a common functional group in bioactive molecules.
Materials:
-
3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Rink Amide AM resin
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (20% in DMF) for Fmoc deprotection (if using Fmoc-protected Rink Amide)
Part A: Synthesis of Linker-Functionalized Scaffold (Solution Phase)
-
Boc Deprotection: Dissolve 3-Benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in DCM (10 mL per mmol). Add TFA (5.0 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of starting material.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Linker Acylation: Dissolve the deprotected diamine (1.0 eq) in anhydrous DCM (10 mL per mmol). Add succinic anhydride (1.1 eq) and TEA (1.2 eq). Stir at room temperature overnight.
-
Purification: Acidify the reaction mixture with 1M HCl and extract with DCM. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the resulting carboxylic acid by flash chromatography or recrystallization.
Part B: Immobilization on Rink Amide Resin
-
Resin Swelling: Place Rink Amide resin in a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection (if applicable): Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Scaffold Coupling: In a separate flask, dissolve the linker-functionalized scaffold (3.0 eq relative to resin loading) in DMF. Add HBTU (2.9 eq) and DIEA (6.0 eq). Stir for 5 minutes to pre-activate.
-
Immobilization Reaction: Add the activated scaffold solution to the deprotected resin. Agitate at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes. Wash as described above.
Protocol 2: On-Resin Diversification at the N-6 Position
With the scaffold successfully immobilized, the N-6 position is now ready for diversification. The benzyl group at N-3 remains intact. The following are example protocols for acylation and reductive amination.
A. Acylation with Carboxylic Acids
-
Resin Preparation: Take the resin-bound scaffold from Protocol 1 and swell in DMF for 30 minutes.
-
Coupling Reaction: In a separate vial, dissolve the desired carboxylic acid (R-COOH, 3.0 eq) in DMF. Add a coupling agent such as HBTU (2.9 eq) and a base like DIEA (6.0 eq). Pre-activate for 5 minutes.
-
Acylation: Add the activated carboxylic acid solution to the resin. Agitate for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin with DMF (5x), DCM (3x), and Methanol (3x). A small sample of beads can be taken for cleavage and LC-MS analysis to confirm reaction completion.
B. Reductive Amination with Aldehydes/Ketones
-
Resin Preparation: Swell the resin-bound scaffold in a 1% acetic acid solution in DMF.
-
Imine Formation: Add the desired aldehyde or ketone (R-CHO or R-CO-R', 5.0 eq) to the resin suspension. Agitate for 1 hour.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 eq). Agitate overnight at room temperature.
-
Washing: Drain the reaction solution. Wash the resin with DMF (5x), 5% DIEA in DMF (2x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage and Product Isolation
The final step is to cleave the synthesized molecule from the solid support and remove side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the protecting groups used on the diversification building blocks.
Standard Cleavage Cocktail (for acid-labile groups):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS) - Scavenger for carbocations
-
2.5% Water
Procedure:
-
Resin Preparation: Place the dry, final resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (approximately 10 mL per 0.1 mmol of resin) to the resin. Agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
Precipitation: A white precipitate of the crude product should form. Keep the ether solution at -20 °C for 1 hour to maximize precipitation.
-
Isolation: Centrifuge the suspension and decant the ether. Wash the pellet with cold ether two more times.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the final compound using preparative HPLC.
Data Presentation and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the key steps in the synthesis. Purity is estimated based on crude LC-MS analysis before purification.
| Step | Key Reagents | Time (h) | Typical Yield | Crude Purity (LC-MS) |
| Scaffold Immobilization | HBTU, DIEA, DMF | 4-6 | >95% (qualitative) | N/A (on-resin) |
| On-Resin Acylation | R-COOH, HBTU, DIEA | 2-4 | >90% conversion | >85% |
| On-Resin Reductive Amination | R-CHO, NaBH(OAc)₃ | 12-16 | >80% conversion | >75% |
| TFA Cleavage | 95% TFA/TIS/H₂O | 2-3 | 70-95% | Varies |
Logical Relationship Diagram
This diagram illustrates the decision-making process and dependencies within the solid-phase synthesis workflow.
Conclusion and Future Perspectives
The use of this compound as a core scaffold in solid-phase synthesis provides a powerful and efficient platform for the generation of conformationally constrained compound libraries. The protocols detailed herein offer a robust starting point for researchers in drug discovery to explore novel chemical space with a high degree of structural control. The inherent rigidity and defined exit vectors of this scaffold make it an invaluable tool for developing potent and selective modulators of challenging biological targets. Future work may involve developing novel linkers for traceless cleavage or exploring the functionalization of the bicyclic core itself to introduce additional diversity points.
References
-
Zajdel, P. et al. (2007). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Maj Institute of Pharmacology Polish Academy of Sciences. [Link]
-
Shreder, K. et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science. [Link]
-
Figini, M. et al. (2016). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
-
Jones, R. C. et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. [Link]
-
Lysenko, V. et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Grygorenko, O. O. et al. (2018). Bicyclic Conformationally Restricted Diamines. Request PDF on ResearchGate. [Link]
- WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Jensen, K. J. (1999). Properties of solid supports. PubMed. [Link]
-
Kates, S. A. et al. (1998). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. PubMed. [Link]
-
Scott, W. L. et al. (2002). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. PubMed. [Link]
-
Albericio, F. & de la Torre, B. G. (2017). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
-
Kappe, C. O. (2004). Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage. Request PDF on ResearchGate. [Link]
-
Banfi, L. et al. (2002). Solid-phase synthesis of combinatorial libraries based on enatiomerically pure (1S,2S,4R,5S)-4,5-dihydroxycyclohexan-1,2-dicarboxylic acid scaffolds. PubMed. [Link]
-
Li, G. et al. (2010). Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. PubMed. [Link]
-
La-Venia, A. & El-Sayed, N. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. Green Chemistry (RSC Publishing). [Link]
-
Bridged bicyclic piperazines are important building blocks in medicinal chemistry research. (2012). Request PDF on ResearchGate. [Link]
-
JKU ePUB. SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS. [Link]
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- 3. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperazine isostere of significant interest in medicinal chemistry. Its rigid, bicyclic structure offers a unique three-dimensional profile, making it a valuable building block for exploring chemical space and developing novel therapeutics. This guide provides a detailed framework for the derivatization of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane, a key intermediate, to generate a diverse library of analogs for comprehensive Structure-Activity Relationship (SAR) studies. We will delve into the strategic rationale behind derivatization at the N6 position, present detailed, field-tested protocols for key chemical transformations, and outline the necessary analytical techniques for characterization.
Introduction: The Strategic Value of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold
In modern drug discovery, there is a continuous drive to move beyond "flat" aromatic structures towards molecules with greater three-dimensional complexity. Bicyclic scaffolds, such as the 3,6-diazabicyclo[3.1.1]heptane core, are instrumental in this "escape from flatland"[1]. The rigid nature of this bicyclic system reduces the number of rotatable bonds, which can lead to improved binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding[1][2]. This conformational restriction provides a fixed orientation for appended substituents, allowing for a more precise probing of the topology of a receptor's binding pocket.
The this compound intermediate is a strategic starting point for SAR studies. The benzyl group at the N3 position serves as a robust protecting group that can be removed under specific conditions (e.g., hydrogenolysis) in later stages if desired. This leaves the secondary amine at the N6 position as a prime handle for a wide array of chemical modifications. Our focus will be on systematically exploring the chemical space around this N6 position to understand how different functionalities impact biological activity.
Synthetic Strategy: Accessing the Core Intermediate
The synthesis of the this compound core is a critical first step. A common and effective method involves the reduction of a corresponding lactam precursor, 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one.
Protocol 2.1: Synthesis of this compound
This protocol describes the lithium aluminum hydride (LAH) reduction of the precursor lactam.
Materials:
-
3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl ether
-
Water
-
2 N Sodium hydroxide (NaOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend lithium aluminum hydride (4 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (volume in mL equal to the mass of LAH in g), followed by 2 N NaOH (same volume as water), and finally water again (3 times the initial volume of water).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with ethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by flash chromatography on silica gel if necessary[3].
Derivatization Strategies for SAR Exploration at the N6 Position
With the core scaffold in hand, the N6 secondary amine provides a versatile point for diversification. The choice of derivatization strategy should be guided by the therapeutic target and the desired physicochemical properties of the final compounds. We will explore four primary classes of modifications: N-acylation, N-sulfonylation, N-alkylation, and reductive amination.
Figure 1: Workflow for SAR studies starting from the core scaffold.
N-Acylation: Introducing Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a key structural motif in many pharmaceuticals. Amides can act as hydrogen bond donors and acceptors, influencing solubility and target engagement.
Rationale: This strategy allows for the introduction of a wide variety of acyl groups, from simple alkyls to complex aromatic and heterocyclic systems. The resulting amides are generally stable and neutral under physiological conditions.
Protocol 3.1.1: General Procedure for N-Acylation
-
Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C.
-
Add the acylating agent (acid chloride or anhydride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
| Reactant 1 | Reactant 2 (Acylating Agent) | Base | Solvent | Expected Product |
| Core Scaffold | Propionyl Chloride | Triethylamine | DCM | 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane[3] |
| Core Scaffold | Benzoyl Chloride | DIPEA | THF | 3-Benzyl-6-benzoyl-3,6-diazabicyclo[3.1.1]heptane |
| Core Scaffold | Acetic Anhydride | Pyridine | DCM | 6-Acetyl-3-benzyl-3,6-diazabicyclo[3.1.1]heptane |
Table 1: Representative N-Acylation Reactions.
N-Sulfonylation: Introducing Sulfonamide Functionality
Sulfonamides are another critical functional group in medicinal chemistry, known for their ability to mimic carboxylates and act as potent hydrogen bond donors.
Rationale: The introduction of a sulfonamide group can significantly alter the electronic properties and acidity of the N6 nitrogen, potentially leading to new interactions with the biological target.
Protocol 3.2.1: General Procedure for N-Sulfonylation
-
Follow the procedure for N-acylation (Protocol 3.1.1), substituting the acylating agent with a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride).
-
Pyridine is often used as both the base and solvent for this reaction.
N-Alkylation and Reductive Amination: Introducing Tertiary Amine Functionality
Converting the secondary amine at N6 to a tertiary amine introduces a basic center and allows for the exploration of steric and electronic effects of the new alkyl group. Direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones are two powerful and complementary methods to achieve this.
Rationale for Reductive Amination: Reductive amination is a versatile and widely used method for forming C-N bonds[4]. It involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)[4][5]. This one-pot procedure is highly efficient and tolerates a wide range of functional groups[6][7].
Figure 2: Mechanism of Reductive Amination.
Protocol 3.3.1: General Procedure for Reductive Amination
-
Dissolve this compound (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent (e.g., acetonitrile, methanol, or dichloroethane).
-
Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), in small portions.
-
If using NaBH₃CN, adjust the pH to ~6-7 with glacial acetic acid to facilitate iminium ion formation[3]. STAB can often be used without pH adjustment.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
| Reactant 1 | Reactant 2 (Carbonyl) | Reducing Agent | Solvent | Expected Product |
| Core Scaffold | Cyclohexanone | NaBH₃CN / Acetic Acid | Acetonitrile | 3-Benzyl-6-cyclohexyl-3,6-diazabicyclo[3.1.1]heptane |
| Core Scaffold | Benzaldehyde | NaB(OAc)₃H | Dichloroethane | 3,6-Dibenzyl-3,6-diazabicyclo[3.1.1]heptane |
| Core Scaffold | Acetone | NaBH₃CN / Acetic Acid | Methanol | 3-Benzyl-6-isopropyl-3,6-diazabicyclo[3.1.1]heptane |
Table 2: Representative Reductive Amination Reactions.
Characterization of Derivatives
The structural integrity and purity of each synthesized derivative must be rigorously confirmed. A combination of analytical techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent structure of the new derivatives. The appearance of new signals corresponding to the added moiety and shifts in the signals of the core scaffold provide definitive proof of successful derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, typically by identifying the [M+H]⁺ ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. An analytical chromatogram showing a single major peak (typically >95% purity) is required before submitting samples for biological screening.
The combination of these techniques provides a self-validating system for each protocol, ensuring the trustworthiness of the generated compound library for SAR studies[8][9][10][11][12].
Conclusion
The this compound scaffold provides a robust and versatile platform for generating structurally diverse compound libraries for SAR exploration. The protocols outlined in this application note for N-acylation, N-sulfonylation, and reductive amination offer reliable and reproducible methods for modifying the N6 position. By systematically applying these derivatization strategies, researchers can effectively map the chemical space around this privileged scaffold, leading to the identification of novel ligands with improved potency, selectivity, and pharmacokinetic properties.
References
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-
Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. National Institutes of Health (NIH). [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]
-
The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. ACS Publications. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
reductive amination & secondary amine synthesis. YouTube. [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. National Institutes of Health (NIH). [Link]
-
HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon giganteus) collected in Burkina Faso. [Link]
-
HPLC-NMR, Pharmaceutical Applications. ResearchGate. [Link]
-
LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. National Institutes of Health (NIH). [Link]
-
HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. National Institutes of Health (NIH). [Link]
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Application Notes and Protocols for Characterizing 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Analogs at Nicotinic Acetylcholine Receptors
Introduction: Unveiling the Therapeutic Potential of Novel nAChR Ligands
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with distinct pharmacological profiles. This diversity makes nAChRs significant targets for drug discovery in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2] The development of subtype-selective ligands is a key challenge and a major goal in the field.[2]
Recent research has highlighted 3,6-diazabicyclo[3.1.1]heptane derivatives as a promising class of compounds with high affinity and selectivity for certain neuronal nAChR subtypes, particularly the α4β2 subtype.[3][4][5][6] This application note provides a detailed experimental protocol for characterizing the binding properties of novel 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane analogs using a competitive radioligand binding assay. This robust technique is fundamental for determining the affinity (Ki) of these unlabeled test compounds by measuring their ability to displace a known high-affinity radioligand from the receptor.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles and field-proven insights to ensure reliable and reproducible results.
Principle of the Competitive Binding Assay
Competitive radioligand binding assays are a cornerstone of receptor pharmacology. The core principle involves an unlabeled "competitor" compound (the this compound analog) competing with a "radioligand" (a molecule with known high affinity for the target receptor that has been labeled with a radioisotope) for a finite number of receptor binding sites.[1]
The assay is conducted by incubating a source of nAChRs (typically membranes from cells expressing the desired subtype) with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.[1] This experimentally derived IC50 is then converted to the inhibition constant (Ki), a true measure of the test compound's binding affinity, using the Cheng-Prusoff equation.[7]
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the competitive radioligand binding assay, from initial preparation to final data analysis.
Caption: Step-by-step workflow of a competitive radioligand binding assay for nAChRs.
Materials and Reagents
Biological Material
-
Receptor Source: Prepared cell membranes from a stable cell line expressing the human nAChR subtype of interest (e.g., HEK-293 or CHO cells expressing α4β2 or α7 nAChRs).[2] The choice of receptor subtype is critical and should align with the therapeutic target of the this compound analogs.
Key Reagents
| Reagent | Description & Purpose | Recommended Supplier |
| Radioligand | A high-affinity nAChR ligand with high specific activity (>20 Ci/mmol).[8] For α4β2 subtypes, [³H]Cytisine or [³H]Epibatidine are commonly used.[9] For α7 subtypes, [³H]Methyllycaconitine (MLA) is a suitable choice.[9] | PerkinElmer, American Radiolabeled Chemicals |
| Test Compounds | This compound analogs of interest, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. | Synthesized in-house or custom synthesis |
| NSB Control | An unlabeled ligand to define non-specific binding. This should ideally be structurally different from the radioligand but bind to the same site with high affinity.[10] A high concentration (e.g., 10 µM) of nicotine or carbachol can be used.[1] | Sigma-Aldrich, Tocris Bioscience |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The buffer composition should be optimized for the specific receptor subtype. | Prepare in-house with high-purity reagents |
| Wash Buffer | Ice-cold Assay Buffer. Used to rapidly wash away unbound radioligand during the filtration step.[2] | Prepare in-house |
| Scintillation Cocktail | A solution that emits light when excited by radioactive decay, allowing for quantification. | PerkinElmer, RPI Corp. |
Equipment
-
96-well microplates
-
Cell harvester for rapid filtration
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Liquid scintillation counter
-
Homogenizer (for membrane preparation)
-
High-speed centrifuge
-
Multichannel pipettes
Experimental Protocols
Protocol 1: Receptor Membrane Preparation
Causality: This protocol aims to isolate the cell membranes containing the nAChRs from the rest of the cellular components. Proper membrane preparation is crucial for obtaining a high-quality receptor source with minimal interference from other cellular proteins.
-
Cell Culture and Harvest: Grow cells expressing the target nAChR subtype to a high density. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with protease inhibitors).[1] Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30-45 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation and Storage: Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Causality: This protocol is designed to measure the displacement of a radioligand by the test compound, allowing for the determination of the IC50 value. Each component of the assay (Total, Non-specific, and Competition) is critical for isolating the specific binding signal.
-
Assay Plate Setup: In a 96-well microplate, set up the following experimental conditions in triplicate. The final assay volume is typically 200-250 µL.[1]
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation. This measures the total amount of radioligand that binds to the membranes.[1]
-
Non-specific Binding (NSB): NSB Control (e.g., 10 µM nicotine) + Radioligand + Membrane Preparation. This measures the binding of the radioligand to non-receptor components.[1][8]
-
Competition: Test Compound (at various concentrations) + Radioligand + Membrane Preparation.
-
-
Reagent Addition Sequence:
-
Add Assay Buffer to all wells.
-
Add the NSB Control or the serially diluted this compound analog to the appropriate wells.
-
Add the radioligand at a fixed concentration, typically at or below its Kd value to be sensitive to inhibitor effects.[10][11]
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient duration to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically in preliminary experiments.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]
-
Washing: Immediately wash the filters with 3-4 volumes of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Causality: The raw CPM data must be processed to isolate the specific binding and then analyzed using nonlinear regression to accurately determine the potency of the test compound.
Step 1: Calculation of Specific Binding
Specific binding is the difference between total binding and non-specific binding.[8]
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
For the competition wells, calculate the percentage of specific binding at each concentration of the test compound:
-
% Specific Binding = [(Competition CPM - NSB CPM) / (Total CPM - NSB CPM)] x 100
Step 2: IC50 Determination
Plot the % Specific Binding against the logarithm of the test compound concentration. Use a nonlinear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[12][13]
Step 3: Ki Calculation using the Cheng-Prusoff Equation
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity (Ki) of the test compound, the Cheng-Prusoff equation is used:[1][7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
Data Interpretation
A lower Ki value indicates a higher binding affinity of the this compound analog for the nAChR subtype. A steep competition curve is generally indicative of binding to a single population of receptors, while a shallow curve may suggest multiple binding sites or complex binding kinetics.[12]
Visualizing nAChR Activation and Binding Competition
The following diagram illustrates the principle of agonist binding leading to channel opening and how competitive ligands interfere with this process.
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Application Notes & Protocols: In Vitro ADME Profiling of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Derivatives
Introduction: The Imperative of Early ADME Assessment in Modern Drug Discovery
The journey from a promising hit compound to a clinically successful drug is fraught with challenges, with a significant portion of candidates failing due to suboptimal pharmacokinetic properties.[1][2][3] The principles of Absorption, Distribution, Metabolism, and Excretion (ADME) govern a drug's concentration and persistence in the body, ultimately dictating its efficacy and safety profile.[4][5] Integrating ADME profiling into the early stages of drug discovery is no longer a strategic advantage but a fundamental necessity.[2][6][7] This "fail early, fail cheap" paradigm allows for the rapid identification and weeding out of compounds with poor drug-like properties, thereby conserving resources and focusing efforts on candidates with a higher probability of success.[8][9] By addressing ADME liabilities—such as poor absorption, rapid metabolism, or extensive plasma protein binding—during lead optimization, medicinal chemists can make informed decisions to refine the chemical scaffold, like that of the novel 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane series.[10][11]
This guide provides a detailed framework for the in vitro ADME profiling of this compound derivatives. It offers not just protocols, but the strategic rationale behind each assay, enabling researchers to build a comprehensive pharmacokinetic profile to guide the selection and optimization of clinical candidates.
Metabolic Stability: Predicting a Compound's Fate in the Liver
Scientific Rationale: The liver is the primary site of drug metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[12][13] An in vitro metabolic stability assay using liver microsomes—vesicles of the endoplasmic reticulum—provides a robust system to assess a compound's susceptibility to Phase I metabolism.[12][13][14] This assay measures the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (Clint) are calculated.[12][15] Compounds with high metabolic instability are likely to be rapidly cleared in vivo, leading to low bioavailability and short duration of action, making this a critical first screen.[6][8]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).[16]
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.[15]
-
Microsomal Working Solution: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice and dilute to a final concentration of 1 mg/mL in cold phosphate buffer.[16]
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[14][15]
-
Quench Solution: Prepare ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal working solution and the test compound (final concentration typically 1 µM).[16] Include positive controls (e.g., Midazolam, Dextromethorphan) and negative controls (without NRS).[16]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS to all wells except the negative controls.[16]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold quench solution to stop the reaction.[16]
-
-
Sample Analysis:
-
Centrifuge the quenched sample plate to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Data Presentation: Metabolic Stability of Diazabicycloheptane Derivatives
| Compound ID | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |
| DBH-001 | > 60 | < 12 | High |
| DBH-002 | 25 | 27.7 | Moderate |
| DBH-003 | 8 | 86.6 | Low |
| Verapamil (Control) | 15 | 46.2 | Moderate-Low |
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Scientific Rationale: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[17][18] When a new chemical entity (NCE) inhibits a specific CYP isoform, it can impair the metabolism of co-administered drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity.[19] Regulatory agencies like the FDA require the evaluation of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) early in development.[20][21][22][23] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined to quantify the inhibitory potency.[18]
Detailed Protocol: CYP Inhibition (IC50) Assay
-
System Components:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.[24]
-
Probe Substrates: Isoform-specific substrates that are metabolized to a quantifiable product (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Test Compound: The this compound derivative, prepared in a dilution series.
-
Cofactors: An NADPH regenerating system.[14]
-
-
Incubation Procedure:
-
In a 96-well plate, combine the enzyme source, phosphate buffer, and varying concentrations of the test compound or a known inhibitor (positive control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a mixture of the probe substrate and the NRS.
-
Incubate for a specific time at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction with a quench solution (e.g., cold acetonitrile).
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[24]
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: CYP Inhibition Profile of DBH-001
| CYP Isoform | Probe Substrate | IC50 (µM) | DDI Risk Classification |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 22.5 | Low-Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8.9 | Moderate |
| CYP2B6 | Bupropion | > 50 | Low |
Plasma Protein Binding (PPB): Quantifying the "Free" Drug
Scientific Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[25] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[4][25] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic-pharmacodynamic (PK-PD) relationships and predicting in vivo behavior.[26][27] High plasma protein binding (>99%) can significantly limit a drug's efficacy and alter its clearance.[25] Equilibrium dialysis is considered the gold standard method for assessing PPB.[25][27][28]
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Apparatus & Reagents:
-
RED Device: A 96-well plate format with individual inserts, each containing two chambers separated by a semipermeable dialysis membrane (typically 8 kDa molecular weight cutoff).[29]
-
Plasma: Pooled human plasma (or plasma from other species of interest).
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: Spiked into plasma at a known concentration (e.g., 1-5 µM).[25]
-
-
Experimental Procedure:
-
Add the test compound-spiked plasma to the sample chamber of the RED device inserts.[29]
-
Add PBS to the buffer chamber.
-
Assemble the unit and incubate on a shaking platform at 37°C for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[29]
-
Following incubation, collect aliquots from both the plasma and buffer chambers.
-
To determine the total concentration, dilute an aliquot of the plasma sample with an equal volume of blank PBS. To determine the unbound concentration, dilute an aliquot of the buffer sample with an equal volume of blank plasma. This matrix matching is crucial for accurate LC-MS/MS quantification.
-
Quench all samples with acetonitrile containing an internal standard.
-
-
Analysis and Calculation:
-
Analyze the samples by LC-MS/MS to determine the drug concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers.
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma .
-
Calculate the percentage bound using the formula: % Bound = (1 - fu) * 100 .
-
Data Presentation: Plasma Protein Binding of Diazabicycloheptane Derivatives
| Compound ID | % Bound (Human Plasma) | Fraction Unbound (fu) | Binding Classification |
| DBH-001 | 92.5% | 0.075 | High |
| DBH-002 | 99.2% | 0.008 | Very High |
| DBH-003 | 78.0% | 0.220 | Moderate |
| Warfarin (Control) | 99.5% | 0.005 | Very High |
Intestinal Permeability and Efflux: Predicting Oral Absorption
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation.[7][30] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability.[30][31][32] When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express key transporters, mimicking the intestinal barrier.[30][32][33] This model allows for the measurement of the apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral, A-to-B) and secretive (basolateral-to-apical, B-to-A) directions.[32] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp/MDR1), which can significantly limit a drug's oral bioavailability.[34][35]
Experimental Workflow: Caco-2 Bidirectional Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto polycarbonate membrane Transwell™ inserts.
-
Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and monolayer formation.[30][33]
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to confirm its integrity. Only use monolayers with high TEER values (e.g., >600 Ohms/cm²).[32][33]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-to-B permeability: Add the test compound (typically at 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[33]
-
For B-to-A permeability: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[33]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
P-gp Substrate Assessment:
-
Analysis and Calculation:
-
Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B) .
-
Data Presentation: Permeability and Efflux of Diazabicycloheptane Derivatives
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | P-gp Substrate? |
| DBH-001 | 12.5 | 14.1 | 1.1 | High | No |
| DBH-002 | 1.8 | 15.7 | 8.7 | Low | Yes |
| DBH-003 | 6.2 | 7.1 | 1.1 | Moderate | No |
| Atenolol (Low Perm) | 0.5 | 0.6 | 1.2 | Low | No |
| Propranolol (High Perm) | 21.0 | 23.1 | 1.1 | High | No |
Conclusion: Synthesizing a Data-Driven Path Forward
The in vitro ADME assays detailed in this guide form a cohesive and essential screening cascade for novel chemical series like the 3-Benzyl-3,6-diazabicyclo[3.1.1]heptanes. By systematically evaluating metabolic stability, potential for drug-drug interactions, plasma protein binding, and intestinal permeability, researchers can build a multiparameter profile for each analogue. This data-rich approach allows for the confident ranking and prioritization of compounds, guiding the structure-activity relationship (SAR) and structure-property relationship (SPR) efforts during lead optimization. Ultimately, this early, integrated understanding of ADME properties is paramount to selecting a drug candidate with the optimal pharmacokinetic profile, significantly increasing its potential for success in clinical development.
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Application Notes and Protocols for Radiolabeling of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane in Molecular Imaging
The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating high affinity and selectivity for various central nervous system (CNS) targets, including nicotinic acetylcholine and opioid receptors. The conformational rigidity of this bicyclic system provides a unique framework for the precise orientation of pharmacophoric elements, leading to potent and specific ligand-receptor interactions. The 3-benzyl derivative, in particular, serves as a versatile starting point for the development of novel therapeutic and diagnostic agents.
The ability to radiolabel this compound and its analogs opens up the exciting possibility of utilizing Positron Emission Tomography (PET) to non-invasively study their in vivo behavior. PET imaging allows for the quantitative assessment of a radiotracer's biodistribution, pharmacokinetics, and target engagement in real-time, providing invaluable information in drug development and neuroscience research.[1] This application note provides a comprehensive guide to the radiolabeling of a this compound derivative with Fluorine-18 ([¹⁸F]), a widely used radionuclide for PET due to its favorable decay characteristics and established radiochemistry.[2][3]
Strategic Considerations for Radiolabeling
The successful development of a radiotracer involves careful consideration of the radioisotope, the labeling chemistry, and the precursor design.
Choice of Radionuclide: Fluorine-18
For PET imaging, Fluorine-18 is often the radionuclide of choice for several key reasons:
-
Optimal Half-Life: With a half-life of 109.8 minutes, [¹⁸F] allows for multi-step radiosynthesis and purification, as well as imaging studies over several hours, which is ideal for assessing the pharmacokinetics of small molecules.[4]
-
Low Positron Energy: The low positron energy of [¹⁸F] results in a short positron range in tissue, leading to high-resolution PET images.
-
Established Production and Chemistry: [¹⁸F]Fluoride is readily produced in high yields and purity using a medical cyclotron and its incorporation into organic molecules via nucleophilic substitution is a well-established and robust methodology.[2]
Radiolabeling Strategy: Nucleophilic Substitution
The introduction of [¹⁸F]fluoride will be achieved through a one-step nucleophilic substitution reaction on a suitable precursor. This approach is favored for its simplicity, high radiochemical yields, and the ability to produce high molar activity radiotracers, which is crucial for minimizing pharmacological effects and receptor saturation during imaging studies.
Precursor Synthesis: Crafting the Molecule for Radiolabeling
A critical component of any radiolabeling effort is the design and synthesis of a suitable precursor molecule. For nucleophilic radiofluorination, the precursor must contain a good leaving group that can be readily displaced by [¹⁸F]fluoride. Here, we propose the synthesis of a tosylate precursor, a commonly employed strategy for radiofluorination.[5][6][7]
Proposed Synthesis of the Tosylate Precursor
The synthesis begins with the commercially available this compound. The secondary amine at the 6-position is alkylated with a protected 2-bromoethanol, followed by deprotection and tosylation to yield the final precursor.
Caption: Synthetic scheme for the tosylate precursor of this compound.
Automated [¹⁸F]Radiolabeling Protocol
The radiosynthesis of the [¹⁸F]-labeled this compound derivative is best performed using a commercially available automated synthesis module to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).[8][9][10][11]
Materials and Reagents:
-
Tosylate Precursor
-
[¹⁸F]Fluoride (produced from [¹⁸O]H₂O)
-
Kryptofix 222 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Sterile Water for Injection
-
Ethanol for Injection
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Automated Radiosynthesis Workflow
Sources
- 1. Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
Application Note: A Scalable, Multi-Gram Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane for Preclinical Applications
Abstract
This application note provides a comprehensive and detailed protocol for the multi-gram scale-up synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, a key intermediate for preclinical drug development. The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally restricted diamine that has garnered significant interest as a privileged core in ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] This guide details a robust two-step synthetic sequence, starting from commercially available materials, and offers critical insights into process optimization, safety considerations for scale-up, and alternative scalable methodologies. The protocols described herein are designed for researchers, chemists, and drug development professionals requiring reliable access to significant quantities of this important building block for preclinical evaluation.
Introduction: The Significance of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold
The 3,6-diazabicyclo[3.1.1]heptane core represents a rigid bicyclic counterpart to the more flexible piperazine ring, a common motif in medicinal chemistry.[4] This structural rigidity helps to lock in specific pharmacophoric elements in a defined three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown exceptional potency and selectivity for the α4β2 nAChR subtype, making them promising candidates for the treatment of various central nervous system disorders.[3][5][6]
The synthesis of such bicyclic diamines, however, can be challenging, particularly when larger quantities are required for extensive preclinical studies, including toxicology and pharmacology assessments. Standard laboratory procedures often employ hazardous reagents like lithium aluminum hydride (LiAlH₄) that are difficult and dangerous to handle at scale.[4][7][8] Furthermore, purification of the final diamine product can be complicated by its physical properties.
This document addresses these challenges by providing a validated, step-by-step protocol for the synthesis of this compound. The benzyl group serves as a versatile protecting group that can be readily removed in a subsequent step if the secondary amine is required. We will first detail a reliable lab-scale synthesis and then provide an in-depth analysis of critical parameters for scaling up the process safely and efficiently.
Synthetic Strategy Overview
The synthetic route is a two-step process starting from a protected amino acid derivative. The key steps are:
-
Cyclization: Formation of the bicyclic lactam, 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, through a catalyzed hydrogenation and subsequent cyclization.
-
Reduction: Reduction of the lactam to the target saturated bicyclic diamine, this compound.
This strategy is advantageous due to the availability of starting materials and the robustness of the transformations. The primary challenge for scale-up lies in the lactam reduction step, for which we will discuss several alternatives to the traditional LiAlH₄ method.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and reactions. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (XVIa)
This procedure is adapted from the patent literature and has been verified for lab-scale synthesis.[9]
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles |
| Precursor (XVa) | 292.34 | 3.50 g | 11.97 mmol |
| 10% Palladium on Carbon (Pd/C) | N/A | 1.27 g | 1.19 mmol |
| Ethanol (Anhydrous) | 46.07 | 51 mL | N/A |
| Celite® (for filtration) | N/A | As needed | N/A |
| Silica Gel (for chromatography) | N/A | As needed | N/A |
| Chloroform/Methanol (9:1) | N/A | As needed | N/A |
Protocol:
-
Reaction Setup: To a hydrogenation vessel, add the precursor (XVa) (3.50 g, 11.97 mmoles) and ethanol (51 ml). Carefully add 10% Pd-C (1.27 g, 1.19 mmoles) under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 45 psi (3.1 x 10⁵ Pa) with hydrogen. Heat the mixture to 60°C and stir vigorously for seven hours.
-
Causality Note: The combination of heat and pressure is crucial for achieving complete reduction of the nitro group and subsequent intramolecular cyclization to form the lactam.
-
-
Reaction Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filtration: Dilute the mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol to ensure all product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a thick oil.
-
Purification: Purify the crude oil by flash chromatography on silica gel, eluting with a 9:1 chloroform-methanol mixture. This should yield the product as a waxy clear solid (approx. 2.23 g).
Step 2: Synthesis of this compound (VAa)
This step involves the use of Lithium Aluminum Hydride (LiAlH₄), a highly reactive and pyrophoric reagent. A thorough risk assessment must be conducted before proceeding.[4][10]
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles |
| Lactam (XVIa) | 202.26 | 2.16 g | 10.68 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.70 g | 42.72 mmol |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | ~100 mL | N/A |
| Ethyl Ether, Anhydrous | 74.12 | 50 mL | N/A |
| Water | 18.02 | 1.7 mL | 94.4 mmol |
| 2 N Sodium Hydroxide (NaOH) | 40.00 | 1.7 mL | 3.4 mmol |
Protocol:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is meticulously dried with a heat gun under vacuum and cooled under a nitrogen atmosphere.[7]
-
Reagent Addition: Suspend lithium aluminum hydride (1.70 g, 42.72 mmoles) in anhydrous THF in the reaction flask and cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve the lactam (XVIa) (2.16 g, 10.68 mmoles) in anhydrous THF and add it to the dropping funnel. Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Causality Note: Slow, controlled addition at low temperature is critical to manage the initial exothermic reaction.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux overnight.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0°C. EXTREME CAUTION is required for this step due to vigorous gas evolution (hydrogen). Quench the reaction by the slow, sequential dropwise addition of:
-
1.7 mL of water
-
1.7 mL of 2 N NaOH solution
-
5.1 mL of water
-
Safety Note: This quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate. The order and stoichiometry are critical.
-
-
Work-up: Allow the mixture to stir at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the resulting solids. Wash the solids thoroughly with THF and ethyl ether.
-
Purification: Concentrate the combined filtrates under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or crystallization as a salt (see Section 4.3).
Scale-Up Considerations and Process Optimization
Transitioning from a gram-scale synthesis to a multi-gram or kilogram-scale process requires a critical re-evaluation of the entire procedure, with a primary focus on safety, efficiency, and cost.
Safety at Scale
-
LiAlH₄ Reduction: The use of LiAlH₄ at scale is highly hazardous.[8] A comprehensive safety review (e.g., a HAZOP study) is mandatory. Key considerations include:
-
Heat Transfer: Exothermic reactions are much harder to control in large vessels. Ensure the reactor has adequate cooling capacity.
-
Reagent Addition: Use a syringe pump or metered addition funnel for controlled, slow addition of the substrate.
-
Stirring: Mechanical stirring is essential for large volumes to prevent localized "hot spots."[7]
-
Quenching: The quenching process generates large volumes of hydrogen gas. The reactor must have adequate venting, and the quench must be performed extremely slowly with robust temperature control.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be immediately accessible.[10]
-
Alternative, Scalable Lactam Reduction Methods
Given the hazards of LiAlH₄, alternative reducing agents are highly recommended for scale-up.
| Reducing Agent / Method | Advantages for Scale-Up | Disadvantages / Considerations |
| Borane-THF Complex (BH₃·THF) | Safer to handle than LiAlH₄; workup is often simpler.[9] | Can be less reactive; may require longer reaction times or higher temperatures. |
| Sodium Borohydride (NaBH₄) + Activator | NaBH₄ is inexpensive and much safer than LiAlH₄. Activation with Tf₂O or other agents can achieve the desired reduction.[2][11] | Requires an additional activating reagent; optimization may be needed. |
| Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) | Highly atom-economical and environmentally friendly. Avoids stoichiometric metal waste. | Requires high-pressure reactor; catalyst can be expensive; may not be suitable for all substrates. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | A liquid, making it easier to handle and dispense than solid LiAlH₄. Less reactive with water.[6] | More expensive than LiAlH₄; still a reactive hydride reagent. |
Recommended Alternative Protocol (using BH₃·THF):
-
In a dried, inerted reactor, dissolve the lactam (1 equivalent) in anhydrous THF.
-
Add Borane-THF complex (approx. 2-3 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC/LC-MS).
-
Cool to 0°C and slowly quench the reaction by the dropwise addition of methanol, followed by 1M HCl.
-
Basify the aqueous layer with NaOH and extract the product with an organic solvent like dichloromethane.
Purification at Scale: Crystallization
While flash chromatography is suitable for small quantities, it is impractical for multi-gram or kilogram-scale purification. Crystallization of the product, either as the free base or as a salt, is the preferred industrial method.
-
Free Base Purification: The final product is an oil at room temperature. Vacuum distillation can be an effective purification method if the compound is thermally stable.
-
Salt Formation and Crystallization: Converting the basic diamine product to a salt often yields a stable, crystalline solid that is much easier to handle and purify.
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, oxalic acid, or fumaric acid) dropwise until precipitation is complete.[12]
-
Stir the resulting slurry, then collect the crystalline salt by filtration.
-
Wash the crystals with cold solvent and dry under vacuum.
-
The pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.
-
Caption: Decision workflow for scale-up purification.
Characterization and Quality Control
For preclinical studies, the final compound must be of high purity (>98%) and thoroughly characterized.
| Test | Specification |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Conforms to the expected structure |
| ¹³C NMR | Conforms to the expected structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 189.14 |
| Purity (HPLC) | ≥ 98.0% |
| Residual Solvents | To be determined based on final purification steps |
Conclusion
This application note provides a reliable and scalable synthetic route to this compound. The initial lab-scale protocol, based on a Pd/C-catalyzed cyclization and a LiAlH₄ reduction, is robust and high-yielding. For preclinical and pilot-plant scale synthesis, we have outlined critical safety considerations and presented safer, more practical alternatives for the hazardous lactam reduction step, such as the use of borane complexes. Furthermore, we have detailed a strategic approach to purification at scale using crystallization via salt formation, which circumvents the limitations of chromatography. By following these protocols and considerations, research and development teams can confidently produce the multi-gram quantities of this valuable bicyclic diamine necessary to advance their drug discovery programs.
References
- WO2005108402A1 - 3,6-diazabicyclos[3.1.
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. ([Link])
-
Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) - Organic Chemistry Portal. ([Link])
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. ([Link])
-
Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec - AIR Unimi. ([Link])
-
Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing). ([Link])
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed. ([Link])
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - ResearchGate. ([Link])
-
Alternative reducing agent to LAH Lithium aluminum hydride - Sciencemadness.org. ([Link])
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. ([Link])
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane - ResearchGate. ([Link])
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. ([Link])
-
Reduction of Amides to Amines - Master Organic Chemistry. ([Link])
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ResearchGate. ([Link])
- US4215073A - Process for the production of diamines - Google P
-
Lessons Learned Lithium Aluminum Hydride Fires | ACS Chemical Health & Safety. ([Link])
-
Amine synthesis by amide reduction - Organic Chemistry Portal. ([Link])
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How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. ([Link])
-
Synthesis of a Bicyclic Diamine Derived from Kemp's Acid - Taylor & Francis Online. ([Link])
-
Facile Synthesis of Bicyclic Amidines and Imidazolines from 1,2-Diamines | Organic Letters. ([Link])
-
Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines - PubMed. ([Link])
-
发酵液中苄胺的纯化工艺研究 - Beijing Institute of Technology. ([Link])
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. ([Link])
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. ([Link])
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. ([Link])
Sources
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- 3. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
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- 9. Sciencemadness Discussion Board - Amide reduction: LiAlH4 vs BH3 - Powered by XMB 1.9.11 [sciencemadness.org]
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Troubleshooting & Optimization
Troubleshooting low yield in 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane synthesis
Welcome to the technical support center for the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic amine. We will delve into the causality behind experimental choices and provide validated troubleshooting protocols to enhance your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. The primary synthetic route discussed involves the reduction of an N-benzyl protected lactam precursor, 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Question 1: My overall yield is significantly lower than expected. What are the most common causes?
Low overall yield in this multi-step synthesis can stem from several factors. It is crucial to pinpoint the problematic step. A general troubleshooting workflow is outlined below.
Caption: General troubleshooting workflow for low yield.
In-depth Analysis:
-
Starting Material Quality: The purity of the initial 3,6-diazabicyclo[3.1.1]heptane scaffold is paramount. Impurities can interfere with subsequent reactions. Ensure the precursor is fully characterized (NMR, MS) before proceeding.
-
Inefficient Benzylation: The introduction of the benzyl group may not go to completion. This could be due to steric hindrance or suboptimal reaction conditions.
-
Lactam Reduction Failure: The reduction of the lactam with LiAlH₄ is a critical and often challenging step. Incomplete reduction is a common culprit for low yields.
-
Purification Losses: The final product can be lost during aqueous workup or column chromatography if not performed carefully.
Question 2: I am observing incomplete conversion during the lactam reduction step with LiAlH₄. How can I improve this?
This is a frequent issue. The carbonyl of the lactam can be stubborn to reduce. Here are several factors to consider and optimize.
Causality: Lithium Aluminum Hydride is a powerful reducing agent, but its efficacy can be hampered by several factors in this specific context. The rigid bicyclic structure might influence the accessibility of the carbonyl group. Additionally, the quality of the LiAlH₄ and the reaction setup are critical.
Troubleshooting Protocol:
-
Verify LiAlH₄ Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. LiAlH₄ can decompose upon exposure to moisture.
-
Increase Reagent Stoichiometry: While a patent (WO2005108402A1) suggests around 4 equivalents, you may need to empirically determine the optimal excess, which could be up to 6-8 equivalents depending on the scale and purity of your substrate.[1]
-
Elevate Reaction Temperature: If the reaction is sluggish at room temperature, consider refluxing the mixture in an appropriate solvent like THF. The patent mentions allowing the reaction to warm to room temperature and then refluxing overnight.[1]
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Any trace of water will quench the LiAlH₄, reducing its effective concentration.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| LiAlH₄ Equivalents | 4 eq. | 4 - 8 eq. | Overcomes potential reagent deactivation and drives the reaction to completion. |
| Temperature | 0°C to RT | RT to Reflux | Provides the necessary activation energy for the reduction of the stable lactam. |
| Reaction Time | 12 hours | 12 - 24 hours | Ensures the reaction has sufficient time to go to completion, especially at lower temperatures. |
| Solvent | Anhydrous THF | Freshly distilled, anhydrous THF | Minimizes quenching of the highly reactive LiAlH₄. |
Question 3: My final product is contaminated with a significant amount of a tertiary amine by-product. What is the source of this impurity and how can I prevent it?
The formation of a tertiary amine by-product, such as N,N-dibenzyl derivatives, can occur during the initial benzylation step if you are starting from the unprotected 3,6-diazabicyclo[3.1.1]heptane. This is a common issue in reductive amination and direct alkylation reactions.[2]
Mechanism of By-product Formation:
Caption: Pathway for over-alkylation side reaction.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the benzaldehyde. This will favor the mono-alkylation product.
-
Slow Addition: Add the benzaldehyde dropwise to the reaction mixture at a low temperature (e.g., 0°C) to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.
-
Use a Bulky Protecting Group: If feasible, consider a synthetic route where one of the nitrogens is protected with a bulky group (e.g., Boc), perform the benzylation, and then deprotect. This provides excellent selectivity.
-
Stepwise Procedure: For reductive amination, a stepwise approach can offer better control. First, form the imine intermediate, and then in a separate step, add the reducing agent (e.g., sodium borohydride). This can minimize the exposure of the newly formed secondary amine to the aldehyde.[3][4]
Question 4: I am struggling with the purification of the final product. What are the best practices for isolating pure this compound?
The basic nature of the product and its potential by-products requires a careful purification strategy.
Recommended Purification Protocol:
-
Aqueous Workup:
-
After quenching the reaction, perform a liquid-liquid extraction.
-
Use a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Column Chromatography:
-
Silica gel is a common stationary phase.
-
Due to the basicity of the amine, it may streak on silica. To mitigate this, you can:
-
Pre-treat the silica with a small amount of triethylamine (e.g., 1-2% in the eluent).
-
Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate). A common eluent system is a gradient of methanol in dichloromethane.
-
-
-
Salt Formation: For long-term storage or to obtain a crystalline solid, consider converting the free base to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the purified amine with an ethereal solution of HCl or HBr.
Experimental Protocol: Synthesis via Lactam Reduction
This protocol is a synthesized representation based on common synthetic routes described in the literature.[1]
Step 1: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
This precursor can be synthesized through various methods, often involving the cyclization of appropriately substituted piperidine or cyclobutane precursors.
Step 2: Reduction to this compound
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (4.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux overnight.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described in the FAQ section.
References
-
Murineddu, G., Asproni, B., Pinna, G., Curzu, M. M., Dore, A., Pau, A., Deligia, F., & Pinna, G. A. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry, 19(31), 5342-5363. [Link]
-
Dallanoce, C., De Amici, M., Mastronardi, C., Barocelli, E., Bertoni, S., Tait, A., Vistoli, G., & De Micheli, C. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150*. [Link]
-
Reductive Amination. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]
-
Aschwanden, P., & Carreira, E. M. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]
- Pellicciari, R., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026. [Link]
-
OpenStax. (2023, September 20). Ch. 24 Additional Problems - Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026. [Link]
Sources
- 1. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 2. Ch. 24 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-Benzylation of 3,6-Diazabicyclo[3.1.1]heptane
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Welcome to the technical support guide for navigating the complexities of the N-benzylation of 3,6-diazabicyclo[3.1.1]heptane. This bicyclic diamine presents unique challenges due to its constrained conformation and the presence of two nucleophilic nitrogen atoms with different steric and electronic environments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction conditions for achieving high yields of the desired mono- or di-benzylated products.
I. Understanding the Core Challenges
The N-benzylation of 3,6-diazabicyclo[3.1.1]heptane is often complicated by a few key factors:
-
Over-alkylation: The product of mono-benzylation is still a nucleophilic secondary amine, which can react further with the benzylating agent to form a di-benzylated product and even quaternary ammonium salts.[1][2][3] This "runaway" reaction can significantly reduce the yield of the desired mono-substituted product and complicate purification.[1][3]
-
Lack of Selectivity: The two nitrogen atoms in the bicyclic system, N3 and N6, possess different steric accessibility. Achieving selective mono-benzylation at a specific nitrogen can be challenging without appropriate strategic planning, such as the use of protecting groups.
-
Ring Strain and Potential for Ring-Opening: Bicyclic systems like this heptane derivative possess inherent ring strain. Under harsh reaction conditions (e.g., strong bases, high temperatures), ring-opening side reactions can occur, leading to undesired byproducts.[4][5] While less common than over-alkylation, it is a potential pathway to consider when unexpected products are observed.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Yield of Mono-Benzylated Product & Formation of Di-Benzylated Impurities
Q: My reaction is producing a mixture of mono- and di-benzylated products, with a low yield of the desired mono-substituted compound. How can I improve the selectivity for mono-benzylation?
A: This is a classic case of over-alkylation, a common issue in the alkylation of amines.[1][2][3] The key is to control the relative reactivity of the starting material and the mono-benzylated product.
Causality: The mono-benzylated product, a secondary amine, is often as nucleophilic, or even more so, than the starting diamine. This allows it to compete effectively for the benzylating agent, leading to the formation of the di-benzylated byproduct.
Troubleshooting Strategies:
-
Stoichiometric Control:
-
Use an excess of the diamine: By using a significant excess of 3,6-diazabicyclo[3.1.1]heptane relative to the benzylating agent (e.g., 3-5 equivalents), you statistically favor the reaction of the benzylating agent with the more abundant starting material.
-
Slow addition of the benzylating agent: Adding the benzylating agent dropwise over an extended period maintains a low concentration of it in the reaction mixture. This minimizes the chance of a second benzylation event occurring on the newly formed mono-benzylated product.[6]
-
-
Choice of Benzylating Agent:
-
Reactivity of the benzylating agent plays a crucial role. Highly reactive agents like benzyl bromide will be less selective. Consider using less reactive agents like benzyl chloride or employing alternative methods.
-
Reductive Amination: This is an excellent alternative to direct alkylation for achieving mono-benzylation.[1] It involves reacting the diamine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ. This method inherently avoids over-alkylation as the reaction conditions for reduction are typically not conducive to further alkylation.
-
-
Reaction Conditions:
-
Lower the reaction temperature: Higher temperatures can increase the rate of the second benzylation. Running the reaction at a lower temperature can improve selectivity, although it may require longer reaction times.
-
dot
Caption: Strategies to mitigate over-alkylation.
Issue 2: Lack of Regioselectivity in Mono-Benzylation
Q: I am attempting a mono-benzylation, but I am getting a mixture of N3- and N6-benzylated isomers. How can I selectively functionalize one nitrogen over the other?
A: The two nitrogen atoms in 3,6-diazabicyclo[3.1.1]heptane are in chemically distinct environments, which can be exploited to achieve regioselectivity. However, direct benzylation may not be sufficient.
Causality: The N3 and N6 positions have different steric hindrance and basicity. While these differences can sometimes be leveraged for selectivity, a more robust approach often involves a protection/deprotection strategy.
Troubleshooting Strategies:
-
Use of Protecting Groups: This is the most reliable method for achieving regioselectivity.
-
Mono-protection: Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz). This will direct the benzylation to the unprotected nitrogen.
-
Subsequent Deprotection: After benzylation, the protecting group can be removed to yield the desired mono-benzylated isomer.
-
dot
Caption: Workflow for regioselective mono-benzylation.
Issue 3: Appearance of Unexpected Byproducts and Low Mass Balance
Q: My reaction is yielding unexpected products that are not the result of over-alkylation, and my overall mass balance is low. Could ring-opening be occurring?
A: While less common for this specific scaffold under standard benzylation conditions, ring-opening is a possibility with strained bicyclic systems, especially under harsh conditions.[4][5]
Causality: The strain in the bicyclic system can be released through cleavage of one of the C-N bonds. This can be promoted by strong bases, high temperatures, or certain Lewis acids. The resulting product would be a substituted piperidine or a related acyclic amine.
Troubleshooting Strategies:
-
Milder Reaction Conditions:
-
Base: If using a strong base (e.g., NaH, LDA), consider switching to a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base like potassium carbonate.
-
Temperature: Avoid excessive heating. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature.
-
-
Solvent Choice:
-
Ensure the use of a suitable aprotic solvent. In some cases, solvent can participate in side reactions. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can then be benzylated.[7]
-
-
Characterization of Byproducts:
-
Isolate and characterize the unexpected byproducts using techniques like NMR and mass spectrometry. This will provide crucial information about the nature of the side reaction and help in devising a more effective strategy to avoid it.
-
III. Experimental Protocols
Protocol 1: Selective Mono-N-Benzylation via Reductive Amination
This protocol is recommended for achieving high selectivity for the mono-benzylated product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-diazabicyclo[3.1.1]heptane (1.0 equiv) and benzaldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions at room temperature. The reaction is often slightly exothermic.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| 3,6-Diazabicyclo[3.1.1]heptane | 1.0 | Starting material |
| Benzaldehyde | 1.1 | Benzyl source |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Dichloromethane/Dichloroethane | - | Solvent |
Protocol 2: Controlled Di-N-Benzylation
For applications requiring the di-benzylated product, this protocol can be employed.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3,6-diazabicyclo[3.1.1]heptane (1.0 equiv) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask. Add a non-nucleophilic base such as potassium carbonate (2.5 equiv).
-
Addition of Benzylating Agent: Add benzyl bromide (2.2 equiv) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization.
| Reagent | Molar Equiv. | Purpose |
| 3,6-Diazabicyclo[3.1.1]heptane | 1.0 | Starting material |
| Benzyl bromide | 2.2 | Benzylating agent |
| Potassium carbonate | 2.5 | Base |
| Acetonitrile/DMF | - | Solvent |
IV. References
-
Organic & Biomolecular Chemistry. (n.d.). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. RSC Publishing. Retrieved from [Link]
-
Request PDF. (n.d.). Iron-Catalyzed C–H Alkylative Ring Openings of Oxabicyclic Alkenes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane and its Derivatives
Welcome to the technical support center for the purification of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The unique bridged bicyclic structure of these diamines, while conferring desirable properties for medicinal chemistry, can also present specific challenges during purification.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Introduction to the Challenges
The purification of this compound and its derivatives can be complicated by several factors inherent to their chemical nature. These nitrogen-containing heterocycles often exhibit high polarity, making them challenging to separate from polar impurities and starting materials.[3][4] Furthermore, the presence of two basic nitrogen atoms can lead to issues with chromatography, such as tailing peaks and poor separation. The benzyl protecting group, while crucial for synthetic strategies, can also introduce its own set of purification hurdles, including the removal of debenzylation byproducts.[5][6]
This guide will address these issues in a practical, question-and-answer format, providing not just protocols but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chromatographic Purification
Question 1: I'm observing significant tailing of my this compound derivative on my silica gel column. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like your diazabicyclo[3.1.1]heptane derivative on silica gel. The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to a non-uniform elution, resulting in a tailed peak shape and poor separation.
Troubleshooting Steps:
-
Baseline Additive: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) or ammonia in methanol are common choices. A typical starting concentration is 0.1-1% (v/v) of TEA in your mobile phase. This additive will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. For these relatively polar compounds, a mixture of a non-polar solvent (like petroleum ether or hexane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[7] You may need to increase the polarity of the eluent to improve elution. A gradient elution, gradually increasing the polar solvent concentration, can also be beneficial.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be employed, where the separation is based on hydrophobicity rather than polarity.[8]
Question 2: I'm struggling to separate my desired N-benzylated product from unreacted starting materials and over-benzylated byproducts. What chromatographic strategies can I employ?
Answer:
This is a classic selectivity challenge. The key is to find a chromatographic system that can effectively differentiate between compounds with subtle differences in polarity and steric hindrance.
Troubleshooting Protocol:
-
Thin Layer Chromatography (TLC) Screening: Before committing to a column, screen a variety of solvent systems using TLC. This will help you identify the eluent that provides the best separation (largest ΔRf) between your product and the impurities.
-
Shallow Gradient Elution: A shallow gradient during column chromatography can enhance the separation of closely eluting compounds. Instead of a steep increase in solvent polarity, a gradual change will provide more "column volumes" for the separation to occur.
-
Flash Chromatography: For difficult separations, flash chromatography is often preferred over gravity chromatography as it provides higher resolution.[7]
Data Presentation: Example TLC Screening for Eluent Optimization
| Eluent System (v/v) | Rf (Starting Material) | Rf (Product) | Rf (Byproduct) | ΔRf (Product - SM) | ΔRf (Product - BP) |
| 7:3 Petroleum Ether/EtOAc | 0.8 | 0.6 | 0.55 | 0.2 | 0.05 |
| 8:2 Dichloromethane/Methanol | 0.9 | 0.7 | 0.6 | 0.2 | 0.1 |
| 95:5 Dichloromethane/Methanol + 0.5% TEA | 0.85 | 0.65 | 0.5 | 0.2 | 0.15 |
In this example, the Dichloromethane/Methanol with TEA system offers the best separation between the product and the byproduct.
Section 2: Non-Chromatographic Purification
Question 3: My this compound derivative is an oil and I'm having trouble crystallizing it. What can I do?
Answer:
Obtaining a crystalline solid can be challenging, especially for compounds with conformational flexibility. However, crystallization is an excellent purification technique that can yield highly pure material.
Troubleshooting Crystallization:
-
Solvent Screening: The choice of solvent is critical. You are looking for a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point is to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile).
-
Inducing Crystallization: If your compound remains an oil even in a suitable solvent system, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution.[9]
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
-
Salt Formation: Bicyclic diamines can often be crystallized as their hydrochloride or other acid addition salts.[10] Dissolving the free base in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in the same solvent can precipitate the hydrochloride salt, which is often a crystalline solid.
Question 4: I'm performing an aqueous workup after my reaction. How can I ensure efficient extraction of my basic product and removal of water-soluble impurities?
Answer:
An effective liquid-liquid extraction is crucial for a clean crude product before further purification. The basicity of your diazabicyclo[3.1.1]heptane derivative is a key handle to manipulate its solubility.
Experimental Protocol: Optimized Aqueous Workup
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10). This can be achieved by adding a solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[7] This deprotonates the amine nitrogens, making the compound less water-soluble and more soluble in organic solvents.
-
Choose the Right Organic Solvent: Dichloromethane (DCM) is often a good choice for extracting polar organic compounds. Ethyl acetate can also be effective.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.
-
Brine Wash: After the extractions, wash the combined organic layers with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and then concentrate under reduced pressure.
Visualization: Liquid-Liquid Extraction Workflow
Caption: Optimized aqueous workup for basic compounds.
Section 3: Purity Analysis
Question 5: How can I confidently assess the purity of my final this compound product?
Answer:
A combination of analytical techniques is necessary to provide a comprehensive assessment of purity. Relying on a single method can be misleading.
Recommended Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for confirming the structure of your compound and identifying any proton-containing impurities. The integration of the peaks should be consistent with the number of protons in your molecule.
-
¹³C NMR: This provides information about the carbon skeleton and can reveal the presence of impurities that may not be obvious in the ¹H NMR spectrum.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
Visualization: Purity Analysis Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Benzylamines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 8. Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane synthesis
Welcome to the technical support center for the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic diamine scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in your experiments.
Troubleshooting Guide: Navigating Your Synthesis
This section addresses specific issues that you may encounter during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one.
Problem 1: Low or No Yield of the Final Product
Question: I am following the literature procedure for the LiAlH₄ reduction of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, but I'm getting a very low yield, or in some cases, no product at all. What could be the issue?
Answer:
A low or non-existent yield in a lithium aluminum hydride (LiAlH₄) reduction can stem from several factors, primarily related to the quality of reagents and the reaction setup.
-
Reagent Quality: LiAlH₄ is extremely reactive and readily decomposes upon exposure to moisture. Ensure that your LiAlH₄ is a fresh, finely powdered solid. Clumpy or grayish LiAlH₄ may have been compromised and should not be used. Similarly, the solvent, typically tetrahydrofuran (THF), must be anhydrous. Using a freshly opened bottle of anhydrous THF or distilling it over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
-
Reaction Setup: The entire reaction apparatus must be scrupulously dried before use. This can be achieved by oven-drying the glassware and allowing it to cool in a desiccator or by flame-drying the apparatus under a stream of inert gas (nitrogen or argon). The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.
-
Insufficient Reflux Time: The patent literature mentions an overnight reflux.[1] Depending on the scale of your reaction and the efficiency of your heating and stirring, this duration might need adjustment. You can monitor the reaction progress using Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.
-
Inefficient Quenching: The workup procedure is critical for liberating the amine product from the aluminum salts. A common and effective method is the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water. The granular precipitate that forms is easier to filter off, leading to better recovery of the product.
Problem 2: Complex Mixture of Products and Difficult Purification
Question: My crude reaction mixture shows multiple spots on TLC, and I'm struggling to purify the desired this compound. What are the likely side products and how can I improve the purification?
Answer:
A complex product mixture can arise from incomplete reaction, side reactions, or decomposition.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have unreacted starting material, 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, in your crude product. This can be addressed by ensuring the activity of your LiAlH₄ and allowing for sufficient reaction time.
-
Side Products: While the reduction of an amide to an amine with LiAlH₄ is generally a robust reaction, side products can form, especially if the reaction temperature is not well-controlled.
-
Purification Strategy: The target compound is a basic amine. This property can be exploited for purification.
-
Acid-Base Extraction: You can dissolve the crude mixture in a non-polar organic solvent like dichloromethane or ethyl acetate and wash it with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with 2N NaOH) and the product re-extracted with an organic solvent.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be employed. However, amines can sometimes streak on silica. To mitigate this, you can pre-treat the silica with a small amount of a volatile base like triethylamine in the eluent system (e.g., 1-2% triethylamine in a dichloromethane/methanol mixture).
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most commonly cited synthetic route involves a two-step process starting from a precursor. The final step is the reduction of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[1] The precursor itself can be synthesized through methods like the hydrogenation of a suitable unsaturated intermediate.[1]
Q2: Are there any safety precautions I should be aware of when working with LiAlH₄?
Absolutely. Lithium aluminum hydride is a highly reactive and pyrophoric reagent.
-
It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.
-
All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
-
The quenching process should be done slowly and carefully, especially at the beginning, as the initial reaction with water can be vigorous. It is advisable to perform the quench in an ice bath to control the exotherm.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To confirm the absence of the carbonyl group from the starting material and the presence of N-H bonds (if applicable after debenzylation).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.
Q4: Can I use a different reducing agent instead of LiAlH₄?
While LiAlH₄ is effective, other reducing agents could potentially be used, although they may require different reaction conditions. Borane complexes, such as borane-tetrahydrofuran (B₂H₆·THF), are also capable of reducing amides to amines. The choice of reducing agent may depend on the scale of the reaction, functional group tolerance (if other reducible groups are present in the molecule), and safety considerations. Optimization of the reaction conditions would be necessary for any alternative reducing agent.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is an adaptation of the procedure described in the patent literature, with additional notes for optimization.[1]
Step 1: Reduction of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
-
Preparation: Under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (4 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous tetrahydrofuran (THF) to form a suspension.
-
Addition of Starting Material: Dissolve 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (1 equivalent) in anhydrous THF and add it to the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Reaction: Add the solution of the starting material dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used). Then, add 15% aqueous NaOH (x mL). Finally, add water again (3x mL).
-
Isolation: Stir the resulting mixture at room temperature for 1-2 hours. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) or by acid-base extraction as described in the troubleshooting section.
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Expected Outcome |
| LiAlH₄ quality | Older, slightly clumpy | Fresh, finely powdered | Higher yield, fewer side products |
| Solvent | Undried THF | Anhydrous, distilled THF | Improved reaction efficiency |
| Workup | Simple water quench | Fieser workup | Easier filtration, better recovery |
| Purification | Direct chromatography | Acid-base extraction | Improved purity, less streaking |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- Butelman, E. R., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
Sources
Technical Support Center: Synthesis of Diazabicycloalkanes
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-alkylation
Welcome to the Technical Support Center for diazabicycloalkane synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of synthesizing these valuable compounds, with a particular focus on the persistent challenge of over-alkylation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the prevention of over-alkylation during the synthesis of diazabicycloalkanes.
Q1: What is over-alkylation in the context of diazabicycloalkane synthesis, and why is it a problem?
A1: Over-alkylation refers to the undesired addition of more than one alkyl group to the nitrogen atoms of the diazabicycloalkane core. Since diazabicycloalkanes possess two nucleophilic nitrogen atoms, they are susceptible to reacting with multiple equivalents of an alkylating agent. This leads to the formation of a mixture of mono-alkylated, di-alkylated, and sometimes even quaternary ammonium salt products. The primary issue with over-alkylation is the difficulty in separating these closely related products, which often results in low yields of the desired mono-alkylated product and requires extensive and costly purification procedures.[1][2]
Q2: What are the primary factors that influence the selectivity between mono- and di-alkylation?
A2: The selectivity of N-alkylation is a delicate balance of several factors:
-
Stoichiometry of Reactants: The ratio of the diazabicycloalkane to the alkylating agent is a critical parameter.
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a significant role.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the reaction's outcome.
-
Protecting Groups: The use of protecting groups can effectively block one of the nitrogen atoms, ensuring mono-alkylation.[3][4][5]
Q3: Are there any general strategies to favor mono-alkylation?
A3: Yes, several general strategies can be employed to enhance the selectivity for mono-alkylation:
-
Use of a Large Excess of the Diamine: While not always practical for valuable starting materials, using a large excess of the diazabicycloalkane can statistically favor mono-alkylation.[6]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.
-
Lower Reaction Temperatures: Conducting the reaction at lower temperatures can decrease the overall reaction rate and improve selectivity.
-
Employing Sterically Hindered Reagents: Using a bulky alkylating agent or a sterically hindered base can disfavor the second alkylation step.
-
Mono-protection Strategy: The most robust method often involves the use of a protecting group to temporarily block one of the amine functionalities.[3][4][5]
II. Troubleshooting Guides: A Deeper Dive into Specific Issues
This section provides detailed troubleshooting for specific experimental challenges, complete with explanations of the underlying chemistry and step-by-step protocols.
Problem 1: My reaction consistently yields a mixture of mono- and di-alkylated products, with the di-alkylated product being predominant.
Root Cause Analysis:
The formation of a significant amount of the di-alkylated product suggests that the second alkylation step is occurring at a comparable or faster rate than the first. This is often due to the mono-alkylated product being as nucleophilic, or even more so, than the starting diamine. The following factors could be contributing to this issue:
-
High Concentration of Alkylating Agent: If the alkylating agent is added all at once, its high concentration can lead to rapid, non-selective reactions.
-
Inappropriate Solvent Choice: The solvent can influence the relative nucleophilicity of the starting material and the mono-alkylated product.
-
Sub-optimal Temperature Control: Higher temperatures can overcome the activation energy barrier for the second alkylation more easily.
Suggested Solutions & Protocols:
Solution 1.1: Optimization of Reaction Conditions
This approach focuses on fine-tuning the reaction parameters to favor mono-alkylation without the use of protecting groups.
Protocol 1.1.1: Controlled Addition of the Alkylating Agent
-
Dissolve the diazabicycloalkane in a suitable solvent (e.g., acetonitrile, THF, or DMF) in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to a reduced temperature (e.g., 0 °C or -20 °C).
-
Dissolve one equivalent of the alkylating agent in the same solvent and add it to the dropping funnel.
-
Add the alkylating agent dropwise to the stirred solution of the diazabicycloalkane over a prolonged period (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing the yield of the mono-alkylated product.
Solution 1.2: Mono-Boc Protection Strategy
This is a highly effective method for ensuring selective mono-alkylation. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice for amine protection.[3][5]
Protocol 1.2.1: Selective Mono-Boc Protection of a Diamine [3]
-
Dissolve the diazabicycloalkane (1 equivalent) in anhydrous methanol at 0 °C.
-
Slowly add one equivalent of trimethylsilyl chloride (Me3SiCl) dropwise. This in-situ generates one equivalent of HCl, which protonates one of the amine groups, rendering it non-nucleophilic.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water, wash with diethyl ether, and then adjust the pH to >12 with NaOH.
-
Extract the mono-Boc protected product with dichloromethane.
Following successful mono-protection, the alkylation can be carried out on the remaining free amine. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired mono-alkylated diazabicycloalkane.
Problem 2: I am attempting a selective mono-arylation using a Buchwald-Hartwig amination, but I'm observing significant amounts of the di-arylated product.
Root Cause Analysis:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7][8][9][10] However, controlling selectivity with diamines can be challenging. The formation of the di-arylated product indicates that the mono-arylated intermediate is readily participating in a second coupling reaction. This can be influenced by the ligand choice, base, and reaction temperature.
Suggested Solutions & Protocols:
Solution 2.1: Ligand and Base Screening
The choice of phosphine ligand and base is crucial in a Buchwald-Hartwig reaction. Sterically hindered ligands can often favor mono-arylation by making the catalytic complex bulkier, thus disfavoring the approach of the already substituted diamine.
Protocol 2.1.1: Optimization of Buchwald-Hartwig Conditions for Mono-arylation
-
Set up a series of parallel reactions in sealed vials under an inert atmosphere (e.g., argon or nitrogen).
-
In each vial, place the diazabicycloalkane (1 equivalent), aryl halide (1.1 equivalents), a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2), and a base.
-
To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, or a bidentate ligand like BINAP).[7]
-
Screen different bases such as NaOtBu, K3PO4, and Cs2CO3.
-
Use a suitable solvent, typically toluene or dioxane.
-
Run the reactions at a controlled temperature (e.g., 80-110 °C) and monitor the product distribution by LC-MS.
Table 1: Example of a Screening Table for Buchwald-Hartwig Mono-arylation
| Entry | Ligand | Base | Temperature (°C) | Mono-arylated Product (%) | Di-arylated Product (%) |
| 1 | XPhos | NaOtBu | 100 | 60 | 40 |
| 2 | SPhos | NaOtBu | 100 | 75 | 25 |
| 3 | RuPhos | K3PO4 | 110 | 85 | 15 |
| 4 | BINAP | Cs2CO3 | 80 | 90 | 10 |
Problem 3: I am trying to synthesize a specific diazabicycloalkane via an intramolecular cyclization, such as the Hofmann-Löffler-Freytag reaction, but I am getting low yields and multiple side products.
Root Cause Analysis:
The Hofmann-Löffler-Freytag reaction is a powerful method for forming cyclic amines through a radical-mediated process.[11][12][13][14] However, its success is highly dependent on the efficient generation of the nitrogen-centered radical and its subsequent intramolecular hydrogen atom transfer and cyclization. Low yields can result from competing side reactions such as intermolecular reactions or decomposition of the N-haloamine intermediate.
Suggested Solutions & Protocols:
Solution 3.1: Optimization of Radical Generation and Reaction Conditions
Fine-tuning the conditions for radical generation is key to improving the yield and selectivity of the Hofmann-Löffler-Freytag reaction.
Protocol 3.1.1: Optimizing the Hofmann-Löffler-Freytag Reaction
-
Ensure the starting N-haloamine is freshly prepared and pure. Common halogenating agents include N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to ensure the formation of the protonated N-haloamine.[14]
-
Radical initiation can be achieved either thermally or photochemically. For photochemical initiation, use a UV lamp (e.g., a medium-pressure mercury lamp).
-
Carefully control the reaction temperature. For thermal initiation, a temperature range of 60-80 °C is often a good starting point.
-
Ensure the reaction is performed under an inert atmosphere to prevent quenching of the radical intermediates.
-
After the cyclization, the resulting haloamine is typically treated with a base (e.g., NaOH) to effect the final ring closure.
III. Visualizing the Pathways
Diagram 1: Reaction Scheme for Mono- vs. Di-alkylation
Caption: Competing pathways in the alkylation of diazabicycloalkanes.
Diagram 2: Workflow for Preventing Over-alkylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. redalyc.org [redalyc.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Improving the Regioselectivity of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Functionalization
Welcome to the technical support center for the regioselective functionalization of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. This bicyclic scaffold is a crucial building block in medicinal chemistry, often serving as a constrained piperidine or piperazine isostere in the development of novel therapeutics.[1][2][3][4] However, the presence of two distinct nitrogen atoms, N3 and N6, presents a significant challenge in achieving selective functionalization. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions, ensuring predictable and high-yielding outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of N-functionalization in this compound?
A1: The regioselectivity is primarily governed by a combination of steric and electronic factors. The N3 nitrogen is directly attached to a bulky benzyl group, which sterically hinders the approach of electrophiles. In contrast, the N6 nitrogen is generally more accessible. Electronically, the nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane system have different basicities and nucleophilicities, which can be subtly influenced by the solvent and reaction conditions. Computational studies have shown that the N4 atom (equivalent to N6 in this context) in the 3,6-diazabicyclo[3.1.1]heptane system can exhibit a high gas-phase proton affinity, suggesting its potential for high reactivity.[5]
Q2: Why do I observe a mixture of N3- and N6-functionalized products even when using a bulky electrophile?
A2: While steric hindrance at N3 is a significant directing factor, it is not always sufficient to ensure complete regioselectivity. Several factors can lead to the formation of product mixtures:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier at N3, leading to a loss of selectivity.
-
Reaction Time: Prolonged reaction times can sometimes lead to thermodynamic equilibration, favoring the more stable regioisomer, which may not be the kinetically preferred product.
-
Nature of the Electrophile: Highly reactive, small electrophiles may exhibit reduced selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the relative nucleophilicity of the two nitrogen atoms.
Q3: Can I selectively debenzylate the N3 position to functionalize it after protecting N6?
A3: Yes, selective debenzylation is a viable strategy. Catalytic hydrogenation is a common method for removing the N-benzyl group.[6][7] By first protecting the more reactive N6 position with a suitable protecting group (e.g., Boc), you can then debenzylate N3 and subsequently introduce a different functional group.
Q4: How can I confirm the regiochemistry of my functionalized product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
NMR Spectroscopy: 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools. HMBC can show correlations between the protons of the newly introduced group and the carbons of the bicyclic core, helping to pinpoint the site of attachment. NOESY can reveal through-space proximity between the new substituent and specific protons on the scaffold.
-
X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides definitive structural proof.
-
Mass Spectrometry: While MS confirms the mass of the product, it generally does not distinguish between regioisomers. However, fragmentation patterns in MS/MS experiments can sometimes provide clues.
Q5: Are there any general recommendations for improving regioselectivity in acylation reactions?
A5: For acylation reactions, steric hindrance plays a key role. To favor N6 acylation, consider the following:
-
Use a bulky acylating agent: Anhydrides or acyl chlorides with bulky substituents will preferentially react at the less hindered N6 position.
-
Employ a hindered base: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine can minimize side reactions.
-
Low reaction temperatures: Running the reaction at 0 °C or below can enhance kinetic control and improve selectivity. A patent for the synthesis of related compounds describes acylation at 0°C.[7]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Alkylation Reactions
Symptoms: You obtain a mixture of N3- and N6-alkylated products, often in a nearly 1:1 ratio, or the reaction stalls.
Probable Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| High Reactivity of Alkylating Agent | Small and highly reactive alkylating agents (e.g., methyl iodide, ethyl bromide) may not discriminate well between the two nitrogen centers. | - Use a bulkier alkylating agent if your synthetic route allows. - Alternatively, consider a reductive amination approach by reacting with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.[7] |
| High Reaction Temperature | Elevated temperatures provide sufficient energy to overcome the activation barrier for reaction at the more hindered N3 position, eroding selectivity. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times. |
| Solvent Choice | The solvent can influence the relative nucleophilicity of the nitrogens. Aprotic, non-polar solvents may favor reaction at the more sterically accessible N6. | - Screen a range of solvents with varying polarities (e.g., Dichloromethane, THF, Acetonitrile). |
Issue 2: Difficulty in Separating Regioisomers
Symptoms: Your reaction produces a mixture of regioisomers that are difficult to separate by standard column chromatography.
Probable Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| Similar Polarity of Isomers | The structural similarity of the N3 and N6 isomers often results in very close retention factors (Rf) on silica gel. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography, including those with additives like triethylamine (for basic compounds) or a small percentage of methanol in dichloromethane.[8] - Derivative Formation: Consider converting the isomeric mixture into derivatives (e.g., esters, amides) that may have more distinct polarities, facilitating separation. The derivatives can then be converted back to the desired products. - Alternative Purification: Explore other purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). |
Issue 3: Unexpected Side Reactions or Decomposition
Symptoms: Formation of unexpected byproducts, low mass balance, or decomposition of the starting material or product.
Probable Causes & Solutions:
| Probable Cause | Explanation | Suggested Solution |
| Strongly Basic or Acidic Conditions | The bicyclic core can be sensitive to harsh reaction conditions, potentially leading to ring-opening or other rearrangements. | - Use Milder Reagents: Opt for milder bases (e.g., K₂CO₃, DIPEA) or acids. If strong conditions are unavoidable, carefully control the temperature and reaction time. - Protecting Group Strategy: Employ an orthogonal protecting group strategy to mask one nitrogen while reacting the other.[9][10] For instance, protect N6 with a Boc group, perform the desired transformation at N3, and then deprotect N6. |
| Air or Moisture Sensitivity | Some reagents or intermediates may be sensitive to air or moisture, leading to degradation. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Anhydrous Conditions: Use anhydrous solvents and reagents. |
Experimental Protocols & Visualizations
Protocol 1: Regioselective N6-Boc Protection
This protocol describes a common and effective method for selectively protecting the N6 position, which can then allow for subsequent functionalization at the N3 position after debenzylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N6-Boc protected product. A patent describes a similar procedure for this scaffold.[7]
Visualization: Decision Workflow for Regioselective Functionalization
The following diagram illustrates a decision-making workflow for achieving regioselective functionalization of the this compound core.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 5. Structural investigations, quantum mechanical studies on proton and metal affinity and biological activity predictions of selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
Stability issues of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane in solution
Answering the user's request.## Technical Support Center: 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for this compound (CAS 869494-14-4). As a key building block in medicinal chemistry and drug discovery, understanding its behavior in solution is critical for reproducible and successful experimentation.[1] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to address stability challenges.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved my solid this compound. How should I store the solution to maximize its shelf-life?
A: For immediate short-term storage, it is recommended to keep the solution refrigerated at 2-8°C.[2] The container should be tightly sealed to prevent solvent evaporation and minimize exposure to atmospheric oxygen and moisture.[3] For longer-term storage, aliquoting the solution into smaller, single-use vials and storing them in a freezer (≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen) is the best practice.
Q2: My solution of this compound has developed a yellow or brownish tint. What does this indicate?
A: A change in color is a common visual indicator of chemical degradation. This is likely due to oxidation or other decomposition pathways that form chromophoric (color-absorbing) byproducts. Aliphatic amines are known to be susceptible to oxidative degradation.[4][5] You should immediately assess the purity of the solution using an appropriate analytical method like HPLC or LC-MS before proceeding with your experiment.
Q3: Can I use common laboratory solvents like methanol, DMSO, or acetonitrile?
A: Yes, these are common solvents for this type of compound. However, the stability of the molecule can be solvent-dependent. It is crucial to use high-purity, anhydrous, or HPLC-grade solvents to avoid impurities that could catalyze degradation. For sensitive applications, it is advisable to deoxygenate the solvent by sparging with an inert gas like nitrogen or argon prior to use.
Troubleshooting Guide: Investigating Degradation
This section provides a systematic approach to identifying and resolving stability issues encountered during your research.
Problem 1: Inconsistent results or loss of compound potency in biological assays.
Possible Cause: The compound is degrading in your assay medium or stock solution over the course of the experiment. The stability of drug-like molecules can be affected by temperature, pH, and interaction with other components in the matrix.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
-
Analyze Stock Solution: Immediately check the purity of your stock solution via HPLC or LC-MS. Compare it to a freshly prepared sample or a reference chromatogram.
-
Assess Buffer Stability: Perform a time-course experiment. Incubate the compound in your complete assay buffer (without cells or target proteins) under the exact experimental conditions (temperature, time). Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze for degradation.
-
Optimize Conditions: If degradation is observed in the buffer, consider if the pH is optimal. Amine stability is highly pH-dependent.[6] Also, consider shortening incubation times or running the assay at a lower temperature if the protocol allows.
Problem 2: Appearance of new peaks in HPLC or LC-MS analysis of a solution over time.
Possible Cause: The compound is undergoing degradation due to environmental factors such as oxygen, light, temperature, or pH. Aliphatic amines are particularly susceptible to oxidation, which can be catalyzed by trace metals, heat, and light.[4][6]
Key Degradation Pathways & Influencing Factors:
Caption: Key factors influencing solution stability.
Corrective Actions:
-
Control the Atmosphere: Always handle solutions under an inert atmosphere (nitrogen or argon) where possible. Purge solvents with inert gas before use to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[7]
-
Maintain Low Temperatures: Store stock solutions at 2-8°C or frozen.[2] Avoid repeated freeze-thaw cycles by creating single-use aliquots.
-
Buffer the Solution: If working in an unbuffered system, consider if a buffer is appropriate to maintain a neutral pH.
-
Use Chelating Agents: If trace metal catalysis is suspected (e.g., from glassware or reagents), the addition of a small amount of a chelating agent like EDTA may improve stability. Dissolved metal ions can significantly increase the rate of amine oxidation.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC-UV
This protocol is designed to rapidly assess the stability of this compound under various stress conditions, helping to identify its primary degradation liabilities.
1. Materials & Equipment:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV detector
-
pH meter, calibrated
-
Incubator and/or water bath
-
Photostability chamber or a lamp with controlled UV/Vis output
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in ACN. This will be your Stock A.
3. Stress Condition Preparation (Example):
-
Time Zero Control: Dilute Stock A with 50:50 ACN:Water to a final concentration of 50 µg/mL. Analyze immediately.
-
Acid Hydrolysis: Mix 0.5 mL of Stock A with 4.5 mL of 0.1 M HCl. Add 5.0 mL of ACN. Final concentration: 50 µg/mL in 50% ACN, 0.05 M HCl.
-
Base Hydrolysis: Mix 0.5 mL of Stock A with 4.5 mL of 0.1 M NaOH. Add 5.0 mL of ACN. Final concentration: 50 µg/mL in 50% ACN, 0.05 M NaOH.
-
Oxidative Degradation: Mix 0.5 mL of Stock A with 4.5 mL of 3% H₂O₂. Add 5.0 mL of ACN. Final concentration: 50 µg/mL in 50% ACN, 1.5% H₂O₂.
-
Thermal Stress: Place a sealed vial of the "Time Zero Control" solution in an incubator at 60°C.
-
Photolytic Stress: Place a sealed quartz cuvette or clear vial of the "Time Zero Control" solution in a photostability chamber.
4. Time-Point Analysis:
-
Incubate all stress samples.
-
At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each condition. If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC-UV.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time Zero Control.
-
Monitor the formation and relative area of any new peaks (degradants).
-
Summarize the data in a table for easy comparison.
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak (Retention Time) |
| 0.05 M HCl | 24 | 98.5% | - |
| 0.05 M NaOH | 24 | 92.1% | 3.2 min |
| 1.5% H₂O₂ | 8 | 45.3% | 2.8 min, 4.1 min |
| 60°C Heat | 24 | 88.7% | 3.2 min |
| Light Exposure | 24 | 95.2% | 5.5 min |
References
-
Shen, M., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology.[8][9][10]
-
CymitQuimica. Safety Data Sheet - this compound.[3]
-
Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. GHGT-11. Energy Procedia.[4]
-
ChemShuttle. This compound Product Page.[2]
-
Kovtun, G. A., & Aleksandrov, A. L. (1973). Oxidation of aliphatic amines by molecular oxygen in the liquid phase. Russian Chemical Bulletin.[5]
- AK Scientific, Inc. Safety Data Sheet - Benzyl 6-oxo-3-azabicyclo[3.1.
-
BenchChem. Technical Support Center: Stability of N-benzyl-3-nitrothiophen-2-amine in Solution.[7]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters.[1]
-
BLDpharm. This compound Product Information.[11]
-
Li, W., & Stella, V. J. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.[6]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.[12]
Sources
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- 10. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Purification of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Analogs
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane analogs. This class of molecules, characterized by a rigid bicyclic core containing two basic nitrogen atoms and a variable, often hydrophobic, benzyl moiety, presents unique challenges in chromatographic purification. Their basicity can lead to undesirable interactions with standard silica-based stationary phases, while their structural complexity often necessitates chiral separations.
This guide provides field-proven insights and systematic protocols designed for researchers, scientists, and drug development professionals. We will move from addressing common, specific issues in a Frequently Asked Questions (FAQ) format to providing in-depth troubleshooting workflows and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the purification of diazabicyclo[3.1.1]heptane analogs.
Q1: Why are my analyte peaks exhibiting severe tailing on a C18 column?
A1: Peak tailing is the most frequent problem when analyzing basic compounds like your diazabicycloheptane analogs.[1][2] The primary cause is secondary ionic interactions between the protonated (positively charged) amine groups on your molecule and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[3] This leads to a mixed-mode retention mechanism where some analyte molecules are retained longer, resulting in a skewed, tailing peak.
Initial Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical parameter is mobile phase pH. You can either operate at low pH (2.5-3.5) or high pH (8-11).
-
Low pH: Adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the surface silanols (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[3]
-
High pH: Using a buffer to raise the pH above 8 keeps the basic amines in their neutral, unprotonated state, while the silanols remain ionized. This can improve peak shape but requires a pH-stable column.[4][5]
-
-
Use a Base-Deactivated Column: Modern, high-purity silica columns are "base-deactivated" or "end-capped," where most residual silanols are chemically bonded with a small silylating agent.[1] These columns show significantly reduced tailing for basic compounds.
-
Inject a Neutral Marker: To confirm the issue is chemical and not physical (e.g., a column void), inject a neutral, non-basic compound like toluene. If the neutral marker's peak is symmetrical, the tailing is due to secondary interactions with your basic analyte.[1]
Q2: My resolution between two closely related analogs is poor. What are the first parameters to adjust?
A2: Poor resolution indicates a lack of selectivity between the two compounds. The goal is to alter the chemical environment to exploit subtle differences between your analogs.
Initial Optimization Steps:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Acetonitrile and methanol have different properties (e.g., viscosity, polarity, and hydrogen bonding capabilities) that can alter selectivity and change the elution order or spacing of peaks.[6]
-
Adjust the Mobile Phase pH: A small change in pH can significantly impact the ionization state of your diazabicycloheptane analogs, which can lead to large changes in retention and selectivity. This is especially effective if the pKa values of the analogs are slightly different.[7]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. Instead of a standard C18, consider a Phenyl or Pentafluorophenyl (PFP) phase. These phases offer alternative selectivities, particularly for compounds containing aromatic rings, through π-π interactions.
Q3: I am trying to separate enantiomers of a chiral analog on a standard C18 column without success. What is the correct approach?
A3: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not be resolved on a standard (achiral) stationary phase like C18. You must introduce a chiral element into your chromatographic system.[8]
The Correct Approach:
-
Use a Chiral Stationary Phase (CSP): This is the most direct and common method.[8] CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with different stability, leading to different retention times. For diazabicycloheptane analogs, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are an excellent starting point.[9][10]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with the added benefit of being a "greener" technique due to its use of supercritical CO₂.[11][12]
Q4: My method provides good separation at the analytical scale, but the peaks are broad and poorly resolved during preparative scale-up. What's going wrong?
A4: Problems during scale-up from analytical to preparative chromatography are common and usually stem from overloading effects or improper method translation.[13][14]
Key Considerations for Scale-Up:
-
Mass Overload: In preparative chromatography, the column is intentionally overloaded to maximize throughput. This leads to broader, often triangular-shaped "shark-fin" peaks. The goal is not perfect peak shape, but sufficient resolution between the target peak and its nearest impurity to allow for clean fraction collection.[13]
-
Maintain Linear Velocity: When scaling up, you must adjust the flow rate to maintain the same linear velocity as the analytical method. The formula for this is:
-
Fprep = Fanalyt × ( dprep² / danalyt² )
-
Where F is the flow rate and d is the column's internal diameter.
-
-
Sample Dissolution: Dissolve your sample in the mobile phase if possible. If a stronger solvent is needed, use the minimum amount necessary, as this can cause peak distortion.
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Eliminating Peak Tailing
Peak tailing can obscure small impurities and lead to inaccurate quantification and poor recovery in preparative work. This workflow provides a systematic method to diagnose and resolve the issue.
Caption: A systematic troubleshooting workflow for peak tailing.
Guide 2: Advanced Strategy - When to Use Mixed-Mode Chromatography
For some this compound analogs, especially those that are highly polar or zwitterionic, standard reversed-phase chromatography may fail to provide adequate retention, even with ion-pairing agents. In these cases, Mixed-Mode Chromatography (MMC) is a powerful alternative.[15]
MMC utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities (either cation or anion exchange).[16][17] This allows for two independent retention mechanisms that can be fine-tuned.
-
When to Consider MMC:
-
Your analyte has poor retention on C18, C8, and Phenyl columns.
-
You need to separate compounds with very different polarities and charge states in a single run.[16]
-
You want to avoid using ion-pairing reagents, which are often not compatible with mass spectrometry and can be difficult to remove from the column.[15]
-
-
How it Works for Your Analogs: A mixed-mode column with reversed-phase and cation-exchange properties would be ideal. At a low to neutral pH, the amine groups on your molecule will be protonated (positively charged) and can interact with the cation-exchange sites on the stationary phase, providing strong retention. The hydrophobic benzyl group will simultaneously interact with the reversed-phase ligands. Elution is then controlled by modulating both the organic solvent percentage and the ionic strength (salt concentration) of the mobile phase.[18]
Section 3: Detailed Experimental Protocols
Protocol 1: General Reversed-Phase (RP-HPLC) Method Development for Achiral Separations
This protocol provides a starting point for developing a robust purification method for a new this compound analog.
1. Column and Mobile Phase Selection:
-
Column: Start with a high-quality, base-deactivated C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. (For MS compatibility)[19]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Rationale: Low pH (around 2.7) suppresses silanol activity, ensuring good peak shape for the basic analytes.[19] Formic acid is a volatile buffer suitable for both UV and MS detection.[20]
2. Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for your compound).
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B (Acetonitrile w/ 0.1% FA) 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
3. Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the target peak.
-
If the peak elutes very early, a less polar phase (e.g., C8) or a different mechanism (Mixed-Mode) may be needed.
-
If peaks are unresolved, try switching Mobile Phase B to Methanol (with 0.1% Formic Acid) to alter selectivity.
Protocol 2: Chiral Separation Method Screening (HPLC)
This protocol outlines a screening approach to find a suitable chiral stationary phase (CSP).
1. Column Selection:
-
Screen a set of polysaccharide-based CSPs. A good starting set includes columns based on:
- Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)
- Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
- Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ)
- Amylose tris(1-phenylethylcarbamate) (e.g., Chiralpak® AS)
2. Mobile Phase Screening (Normal Phase):
-
Normal phase often provides the best selectivity for these types of CSPs.
-
Primary Mobile Phase: Hexane/Isopropanol (IPA) mixtures.
-
Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to block active sites on the silica support and improve peak shape.[9][21]
-
Screening Protocol:
- Equilibrate the column with 90:10 Hexane:IPA (+0.1% DEA). Run the sample.
- If no separation, switch to 80:20 Hexane:IPA (+0.1% DEA).
- If still no separation, switch the alcohol modifier to Ethanol and repeat.
3. Data Evaluation:
-
Evaluate each run for any sign of peak splitting or separation. The column and mobile phase combination that shows the best "hit" can then be further optimized by fine-tuning the solvent ratio.
Protocol 3: Analytical to Preparative Scale-Up Workflow
Sources
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- 9. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Solubility Enhancement for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-based compounds. This scaffold, while promising for various therapeutic applications, frequently presents significant solubility challenges due to the interplay between its rigid, bicyclic core, basic nitrogen centers, and the lipophilic benzyl group.[1][2]
This guide is structured to provide direct, actionable solutions to common experimental issues. We will move from foundational concepts and quick-fix FAQs to in-depth troubleshooting and detailed experimental protocols, grounding our advice in established physicochemical principles.
Initial Strategy Decision Workflow
Before diving into specific techniques, it's crucial to have a logical workflow for addressing solubility issues. The inherent basicity of the diazabicyclo[3.1.1]heptane core is the most powerful tool at your disposal. The following decision tree illustrates a recommended starting approach.
Caption: Workflow for a typical laboratory salt screening experiment.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the free base of your compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (typically 1:1 or 1:2 molar ratio) of various counter-ion acids from prepared stock solutions. (See Table 1 for examples).
-
Induce Precipitation/Crystallization: Agitate the solutions. If a solid does not form spontaneously, try cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE), or allowing slow evaporation.
-
Isolation: Isolate any resulting solids by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Initial Characterization: Perform an initial kinetic solubility test on the new salt forms in water or a relevant buffer.
-
Full Characterization: For promising hits, perform a more thorough characterization to assess crystallinity (XRPD), hygroscopicity, and thermal stability (DSC/TGA). The goal is to find a salt that is both highly soluble and physically stable. [3]
Data & Reference Tables
Table 1: Common Acidic Counter-ions for Salt Formation
This table provides a non-exhaustive list of counter-ions commonly used to form salts with basic active pharmaceutical ingredients (APIs).
| Counter-ion | Abbreviation | pKa of Acid | Typical Properties & Considerations |
| Chloride | HCl | -7.0 | Often forms highly soluble, crystalline salts. Can be hygroscopic. |
| Bromide | HBr | -9.0 | Similar to chloride, sometimes offers a different crystal packing. |
| Sulfate | H₂SO₄ | -3.0, 1.9 | Can form 1:1 or 2:1 salts. Often very soluble. |
| Methanesulfonate | Mesylate | -1.9 | Good for forming stable, crystalline salts with good solubility. |
| Maleate | - | 1.9, 6.1 | Dicarboxylic acid, can improve solubility. Potential for reactivity (Michael addition). |
| Tartrate | - | 3.0, 4.4 | Chiral counter-ion, can be used for chiral resolution. Good solubility. |
| Citrate | - | 3.1, 4.8, 6.4 | Tricarboxylic acid, often yields highly soluble salts. Can be hygroscopic. |
Table 2: Comparative Overview of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons | Most Suitable For... |
| pH Adjustment | Converts the free base to a charged, more polar salt in situ. | Simple, inexpensive, highly effective for basic compounds. | Limited to applications where pH can be controlled; risk of precipitation upon pH shift. | In vitro screening, early-stage assays, acidic oral formulations. |
| Salt Formation | Creates a stable, solid salt form with different crystal lattice energy and improved dissolution. [4] | Provides a stable solid form; improves dissolution rate and solubility. [5] | Requires screening; not all salts are stable or crystalline; common ion effect. | Developing a solid dosage form with consistent properties. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic solutes. | Simple to implement for liquid formulations. | Can have toxicological limits; risk of precipitation upon dilution (in vivo). | Liquid formulations for oral or parenteral administration. |
| Cyclodextrins | Encapsulates the lipophilic part of the drug in a hydrophobic cavity, presenting a hydrophilic exterior. [6][7] | High solubilization capacity; can prevent precipitation upon dilution; low toxicity. | Increases formulation complexity and cost; can alter drug-target binding kinetics. | IV formulations; situations where precipitation upon dilution is a major concern. |
| Prodrug Approach | Covalently attaches a water-soluble promoiety that is cleaved in vivo. [8] | Fundamentally increases aqueous solubility of the molecule itself; can be used to target transporters. | Requires significant medicinal chemistry effort; potential for altered metabolism and PK. | Compounds with extremely low intrinsic solubility where formulation strategies are insufficient. |
References
-
Jadhav, N. R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. Available at: [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available at: [Link]
-
Rautio, J., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
-
Kumar, L., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Bicyclic molecule. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. Google Patents.
-
Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl this compound-6-carboxylate. PubChem. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. Available at: [Link]
-
LOC Chemistry. (2020). Organic Chemistry - Bicyclic Compounds. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Salt formation improved the properties of a candidate drug during early formulation development. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Prodrugs for Amines. MDPI. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. Available at: [Link]
-
University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. University of Glasgow Thesis Service. Available at: [Link]
-
ACS Publications. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. RJPDT. Available at: [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. Available at: [Link]
-
Gnerre, C., et al. (2000). Amino Acids in the Development of Prodrugs. Pharmaceutical Research. Available at: [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Chad's Prep. (n.d.). Nomenclature of Bicyclic Compounds. Chad's Prep. Available at: [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
-
Sci-Hub. (n.d.). Comparative enantioseparations with native β-cyclodextrin and heptakis-(2-O-methyl- 3,6-di-O-sulfo). Sci-Hub. Available at: [Link]
-
Whetzel, S. Z., et al. (2015). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents.
-
MDPI. (n.d.). Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. MDPI. Available at: [Link]
-
ResearchGate. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: A Comparative Analysis of HPLC and LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a key building block in medicinal chemistry, often serving as a bicyclic scaffold in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a cornerstone of the final drug product's safety and efficacy.[1][2] The presence of impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic activity, or instability in the final formulation.
Regulatory bodies like the FDA and EMA have stringent requirements for the identification, quantification, and control of impurities.[3] This necessitates the use of robust, high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment in most quality control (QC) laboratories, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of unknown impurities.[2][4] This guide will dissect the application of both techniques to our target molecule, explaining the causality behind methodological choices and providing a framework for a comprehensive purity analysis strategy.
The Analyte: this compound and Its Potential Impurities
Understanding the analyte's structure and its synthetic route is paramount to developing a specific and effective analytical method.
-
Structure: The molecule (MW: 188.27 g/mol ) contains a rigid diazabicyclo[3.1.1]heptane core and a benzyl group.[5] The two nitrogen atoms are basic, making the molecule's chromatographic behavior highly dependent on the mobile phase pH. The benzyl group provides a strong chromophore for UV detection.
-
Potential Impurities: Impurities can originate from various sources during synthesis. A robust analytical method must be able to separate the main compound from:
-
Unreacted Starting Materials: Such as the parent 3,6-diazabicyclo[3.1.1]heptane or benzyl bromide/chloride.
-
Side-Reaction Products: Including isomers, over-alkylated products (e.g., dibenzylated species), or products from competing reactions.
-
Degradation Products: Formed during synthesis, work-up, or storage, potentially through oxidation or hydrolysis.
-
Residual Reagents and Solvents: While often analyzed by other techniques like GC, some non-volatile reagents may be detected by LC methods.
-
The following workflow illustrates the integrated approach to purity analysis, from receiving the synthesized sample to generating a final, comprehensive report.
Caption: Integrated workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC with UV or Photodiode Array (PDA) detection is the cornerstone of purity analysis in a regulated environment due to its robustness, precision, and quantitative accuracy.[3]
Expertise & Experience: Causality Behind Method Choices
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The C18 stationary phase (non-polar) provides excellent retention and separation for moderately polar compounds like our target molecule.
-
Mobile Phase Selection: The basic nitrogens in the diazabicycloheptane core are critical. At neutral pH, these amines can interact strongly with residual silanols on the silica-based column, leading to poor peak shape (tailing). To ensure a consistent protonation state and sharp, symmetrical peaks, the mobile phase must be buffered.
-
Acidic pH (e.g., pH 2.5-3.5): Using a buffer like 0.1% formic acid or phosphate buffer ensures both nitrogens are fully protonated. This typically results in good peak shape and predictable retention.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it provides lower backpressure and better peak efficiency for many compounds. A gradient elution, starting with a high aqueous content and increasing the organic modifier, is essential for resolving early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
-
Detection: The benzyl group contains a phenyl ring, which absorbs UV light strongly around 210-220 nm and has a secondary maximum around 254 nm. A PDA detector is superior to a simple UV detector as it captures the entire UV spectrum for each peak, which helps in peak tracking and assessing peak purity.
Trustworthiness: A Self-Validating Protocol
The following protocol is designed for robustness. For GMP applications, it must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Experimental Protocol: HPLC-PDA Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chemicals & Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
This compound reference standard and sample lot.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner to a concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard workhorse column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidic modifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| PDA Wavelength | 220 nm (for quantitation), Scan 200-400 nm | 220 nm provides high sensitivity; full scan aids in impurity identification. |
| Gradient Program | 0-2 min (5% B), 2-20 min (5-95% B), 20-23 min (95% B), 23-23.1 min (95-5% B), 23.1-28 min (5% B) | A shallow gradient ensures separation of closely related impurities. |
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
Disregard peaks from the blank and those below the reporting threshold (e.g., 0.05%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification
While HPLC-PDA provides quantitative data, it offers limited structural information. When an unknown peak appears, LC-MS is the definitive tool for identification. It provides a mass-to-charge ratio (m/z), which is a direct measure of the molecular weight of the impurity.
Expertise & Experience: Causality Behind Method Choices
-
Ionization: Electrospray Ionization (ESI) is the ideal technique for this molecule. The basic nitrogen atoms are readily protonated in the acidic mobile phase, forming positive ions [M+H]⁺ that can be easily detected by the mass spectrometer. ESI is a "soft" ionization technique, meaning it typically keeps the molecule intact, providing clear molecular weight information.
-
Mobile Phase Compatibility: This is a critical consideration. Non-volatile buffers like sodium or potassium phosphate are detrimental to MS systems as they will precipitate in the source and contaminate the instrument. The HPLC method described above, using formic acid, is directly transferable to LC-MS, which is highly efficient.
-
Mass Analyzer: A single quadrupole mass analyzer is sufficient for confirming molecular weights. However, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument is vastly superior. It provides a highly accurate mass measurement, which can be used to determine the elemental formula of an impurity, significantly narrowing down the possibilities for its structure.
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation:
-
LC system (as described for HPLC).
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions:
-
The same LC conditions as the HPLC-PDA method can be used directly, ensuring a seamless transfer from quantification to identification.
-
-
MS Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Best mode for basic nitrogen-containing compounds.[9] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temp. | 300 °C | Aids in desolvation of the analyte ions. |
| Gas Flow | 10 L/min | Nitrogen gas flow for nebulization and drying. |
| Mass Range | 100 - 1000 m/z | Covers the expected mass of the parent compound and potential impurities/dimers. |
| Acquisition Mode | Full Scan | To detect all ions and identify unknown impurities. |
-
Data Analysis:
-
For each peak observed in the total ion chromatogram (TIC), extract the corresponding mass spectrum.
-
Identify the [M+H]⁺ ion. For our parent compound, this would be at m/z 189.13.
-
For an unknown impurity peak, the observed m/z value provides its molecular weight. This data, combined with knowledge of the synthetic process, allows for the proposal of a likely structure.
-
The diagram below illustrates the logical process of using these techniques to characterize the synthesized product and its potential impurities.
Caption: Logic of impurity analysis by HPLC and LC-MS.
Head-to-Head Comparison: HPLC-PDA vs. LC-MS
| Feature | HPLC-PDA | LC-MS |
| Primary Role | Quantitative Analysis: Precise measurement of purity and impurity levels. | Qualitative Analysis: Identification and structural elucidation of unknown impurities. |
| Information Provided | Retention Time, UV-Vis Spectrum | Retention Time, Mass-to-Charge Ratio (m/z), Fragmentation Pattern (MS/MS) |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Selectivity | Based on chromatographic separation and UV absorbance. Co-eluting peaks with similar spectra are problematic. | Based on chromatographic separation and unique mass. Highly selective; can distinguish co-eluting peaks if they have different masses. |
| Impurity Identification | Limited. Can only identify known impurities by comparing retention time and UV spectrum with a reference standard. | Definitive. Provides molecular weight, which is the most critical piece of information for identifying an unknown. |
| Robustness & Cost | Highly robust, lower instrument cost, widely available in QC labs. | More complex, higher instrument and maintenance cost. Requires more specialized expertise. |
| Mobile Phase | Flexible (can use non-volatile buffers like phosphate). | Restricted to volatile buffers (formate, acetate, etc.). |
In practice, these techniques are complementary, not competitive. HPLC-PDA is used for routine release testing of batches where the impurity profile is well-established. LC-MS is used during process development, for troubleshooting out-of-spec batches, and for the full characterization of reference standards.
Alternative and Complementary Techniques
While HPLC and LC-MS are the primary methods, other techniques can provide valuable information:
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents (e.g., Toluene, Dichloromethane) used in the synthesis. It is generally not suitable for the main analyte due to its low volatility.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An incredibly powerful tool for structural elucidation. ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound and can be used to identify and characterize major impurities if they are isolated. Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a specific reference standard.[1][2]
-
Capillary Electrophoresis (CE): An alternative high-resolution separation technique that separates based on charge-to-size ratio. It can be particularly useful for resolving challenging impurities that are difficult to separate by HPLC.[3]
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach. HPLC with PDA detection stands as the robust, reliable method for routine quantitative purity assessment, forming the backbone of quality control. Its ability to provide precise area percent values makes it ideal for batch release and stability testing.
However, a purity value alone is insufficient. The identity of the components that make up the impurity profile is critical for safety assessment and process optimization. This is where LC-MS, particularly high-resolution LC-MS, demonstrates its indispensable value. By providing definitive molecular weight data, it transforms unknown peaks in a chromatogram into known chemical entities, enabling a deeper understanding of the synthetic process and ensuring the ultimate safety and quality of the final pharmaceutical product. A judicious and integrated application of both techniques is the hallmark of a scientifically sound and regulatory-compliant development program.
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- Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate.
- ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
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A Senior Application Scientist's Guide to the Validation of a Receptor Binding Assay for Novel 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Derivatives
This guide provides a comprehensive framework for the validation of a receptor binding assay tailored for the characterization of novel 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane derivatives. The methodologies and principles detailed herein are designed to ensure scientific rigor and produce reliable, reproducible data essential for drug discovery and development programs. We will delve into the critical validation parameters, provide detailed experimental protocols, and compare the performance of these novel compounds against a known standard, thereby offering a complete guide for researchers in the field.
The 3,6-diazabicyclo[3.1.1]heptane scaffold has been identified as a promising pharmacophore for various central nervous system targets, including nicotinic acetylcholine receptors (nAChRs).[1][2][3] Specifically, derivatives of this class have demonstrated high affinity and selectivity for the α4β2 nAChR subtype, a key target for neurological and psychiatric disorders.[1][2] Validating a robust and reliable binding assay is the foundational step in characterizing the pharmacological profile of new chemical entities based on this scaffold.
The Cornerstone of Drug Discovery: Why Receptor Binding Assay Validation Matters
A receptor binding assay is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand (a drug or endogenous molecule) and its receptor.[4] The primary outputs of these assays are the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), which respectively indicate the affinity of the ligand for the receptor and the density of the receptors in the tissue or cell preparation.[5][6]
For novel compounds, such as the this compound derivatives, a validated binding assay serves multiple critical purposes:
-
Primary Screening: To identify "hit" compounds with significant affinity for the target receptor.
-
Structure-Activity Relationship (SAR) Studies: To guide medicinal chemistry efforts in optimizing lead compounds.
-
Selectivity Profiling: To assess the compound's binding to other receptors, predicting potential off-target effects.
-
Mechanism of Action Studies: To provide foundational data for more complex functional assays.
The validation process ensures that the assay is accurate, precise, specific, and reproducible, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[7][8][9]
Experimental Design and Key Validation Parameters
A comprehensive validation of a receptor binding assay involves several key experiments designed to characterize the binding of both a radiolabeled ligand (the "tracer") and the unlabeled novel compounds. The following sections detail the critical experiments and the parameters they aim to determine.
Saturation Binding: Determining Receptor Affinity (Kd) and Density (Bmax)
Saturation binding experiments are fundamental to characterizing the interaction of a radiolabeled ligand with its receptor.[6][10][11] By incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand, we can determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][12]
Causality Behind the Choice: This experiment is crucial as the Kd of the radioligand is a prerequisite for designing subsequent competitive binding assays. A well-characterized radioligand with high affinity and specificity is essential for a sensitive and reliable assay.
Self-Validating System: The specific binding should be saturable, meaning it reaches a plateau at high radioligand concentrations. Non-specific binding, in contrast, should increase linearly with the radioligand concentration.[13] This distinction is a key validation checkpoint.
Competitive Binding: Assessing the Affinity (Ki) of Novel Compounds
Competitive binding assays are the workhorse for screening and characterizing unlabeled compounds.[11][14][15] In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The IC50 is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[10]
Causality Behind the Choice: This assay format allows for the high-throughput screening of a large number of unlabeled compounds without the need to radiolabel each one. It provides a relative measure of affinity that is critical for ranking and selecting promising candidates.
Self-Validating System: A known reference compound with a well-established Ki value should be included in every assay as a positive control. The consistency of the reference compound's Ki value across experiments validates the assay's performance.
Kinetic Binding: Understanding Association (kon) and Dissociation (koff) Rates
Kinetic binding experiments measure the rate at which a ligand binds to the receptor (association rate constant, kon) and the rate at which it dissociates (dissociation rate constant, koff).[16][17] These parameters provide a more dynamic view of the drug-receptor interaction than equilibrium constants alone. The ratio of koff to kon also provides an independent measure of the Kd (Kd = koff/kon).[18]
Causality Behind the Choice: Residence time (1/koff) at the receptor is increasingly recognized as a critical determinant of in vivo drug efficacy.[17] Compounds with slow dissociation rates may exhibit prolonged pharmacological effects.
Self-Validating System: The Kd value derived from the kinetic parameters should be in good agreement with the Kd obtained from saturation binding experiments, providing a cross-validation of the assay's accuracy.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific receptor and radioligand being used.
Protocol: Saturation Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a dilution series of the radioligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[19][20]
-
Prepare two sets of tubes for each radioligand concentration: one for total binding and one for non-specific binding (NSB).
-
To the NSB tubes, add a high concentration of a structurally unrelated competing ligand to block all specific binding sites.[21]
-
-
Assay Incubation:
-
Add the receptor preparation (e.g., cell membranes) to all tubes.
-
Add the corresponding radioligand dilution to each tube.
-
Incubate at a defined temperature for a sufficient time to reach equilibrium. This time should be determined in preliminary experiments.[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[6]
-
Plot the specific binding as a function of the free radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.[6]
-
Protocol: Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the unlabeled test compounds and the reference compound in assay buffer.
-
Prepare a working solution of the radioligand at a concentration close to its Kd.[19]
-
-
Assay Incubation:
-
To a 96-well plate, add the assay buffer, the test compound dilutions, the radioligand, and the receptor preparation.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a competing ligand).
-
Incubate to reach equilibrium.
-
-
Separation and Quantification:
-
Follow the same separation and quantification steps as in the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Key Concepts
Data Presentation and Comparative Analysis
The performance of the novel this compound derivatives should be compared to a well-characterized reference compound. The following tables summarize hypothetical data for such a comparison.
Table 1: Saturation Binding Parameters for the Radioligand
| Parameter | Value |
| Radioligand | [³H]-Epibatidine |
| Kd | 0.5 nM |
| Bmax | 1500 fmol/mg protein |
Table 2: Competitive Binding Affinities of Novel Derivatives
| Compound | IC50 (nM) | Ki (nM) |
| Reference Compound A | 1.2 | 0.8 |
| Derivative 1 | 0.8 | 0.53 |
| Derivative 2 | 5.6 | 3.73 |
| Derivative 3 | 25.3 | 16.87 |
Table 3: Kinetic Binding Parameters
| Compound | kon (10⁸ M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) |
| Reference Compound A | 2.5 | 0.02 | 50 |
| Derivative 1 | 3.1 | 0.015 | 66.7 |
From this hypothetical data, Derivative 1 emerges as a high-affinity ligand with a potentially longer residence time at the receptor compared to the reference compound, making it a promising candidate for further investigation.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, several quality control measures should be implemented:
-
Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal.
-
Reproducibility: Key parameters (Kd, Ki) should be consistent across multiple independent experiments.
-
Data Integrity: All raw data, calculations, and statistical analyses should be meticulously documented.
By adhering to these principles and protocols, researchers can confidently validate a receptor binding assay for novel this compound derivatives, providing a solid foundation for their advancement in the drug discovery pipeline.
References
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
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Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
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Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Center for Biotechnology Information. [Link]
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Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. National Center for Biotechnology Information. [Link]
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Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE. [Link]
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The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]
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Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]
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Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Ligand binding assays at equilibrium: validation and interpretation. National Center for Biotechnology Information. [Link]
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Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. PubMed. [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
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Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. PubMed. [Link]
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Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. Publications CNR API. [Link]
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Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. YouTube. [Link]
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Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
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Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]
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Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. PubMed. [Link]
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Validation of Androgen Receptor Binding Assay: Interlaboratory Variability Study. Endocrine Disruptor Screening Program. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
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Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. American Laboratory. [Link]
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Receptor Binding Assays. MilliporeSigma. [Link]
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Appropriate calibration curve fitting in ligand binding assays. Semantic Scholar. [Link]
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How to measure and evaluate binding affinities. eLife. [Link]
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Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. National Center for Biotechnology Information. [Link]
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Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. SciSpace. [Link]
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Analyzing Kinetic Binding Data. Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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The Ascendant Scaffold: A Comparative Study of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane and Piperazine as Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine ring stands as a cornerstone, a privileged scaffold integrated into a multitude of FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, synthetic versatility, and its ability to favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] However, the inherent conformational flexibility of the piperazine ring can sometimes be a double-edged sword, contributing to off-target effects and metabolic liabilities.[3] This has spurred the exploration of rigid bioisosteres, with conformationally constrained bicyclic diamines emerging as compelling alternatives.
This guide provides an in-depth comparative analysis of the classical N-benzylpiperazine scaffold and a promising, rigid analogue: 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. We will delve into their structural nuances, compare their physicochemical and pharmacological properties with supporting data from literature, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in scaffold selection for drug design.
Structural and Conformational Analysis: Flexibility vs. Pre-organization
The fundamental distinction between piperazine and 3,6-diazabicyclo[3.1.1]heptane lies in their three-dimensional architecture. Piperazine, a six-membered ring, predominantly exists in a chair conformation, but can readily interconvert between chair, boat, and twist-boat conformers.[4] This flexibility allows it to adapt to various binding pockets, but this entropic penalty upon binding can lead to reduced affinity.
In stark contrast, the 3,6-diazabicyclo[3.1.1]heptane scaffold locks the piperazine-like core into a rigid, boat-like conformation. This pre-organization of the pharmacophoric nitrogen atoms can lead to a significant enhancement in binding affinity and selectivity for a specific target receptor.
Caption: Conformational flexibility of N-benzylpiperazine versus the rigid structure of this compound.
Physicochemical Properties: A Comparative Overview
| Property | N-Benzylpiperazine (Predicted/Reported) | This compound (Predicted) | Rationale for Difference |
| Molecular Weight | 176.26 g/mol | 188.28 g/mol | Addition of a methylene bridge. |
| cLogP | 2.1 - 2.5 | ~2.7 | Increased lipophilicity due to the bicyclic alkane structure. |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | 12.47 Ų | The number of polar atoms (nitrogens) remains the same. |
| Aqueous Solubility | Generally good | Potentially lower | Increased rigidity and lipophilicity can decrease solubility.[5] |
| pKa | ~8.9 and ~4.8 | Likely similar | The basicity of the nitrogen atoms is expected to be comparable. |
Impact on Pharmacological Profile: Selectivity and Potency
The conformational constraint imposed by the diazabicyclo[3.1.1]heptane scaffold can have a profound impact on receptor binding affinity and selectivity.
A notable example comes from the study of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Replacement of a piperazine moiety with a 3,6-diazabicyclo[3.1.1]heptane nucleus led to a significant increase in selectivity for the α4β2 subtype over the α7 subtype.[4] In one instance, the affinity of a 3,6-DBH derivative for the α4β2 receptor was in the picomolar range, demonstrating a substantial improvement over its piperazine counterpart.[4]
Similarly, in the development of NaV1.7 inhibitors for pain, diazabicyclo[3.1.1]heptane analogs were found to be significantly more selective over the cardiac NaV1.5 channel compared to the parent piperazine compounds.[5] This highlights the potential of this rigid scaffold to mitigate off-target effects by enforcing a more specific binding orientation.
Metabolic Stability and Pharmacokinetics: A Balancing Act
While rigidity can enhance selectivity, it can also introduce new metabolic challenges. The same study on NaV1.7 inhibitors reported that the bridged piperazines, including the diazabicyclo[3.1.1]heptane analog, suffered from increased microsomal clearance.[5] This suggests that while the rigid scaffold may protect the nitrogen atoms from certain metabolic pathways, the hydrocarbon framework can become more susceptible to oxidation by cytochrome P450 enzymes.
Conversely, in other chemical series, rigidification of the piperazine ring has been shown to improve metabolic stability.[6] This underscores that the impact of this bioisosteric replacement on ADME properties is highly context-dependent and requires empirical validation for each new chemical series.
The pharmacokinetic profile of N-benzylpiperazine has been studied in humans, with a reported elimination half-life of approximately 5.5 hours.[4][6] While specific pharmacokinetic data for this compound is not available, the potential for increased metabolic clearance could translate to a shorter half-life in vivo.
Experimental Protocols for Comparative Evaluation
To empirically assess the viability of this compound as a bioisostere for piperazine, a series of in vitro assays are essential.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Prepare Microsome Incubation: In a 96-well plate, combine liver microsomes (human or from a relevant preclinical species) with a phosphate buffer (pH 7.4).
-
Add Test Compound: Add the test compound (e.g., N-benzylpiperazine or this compound) to the microsome suspension at a final concentration of 1 µM.
-
Initiate Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many P450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the percentage of the parent compound remaining over time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined.
Caption: A typical workflow for an in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is a well-established model for predicting intestinal drug absorption.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer, which typically takes 21 days.
-
Prepare Assay Solutions: Dissolve the test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound solution to the apical (upper) chamber of the Transwell®.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the test compound solution to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.
Conclusion: A Strategic Choice in Drug Design
The choice between a flexible piperazine and a rigid 3,6-diazabicyclo[3.1.1]heptane scaffold is a strategic decision in drug design that requires a careful consideration of the therapeutic target and desired pharmacological profile.
-
Piperazine remains an excellent starting point and a valuable scaffold when some degree of conformational flexibility is desired or when exploring a broad range of chemical space. Its well-understood properties and synthetic accessibility make it a reliable choice in early-stage drug discovery.
-
This compound and related rigid analogs offer a powerful tool for lead optimization. The conformational constraint can lead to significant gains in potency and selectivity, potentially mitigating off-target effects. However, this must be carefully balanced against potential liabilities in solubility and metabolic stability.
Ultimately, the empirical data from well-designed comparative studies, as outlined in the experimental protocols, will be the final arbiter in determining which scaffold is best suited for a particular drug discovery program. The ascent of rigid bioisosteres like 3,6-diazabicyclo[3.1.1]heptane enriches the medicinal chemist's toolbox, paving the way for the design of more potent, selective, and safer medicines.
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A Comparative Guide to 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Derivatives as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane derivatives as potent modulators of nicotinic acetylcholine receptors (nAChRs). By objectively comparing their performance with established alternatives such as Varenicline and Cytisine, and providing a foundation in experimental data and protocols, this document serves as a critical resource for researchers in the field of neuroscience and drug discovery.
Introduction: The Significance of the 3,6-diazabicyclo[3.1.1]heptane Scaffold
The 3,6-diazabicyclo[3.1.1]heptane core represents a conformationally restricted piperazine analogue that has emerged as a privileged scaffold in medicinal chemistry, particularly for targeting neuronal nAChRs.[1] Its rigid structure allows for precise orientation of substituents, leading to high-affinity interactions with receptor subtypes. Modulation of nAChRs, which are ligand-gated ion channels crucial for synaptic transmission, is a key therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] The α4β2 nAChR subtype, in particular, is a well-validated target for smoking cessation therapies.[4]
This guide focuses on derivatives featuring a benzyl group at the 3-position of the diazabicyclo[3.1.1]heptane ring system. The introduction of the benzyl moiety offers a versatile point for chemical modification to explore the SAR and optimize pharmacological properties.
Structure-Activity Relationship (SAR) of 3,6-diazabicyclo[3.1.1]heptane Derivatives
The SAR of 3,6-diazabicyclo[3.1.1]heptane derivatives is rich and highly dependent on the nature of the substituent at the 3-position. While direct and extensive SAR studies on 3-benzyl derivatives are not abundant in publicly accessible literature, valuable insights can be gleaned from closely related analogues, such as the 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides and 3-(anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes.[2][5]
The Role of the Benzyl Group
The benzyl group at the 3-position serves as a key pharmacophoric element, likely engaging in hydrophobic and/or π-stacking interactions within the nAChR binding pocket. The aromatic ring of the benzyl group provides a scaffold for substitution, allowing for the fine-tuning of electronic and steric properties. Based on SAR studies of related N-benzyl piperidine and piperazine ligands for other receptors, it can be inferred that the position and nature of substituents on the benzyl ring will significantly impact binding affinity and selectivity for nAChR subtypes.[6] For instance, electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electrostatic potential and influence interactions with amino acid residues in the receptor.
Impact of Substitutions on the Diazabicyclo[3.1.1]heptane Core
While the focus is on the 3-benzyl substitution, modifications at the 6-position of the diazabicyclo[3.1.1]heptane ring are also critical. The nitrogen at the 6-position is often protected, for instance with a tert-butoxycarbonyl (Boc) group, during synthesis, but the nature of the group at this position in the final compound can influence activity and pharmacokinetic properties.[7]
Key SAR Insights from Related Analogues
Studies on 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives have demonstrated that:
-
High Affinity for α4β2 nAChRs: Many derivatives exhibit picomolar to low nanomolar affinity for the α4β2 subtype.[2]
-
Selectivity over α7 nAChRs: These compounds generally show high selectivity for α4β2 over α7 nAChRs.[2]
-
Partial Agonist Activity: Several potent compounds have been characterized as partial agonists at the α4β2 receptor, a desirable profile for smoking cessation therapies.[2][3]
-
Influence of Aryl Substituents: The substitution pattern on the N-aryl ring dramatically affects affinity. For example, halo-substituted anilines, particularly those with fluorine, have shown exceptionally high affinity.[2]
These findings suggest that the this compound scaffold is a highly promising starting point for the development of potent and selective nAChR modulators.
Comparative Performance Analysis
A critical aspect of drug development is the evaluation of novel compounds against existing therapeutic agents. This section compares the performance of 3,6-diazabicyclo[3.1.1]heptane derivatives with the established nAChR partial agonists, Varenicline and Cytisine.
Binding Affinity (Ki)
The binding affinity, represented by the inhibition constant (Ki), is a primary measure of a ligand's potency at a specific receptor. Lower Ki values indicate higher affinity.
| Compound/Class | Target Receptor | Ki (nM) | Reference(s) |
| 3,6-Diazabicyclo[3.1.1]heptane Derivatives | |||
| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide | α4β2 | 0.01 | [2] |
| 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | α4β2 | 0.056 | [8] |
| 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831) | α4β2 | Not specified | [9] |
| Alternative nAChR Modulators | |||
| Varenicline | α4β2 | ~0.15 | [6] |
| Cytisine | α4β2 | ~0.23 | [6] |
| Nicotine | α4β2 | ~1.6 | [6] |
This table presents a selection of data to illustrate the high affinity of the 3,6-diazabicyclo[3.1.1]heptane scaffold.
As the data indicates, certain 3,6-diazabicyclo[3.1.1]heptane derivatives exhibit significantly higher affinity for the α4β2 nAChR than both Varenicline and Cytisine, highlighting their potential for greater potency.
Functional Activity (EC50 and Emax)
Functional assays, such as patch-clamp electrophysiology, are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist, and to quantify its efficacy (Emax) and potency (EC50).
| Compound | Receptor | Functional Activity | Efficacy (Emax) | Potency (EC50) (µM) | Reference(s) |
| Varenicline | α4β2 | Partial Agonist | ~45% of Nicotine | ~3.1 | [6] |
| Cytisine | α4β2 | Partial Agonist | Lower than Varenicline | Not specified | [10] |
| Select 3,6-DBH derivatives | α4β2 | Partial Agonists | Reported as partial agonists | Not specified | [2][3] |
The partial agonist profile of Varenicline is crucial to its therapeutic effect in smoking cessation, as it both stimulates dopamine release to reduce cravings and withdrawal symptoms, and antagonizes the effects of nicotine from tobacco use.[10] The characterization of 3,6-diazabicyclo[3.1.1]heptane derivatives as partial agonists suggests they may share this beneficial mechanism of action.
Pharmacokinetic Properties
A favorable pharmacokinetic profile is critical for a drug candidate's success. This includes factors like oral bioavailability, metabolic stability, and brain penetration.
| Compound/Class | Key Pharmacokinetic Parameters | Reference(s) |
| 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831) | Confirmed brain penetration in rats (average brain:plasma ratio of ~0.3). Relatively stable in liver microsomes. | [9] |
| Varenicline | Good oral bioavailability, largely unmetabolized, and excreted in urine. | [11] |
| Cytisine | Shorter half-life than varenicline, requiring more frequent dosing. |
The demonstrated brain penetration of a 3,6-diazabicyclo[3.1.1]heptane derivative is a positive indicator for its potential as a CNS-acting therapeutic agent.[9] Further pharmacokinetic studies on 3-benzyl derivatives are warranted to fully assess their drug-like properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments in the study of 3,6-diazabicyclo[3.1.1]heptane derivatives.
Synthesis of 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane
This protocol is adapted from a patent literature procedure and provides a method for the synthesis of a key intermediate.[7]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for Boc-protected this compound.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in tetrahydrofuran (THF). In a separate flask, dissolve di-tert-butyl dicarbonate (1.5 eq) in THF.
-
Addition: Cool the solution of di-tert-butyl dicarbonate to 0°C and add the solution of this compound.
-
Reaction: Stir the mixture for 10 minutes at 0°C, then allow it to warm to room temperature and continue stirring for 12 hours.
-
Workup: Add a 10% aqueous solution of sodium bicarbonate (NaHCO3) to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl ether (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography on silica gel to obtain the title compound.
Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol outlines a competitive binding assay to determine the Ki of a test compound at the α4β2 nAChR.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., SH-SY5Y cells).
-
Assay Buffer: Use a modified Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, incubate a small aliquot of the membrane preparation (e.g., 7 µg) with a fixed concentration of [³H]Cytisine (e.g., 0.6 nM) and a range of concentrations of the test compound for 120 minutes at 4°C.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known ligand, such as 10 µM nicotine.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Functional Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional activity of compounds on nAChRs expressed in a cell line (e.g., HEK293 cells).
Diagram of Patch-Clamp Electrophysiology Workflow
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Comparative Guide to Diazabicycloheptane Scaffolds: 3,6-Diazabicyclo[3.1.1]heptane vs. 2,5-Diazabicyclo[2.2.1]heptane
A Senior Application Scientist's In-Depth Analysis of Structure, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a journey into the intricate world of molecular architecture. Bridged bicyclic scaffolds have emerged as powerful tools in this endeavor, offering a pre-organized, rigidified three-dimensional structure that can significantly enhance binding affinity and selectivity for biological targets. This guide provides a detailed, evidence-based comparison of two prominent diazabicyclic scaffolds: 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane. We will dissect their structural nuances, compare their primary biological activities, and provide the experimental context necessary for researchers in drug development to make informed decisions.
Structural and Conformational Foundations: Rigidity as a Design Principle
The fundamental difference between these two scaffolds lies in their bridged ring systems. The 3,6-diazabicyclo[3.1.1]heptane core features a four-membered ring fused with a six-membered ring, creating a unique and constrained geometry.[1] In contrast, the 2,5-diazabicyclo[2.2.1]heptane scaffold is composed of two fused five-membered rings.
This architectural distinction is not trivial; it dictates the conformational landscape of the molecule. The 2,5-diazabicyclo[2.2.1]heptane scaffold is frequently employed as a rigid counterpart to the more flexible piperazine ring.[2] Its bridged structure locks the six-membered ring into a distinct boat conformation.[3][4] This inherent rigidity is a cornerstone of its utility. By constraining the molecule, we reduce the entropic penalty upon binding to a target protein, a thermodynamic advantage that can translate into higher potency.
The 3,6-diazabicyclo[3.1.1]heptane system is similarly rigid. This conformational restriction is critical because it presents appended substituents to the target receptor in a well-defined spatial orientation, facilitating the optimization of specific molecular interactions required for high-affinity binding.
Biological Activity Profile: 3,6-Diazabicyclo[3.1.1]heptane
Decades of research have solidified the 3,6-diazabicyclo[3.1.1]heptane core as a privileged scaffold, primarily for its potent and selective interaction with neuronal nicotinic acetylcholine receptors (nAChRs).
Primary Target: α4β2 Nicotinic Acetylcholine Receptors
This scaffold has been extensively derivatized to produce some of the most potent and selective ligands for the α4β2 nAChR subtype known to date.[5][6] These derivatives typically function as partial or full agonists.[7][8]
-
Exceptional Potency: Numerous studies report derivatives with binding affinities (Ki) in the picomolar to low nanomolar range.[5][9] For instance, the compound 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide demonstrated an α4β2 Ki value of a mere 10 pM.[8][9] Similarly, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane was found to have a Ki of 0.056 nM for the α4β2 receptor.[5]
-
Structure-Activity Relationship (SAR): The development of these potent ligands is a testament to meticulous SAR studies. Key findings indicate that the cationic nitrogen center, the presence of a hydrogen-bond acceptor, and appended hydrophobic features are critical for high-affinity binding.[7] Molecular modeling and SAR consolidation have repeatedly shown that substitution on the nitrogen atoms, particularly with pyridinyl and anilino moieties, is a highly effective strategy for achieving both high affinity and selectivity over other nAChR subtypes like α7.[8][10][11]
-
Therapeutic Applications: The potent and selective modulation of α4β2 nAChRs makes this scaffold highly relevant for treating a range of central nervous system (CNS) disorders, including smoking cessation, Alzheimer's disease, Parkinson's disease, and pain.[7][12] A notable example is TC-8831, a 3,6-diazabicyclo[3.1.1]heptane carboxamide that acts as a partial agonist at α4β2 and α6/α3β2β3 nAChRs and has shown preclinical efficacy in models of L-dopa-induced dyskinesia.[7]
Other Targets: While nAChRs are the primary focus, derivatives have also been synthesized and evaluated as ligands for opioid receptors, with some compounds showing high, selective affinity for the µ-opioid receptor.[13]
Biological Activity Profile: 2,5-Diazabicyclo[2.2.1]heptane
The 2,5-diazabicyclo[2.2.1]heptane scaffold demonstrates greater versatility, having been successfully incorporated into compounds targeting a wider array of biological systems. Its role as a rigid piperazine isostere is a recurring theme in its application.[2]
-
Nicotinic and Muscarinic Receptors: Like its counterpart, this scaffold has been used to target nAChRs, with a particular focus on developing potent agonists for the α7 subtype.[2] Beyond nicotinic receptors, it has also been a valuable building block for developing selective antagonists for muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors with distinct signaling pathways from the ionotropic nAChRs.[12][14][15]
-
Antibacterials: One of the most significant applications outside the CNS is its incorporation into the side chain of fluoroquinolone antibiotics. The quinolone antibiotic danofloxacin, developed for veterinary use, features this scaffold, highlighting its utility in non-neurological therapeutic areas.[2]
-
Anticancer Agents: Recent research has explored the functionalization of the 2,5-diazabicyclo[2.2.1]heptane scaffold with dithiocarbamates. These novel derivatives have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including cervical, breast, and lung cancer.[16][17][18] Their mechanism of action involves the induction of apoptosis without causing necrosis, a desirable trait for minimizing inflammation-related side effects in cancer therapy.[17][18]
Head-to-Head Comparison Summary
The distinct structural features of these scaffolds have guided their development toward different, albeit sometimes overlapping, therapeutic applications.
| Feature | 3,6-Diazabicyclo[3.1.1]heptane | 2,5-Diazabicyclo[2.2.1]heptane |
| Core Structure | Fused 4- and 6-membered rings | Fused 5- and 5-membered rings |
| Conformational Profile | Highly rigid, constrained geometry | Rigid, locked boat conformation; a piperazine isostere[2][3] |
| Primary Biological Target | Neuronal Nicotinic Acetylcholine Receptor (nAChR) α4β2 subtype[5][6] | Broader range: nAChR (esp. α7), mAChRs, bacterial targets, cancer-related pathways[2][14][17] |
| Dominant Activity Type | Potent partial or full agonism at α4β2 nAChRs[7][8] | Versatile: nAChR agonism, mAChR antagonism, antibacterial, pro-apoptotic[2][14][18] |
| Notable Applications | CNS disorders (Pain, Parkinson's, Smoking Cessation)[7][12] | CNS disorders, Antibiotics (Danofloxacin), Anticancer agents[2][17] |
| Key SAR Insights | N-3 substitution with (hetero)aryl groups is critical for high α4β2 affinity[8] | Serves as a rigid scaffold to orient substituents for various targets[2] |
Experimental Protocols: Validating Biological Activity
To translate scaffold design into meaningful data, robust experimental validation is paramount. The following protocols represent foundational assays for characterizing ligands developed from these scaffolds.
Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)
This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor. The principle is to measure the ability of an unlabeled test compound to displace a known radiolabeled ligand from the receptor.
Causality Behind the Method: This protocol provides a direct measure of the physical interaction between the compound and its target. By quantifying this interaction, we can rank compounds by potency and establish clear SAR.
Step-by-Step Methodology:
-
Preparation of Receptor Source: Homogenize tissues or cells known to express the target receptor (e.g., rat brain cortex for α4β2 nAChRs, or CHO cells transfected with the human receptor) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs), and varying concentrations of the unlabeled test compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Defining Controls (Self-Validating System):
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., nicotine or cytisine) to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Harvesting and Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with an ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Functional Assay ([³H]-Dopamine Release Assay)
This assay determines the functional activity (agonism, partial agonism, or antagonism) of a compound at nAChRs located on presynaptic terminals.
Causality Behind the Method: Many nAChRs, including the α4β2 subtype, are located on presynaptic terminals of dopaminergic neurons. Their activation opens the ion channel, leading to membrane depolarization and subsequent release of neurotransmitters like dopamine. This assay directly measures this physiological consequence of receptor activation.[6]
Step-by-Step Methodology:
-
Preparation: Prepare slices or synaptosomes from a dopamine-rich brain region (e.g., striatum).
-
Loading: Incubate the tissue preparation with [³H]-dopamine, which is taken up and stored in synaptic vesicles.
-
Stimulation: Perfuse the loaded tissue with a buffer. After establishing a stable baseline of [³H]-dopamine release, stimulate the tissue with the test compound.
-
Measurement: Collect the perfusate in fractions and measure the radioactivity in each fraction to quantify the amount of [³H]-dopamine released over time.
-
Interpretation:
-
Agonist: Causes a significant increase in dopamine release compared to baseline.
-
Partial Agonist: Causes a smaller, submaximal increase in release compared to a full agonist like nicotine.
-
Antagonist: Causes no release on its own but inhibits the release induced by a known agonist when co-applied.
-
Caption: Simplified nAChR Agonist Signaling Pathway.
Pharmacokinetic Considerations
The journey of a drug from administration to its target is governed by its pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME).[19][20] The rigid, nitrogen-containing nature of these scaffolds presents both opportunities and challenges.
-
Brain Penetration: For CNS targets, crossing the blood-brain barrier is essential. The lipophilicity, which can be tuned by the substituents attached to the scaffold, is a key determinant.[21] Encouragingly, derivatives of both scaffolds have been shown to achieve CNS penetration. For example, the 3,6-diazabicyclo[3.1.1]heptane derivative TC-8831 demonstrated a brain:plasma ratio of approximately 0.3 in rats, confirming its ability to enter the CNS.[7]
-
Metabolic Stability: The rigid core of these scaffolds can sometimes shield parts of the molecule from metabolic enzymes (e.g., Cytochrome P450s), potentially improving metabolic stability and half-life.[22] In vitro studies with liver microsomes showed TC-8831 to be relatively stable, a favorable property for a drug candidate.[7] However, the nitrogen atoms can be sites of metabolism (e.g., N-dealkylation), a factor that must be considered during lead optimization.
Conclusion and Future Perspectives
The 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane scaffolds, while structurally related, have been guided by research into distinct domains of medicinal chemistry.
-
3,6-Diazabicyclo[3.1.1]heptane has been masterfully optimized as a premier scaffold for developing exceptionally potent and selective ligands for the α4β2 nAChR . Its future lies in the translation of these potent modulators into clinical candidates for challenging neurological and psychiatric disorders.
-
2,5-Diazabicyclo[2.2.1]heptane stands out for its versatility . Acting as a rigid piperazine bioisostere, it has found success across a broader range of targets, from CNS receptors to applications in infectious disease and oncology. Future work could focus on further leveraging its rigid structure to achieve selectivity for other challenging targets.
For the drug development professional, the choice between these scaffolds is a strategic one, dictated by the biological target and desired therapeutic outcome. The 3,6-scaffold offers a highly validated path for α4β2 nAChR modulation, while the 2,5-scaffold provides a more versatile platform for broader discovery efforts. Both exemplify the power of rigidified bicyclic systems in modern drug design.
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Navigating Metabolic Lability: A Comparative In Vitro Stability Analysis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Analogs
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential for clinical success. A candidate with high metabolic lability may suffer from poor bioavailability and a short duration of action, necessitating more frequent dosing and potentially leading to the formation of toxic metabolites.[1][2][3][4] Conversely, an overly stable compound might accumulate in the body, increasing the risk of adverse effects.[1] This guide provides a comprehensive comparison of the in vitro metabolic stability of a series of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane analogs, a scaffold of growing interest in medicinal chemistry.[5][6][7][8] Through a detailed examination of experimental data, we will explore the structure-activity relationships (SAR) that govern the metabolic fate of these compounds.
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the biotransformation of many xenobiotics.[9][10][11] Therefore, in vitro models utilizing liver-derived systems are invaluable tools in early drug development.[9][11][12] For this comparative study, we will focus on the use of liver microsomes, which are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[10][13][14] Microsomal stability assays offer a robust, high-throughput, and cost-effective method for determining a compound's intrinsic clearance, a key parameter for predicting its in vivo hepatic clearance.[14][15][16][17]
The Analogs Under Investigation
For this comparative guide, we have synthesized a series of this compound analogs with systematic modifications to the benzyl moiety. The parent compound, Analog A , serves as our baseline. Subsequent analogs feature substitutions on the aromatic ring, which are anticipated to influence their interaction with metabolic enzymes and, consequently, their stability.
-
Analog A: this compound
-
Analog B: 3-(4-Methoxybenzyl)-3,6-diazabicyclo[3.1.1]heptane
-
Analog C: 3-(4-Chlorobenzyl)-3,6-diazabicyclo[3.1.1]heptane
-
Analog D: 3-(4-(Trifluoromethyl)benzyl)-3,6-diazabicyclo[3.1.1]heptane
Experimental Design and Rationale
The central hypothesis of this investigation is that the electronic and steric properties of the substituents on the benzyl ring will modulate the metabolic stability of the analogs. The experimental workflow is designed to quantify the rate of disappearance of each parent compound when incubated with human liver microsomes in the presence of the necessary cofactors.
Detailed Experimental Protocol
The following protocol for the microsomal stability assay is a robust and widely accepted method in the field of drug metabolism.[18][19][20][21]
1. Reagent Preparation:
- Test Compounds: Prepare 1 mM stock solutions of each analog in DMSO.
- Human Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).
2. Incubation:
- In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Gently mix and pre-incubate for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding an equal volume of the NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.
- At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Termination and Sample Preparation:
- Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound with known stability and chromatographic behavior).
- Vortex the samples and centrifuge at a high speed (e.g., 3000 x g for 10 minutes) to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
4. LC-MS/MS Analysis:
- Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be optimized for the separation and detection of each analog and the internal standard.[22]
5. Data Analysis:
- Determine the peak area ratio of the analog to the internal standard at each time point.
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
- Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[3][23]
Comparative Stability Data
The following table summarizes the key metabolic stability parameters determined for the four analogs in human liver microsomes.
| Analog | Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| A | -H | 25.8 | 53.7 | Moderate |
| B | 4-OCH₃ | 12.3 | 112.7 | Low |
| C | 4-Cl | 45.2 | 30.6 | High |
| D | 4-CF₃ | 58.9 | 23.5 | High |
Structure-Activity Relationship (SAR) Discussion
The experimental data reveals a clear structure-activity relationship for the metabolic stability of these this compound analogs.[24][25][26][27]
Analog A (Unsubstituted): The parent compound exhibits moderate metabolic stability. The benzyl ring is a likely site for oxidative metabolism, such as hydroxylation, mediated by CYP enzymes.
Analog B (4-Methoxy): The introduction of an electron-donating methoxy group significantly decreases metabolic stability (higher CLint). This is a classic example of metabolic activation. The methoxy group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by CYP enzymes. Additionally, the methoxy group itself can be a site of metabolism via O-dealkylation.
Analog C (4-Chloro) and Analog D (4-Trifluoromethyl): In contrast, the incorporation of electron-withdrawing groups, such as chloro and trifluoromethyl, leads to a marked increase in metabolic stability (lower CLint). These groups decrease the electron density of the aromatic ring, rendering it less prone to oxidative metabolism. This strategy, often referred to as "metabolic blocking," is a common tactic in medicinal chemistry to enhance the pharmacokinetic profile of lead compounds. The trifluoromethyl group in Analog D provides a slightly greater stabilizing effect than the chloro group in Analog C, which correlates with its stronger electron-withdrawing nature.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the in vitro metabolic stability of this compound analogs. The use of a standardized and robust human liver microsomal stability assay allows for a clear and quantitative comparison, facilitating the establishment of a preliminary SAR. The findings underscore the importance of considering metabolic liabilities early in the drug discovery process.
For researchers working with this scaffold, these results suggest that substitution of the benzyl ring with electron-withdrawing groups is a viable strategy for enhancing metabolic stability. Future work should involve expanding the analog series to further probe the SAR, identifying the specific metabolites formed using high-resolution mass spectrometry, and ultimately, correlating these in vitro findings with in vivo pharmacokinetic studies to validate the predictive power of the microsomal stability assay.
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A Head-to-Head Comparison of Synthetic Routes to 3,6-Diazabicyclo[3.1.1]heptane: A Guide for Medicinal Chemists
Introduction: The Rising Importance of a Constrained Scaffold
In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a key strategy for enhancing potency, selectivity, and metabolic stability. The 3,6-diazabicyclo[3.1.1]heptane core has emerged as a particularly valuable motif. It serves as a rigid, three-dimensional bioisostere of piperazine, a ubiquitous fragment in centrally active agents.[1][2] Its constrained framework orients substituents in well-defined vectors, enabling precise interactions with biological targets. This has led to its incorporation into potent and selective ligands for challenging targets like neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in pain and neurological disorders.[3][4]
Given its growing utility, the efficient and scalable synthesis of the 3,6-diazabicyclo[3.1.1]heptane core is of paramount importance to medicinal and process chemists. This guide provides a head-to-head comparison of prominent synthetic routes, offering an in-depth analysis of their respective strengths and weaknesses. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of the optimal route for your research and development needs.
Route 1: Linear Synthesis from 2,4-Dibromopentane
This route represents a foundational, multi-step approach that builds the bicyclic core from an acyclic, commercially available starting material. The strategy relies on the sequential formation of the two rings, culminating in a key intramolecular cyclization step. A representative sequence has been described in the literature for the synthesis of related derivatives.[1][2][5]
Strategic Analysis & Mechanism
The core logic of this pathway is to first construct a substituted piperidine ring and then form the bridging cyclobutane ring. The key transformation is an intramolecular nucleophilic substitution to forge the strained four-membered ring. The choice of protecting groups is critical to ensure orthogonality, allowing for selective deprotection and manipulation at different stages of the synthesis. The use of a benzyl group (Bn) for one nitrogen and a Boc group for the other is a common and effective strategy.
Experimental Protocol
A concise, seven-step synthesis for mono-protected 3,6-diazabicyclo[3.1.1]heptanes has been developed, starting from inexpensive materials.[1][2] The following is a representative protocol adapted from literature procedures.
-
Step 1: Diamine Formation: 2,4-Dibromopentane is reacted with an excess of benzylamine to form N,N'-dibenzylpentane-2,4-diamine. This reaction is a standard nucleophilic substitution.
-
Step 2: First Cyclization (Piperidine Formation): The resulting diamine is treated with a suitable C1 electrophile, such as formaldehyde or paraformaldehyde, under acidic conditions to form the 1,3-dibenzyl-5-methyl-1,3-diazepane, which can rearrange to the piperidine scaffold. A more direct approach involves reaction with a dihaloalkane like dibromomethane.
-
Step 3: Functional Group Manipulation: The piperidine intermediate is functionalized to introduce leaving groups for the second cyclization. This often involves hydroxylation followed by tosylation or mesylation.
-
Step 4: Second Cyclization (Intramolecular Alkylation): The crucial bicyclization is achieved by treating the di-tosylated or di-mesylated intermediate with a strong base, such as sodium hydride (NaH), to induce intramolecular N-alkylation, forming the 3,6-dibenzyl-3,6-diazabicyclo[3.1.1]heptane core.
-
Step 5: Selective Debenzylation: One of the benzyl groups is selectively removed. This can be challenging but is often achieved via catalytic hydrogenation (e.g., H₂, Pd/C) under carefully controlled conditions, exploiting subtle differences in reactivity.
-
Step 6: Boc Protection: The newly freed secondary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Step 7: Final Deprotection: The remaining benzyl group is removed via hydrogenolysis to yield the mono-Boc-protected 3,6-diazabicyclo[3.1.1]heptane, a versatile intermediate for further elaboration.
Visualization of Route 1
Caption: Linear synthesis starting from an acyclic precursor.
Route 2: Cycloaddition-Based Strategy
A more contemporary and potentially more efficient approach involves building the core through a cycloaddition reaction. While direct [3+2] cycloadditions to form the 3,6-diazabicyclo[3.1.1]heptane are not widely reported, related strategies using azomethine ylides with strained alkenes or imines point towards a plausible and convergent synthesis. This conceptual route leverages principles seen in the synthesis of similar bicyclic systems like diazabicyclo[3.1.0]hexanes.[6]
Strategic Analysis & Mechanism
The key concept here is the reaction of a suitably functionalized azomethine ylide with a dipolarophile to rapidly construct the bicyclic system or a direct precursor. For instance, a 1,3-dipolar cycloaddition between an azomethine ylide and an azirine could theoretically construct the fused ring system in a single, stereocontrolled step. The causality is rooted in frontier molecular orbital theory, where the HOMO of the dipole reacts with the LUMO of the dipolarophile. The strain release of the azirine can be a powerful driving force for the reaction.
Conceptual Protocol
This protocol is based on established methodologies for related cycloadditions.
-
Step 1: Synthesis of Azirine Dipolarophile: A 2H-azirine bearing a nitrogen-protecting group (e.g., tosyl) is synthesized from an appropriate vinyl azide or oxime precursor.
-
Step 2: Generation of Azomethine Ylide: An azomethine ylide is generated in situ from an imine derived from an amino acid ester (e.g., N-benzylidene-glycine ethyl ester). The choice of metal catalyst (e.g., Cu(I), Ag(I)) and ligand is crucial for controlling reactivity and stereoselectivity.
-
Step 3: Catalytic Asymmetric [3+2] Cycloaddition: The azirine and the precursor to the azomethine ylide are reacted in the presence of a chiral catalyst system (e.g., CuI/(R)-Fesulphos) to form the diazabicyclo[3.1.0]hexane core with high diastereoselectivity and enantioselectivity.[6]
-
Step 4: Ring Expansion/Rearrangement: The resulting diazabicyclo[3.1.0]hexane could potentially be rearranged or expanded to the desired [3.1.1] system, although this would require significant methods development. A more direct, albeit hypothetical, cycloaddition with a cyclobutene derivative would be more convergent.
-
Step 5: Deprotection: The protecting groups (e.g., ester, N-benzyl, N-tosyl) are removed under appropriate conditions (e.g., hydrolysis, hydrogenolysis) to yield the parent 3,6-diazabicyclo[3.1.1]heptane.
Visualization of Route 2
Caption: Convergent cycloaddition-based synthetic strategy.
Head-to-Head Performance Comparison
To provide an objective assessment, the two routes are compared across several key metrics crucial for researchers in both discovery and development settings.
| Metric | Route 1: Linear Synthesis | Route 2: Cycloaddition Strategy | Rationale & Expert Insight |
| Overall Yield | Low to Moderate | Potentially Moderate to High | Linear sequences suffer from multiplicative yield loss at each step. Convergent cycloadditions often provide higher overall yields by building complexity rapidly. |
| Number of Steps | High (typically 7+ steps)[1][2] | Low to Moderate (3-5 steps) | The primary advantage of the cycloaddition approach is its convergency and step-economy. |
| Starting Materials | Simple, inexpensive acyclic precursors (e.g., 2,4-dibromopentane).[1][2] | More complex, requires synthesis of specialized precursors (e.g., azirines, iminoesters). | Route 1 is more accessible for labs without extensive experience in complex precursor synthesis. The cost-benefit of Route 2 depends on the scalability of precursor synthesis. |
| Scalability | Challenging | Potentially Favorable | The intramolecular cyclization in Route 1 can be difficult to scale due to dilution requirements. Catalytic cycloadditions are often more amenable to scale-up. |
| Stereocontrol | Difficult to control; often yields racemic mixtures unless chiral starting materials are used. | Potentially excellent; modern asymmetric catalysis offers high enantioselectivity.[6] | For producing single-enantiomer drugs, Route 2 is conceptually superior, leveraging powerful asymmetric catalysis to set stereocenters. |
| Safety & Handling | Involves strong bases like NaH and potentially hazardous reagents for functionalization. | Metal catalysts can be air-sensitive; azirines can be unstable. | Both routes have their hazards. A thorough risk assessment is required for either, but the reagents in Route 1 are arguably more common in standard labs. |
Conclusion and Recommendations
The choice between these synthetic strategies is dictated by the specific goals of the research program.
Route 1 (Linear Synthesis) is a well-established, albeit lengthy, approach.
-
Recommendation: This route is best suited for initial, small-scale synthesis in a discovery setting where access to specialized catalysts or precursors is limited. Its reliance on more conventional reagents makes it a dependable, if inefficient, method for obtaining initial quantities of material for biological screening.
Route 2 (Cycloaddition Strategy) represents a more modern, elegant, and efficient approach.
-
Recommendation: This route is highly recommended for programs requiring enantiomerically pure material and for larger-scale synthesis . While it requires more initial methods development to establish the key cycloaddition step, the potential payoff in terms of step-economy, yield, and stereocontrol is substantial, making it the superior choice for process development and lead optimization.
Ultimately, the 3,6-diazabicyclo[3.1.1]heptane scaffold is a valuable tool in the medicinal chemist's arsenal. By understanding the fundamental trade-offs between different synthetic approaches, researchers can make informed decisions to accelerate their drug discovery efforts.
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Navigating the Stereochemical Maze: A Comparative Guide to Confirming the Stereochemistry of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Derivatives
Introduction
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of biological activity.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as ligands for various receptors, including nicotinic acetylcholine[3][4][5][6] and opioid receptors.[7] The introduction of a benzyl group at the 3-position creates a chiral center, necessitating robust and reliable methods for confirming the stereochemistry of these derivatives. This guide provides an in-depth comparison of key analytical techniques for this purpose, offering insights into their underlying principles, practical applications, and limitations.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard.[8][9][10] This technique provides a direct visualization of the atomic arrangement in the solid state by analyzing the diffraction pattern of X-rays passing through a high-quality crystal.[8][11]
Causality in Experimental Choice: The definitive nature of X-ray crystallography makes it the ultimate arbiter in stereochemical assignment. When a crystalline sample of a 3-benzyl-3,6-diazabicyclo[3.1.1]heptane derivative is obtainable, this method provides irrefutable proof of both relative and absolute stereochemistry.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined. The structural model is refined to best fit the experimental data.
-
Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can often be determined by analyzing the anomalous dispersion effects, which can be quantified by the Flack parameter.[9]
Table 1: Comparison of X-ray Crystallography with Other Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | X-ray diffraction from a single crystal | Nuclear spin properties in a magnetic field | Differential absorption of left and right circularly polarized infrared light | Differential interaction with a chiral stationary phase |
| Information Provided | Unambiguous 3D structure, absolute configuration | Connectivity, relative stereochemistry, conformational analysis | Absolute configuration in solution | Enantiomeric purity, separation of enantiomers |
| Sample Requirement | High-quality single crystal | Solution (mg scale) | Solution (mg scale) | Solution (µg-mg scale) |
| Key Advantage | Definitive and unambiguous | Non-destructive, provides detailed structural information in solution | Does not require crystallization | High sensitivity and accuracy for enantiomeric excess determination |
| Key Limitation | Difficulty in obtaining suitable crystals | Indirect determination of absolute configuration | Requires computational modeling for interpretation | Does not provide structural information |
Probing Proximity in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12] For determining the stereochemistry of this compound derivatives, the Nuclear Overhauser Effect (NOE) is particularly valuable.[12][13] The NOE is a through-space phenomenon where the magnetization of one nucleus is affected by the saturation of another nucleus that is spatially close (typically within 5 Å).[14][15]
Expertise in Application: By observing NOE correlations, we can deduce the relative proximity of different protons within the molecule. This is crucial for distinguishing between diastereomers and for conformational analysis of the bicyclic ring system. For instance, an NOE between a proton on the benzyl group and a specific proton on the bicyclic core can help define the orientation of the benzyl substituent.
Experimental Workflow: 2D NOESY Experiment
Caption: Workflow for a 2D NOESY experiment.
Detailed Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify and assign the chemical shifts of all protons.
-
NOESY Experiment Setup: On the NMR spectrometer, select the 2D NOESY pulse sequence. A key parameter is the mixing time (τₘ), which is the period during which NOE buildup occurs. Typical mixing times for small molecules range from 300 to 800 ms.
-
Data Acquisition: The 2D NOESY experiment is run, which can take several hours depending on the sample concentration and desired resolution.
-
Data Processing and Analysis: The acquired data is processed using appropriate software. The resulting 2D spectrum shows diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect protons that are close in space. The volume of the cross-peaks is roughly proportional to the inverse sixth power of the distance between the protons.
Determining Absolute Configuration in Solution: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution, obviating the need for crystallization.[1][16][17] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution.[19]
Trustworthiness through Self-Validation: The power of VCD lies in the comparison of the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[1][16] A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.[1]
Experimental and Computational Workflow for VCD
Caption: VCD experimental and computational workflow.
Detailed Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative at a suitable concentration (typically 0.01 to 0.1 M) in an appropriate solvent (e.g., CDCl₃).
-
VCD and IR Measurement: The VCD and infrared (IR) spectra are measured simultaneously using a VCD spectrometer.
-
Conformational Search: Perform a computational conformational search for the molecule using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
DFT Calculations: For each low-energy conformer, perform Density Functional Theory (DFT) calculations to optimize the geometry and calculate the theoretical VCD and IR spectra.
-
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final theoretical spectrum. This theoretical spectrum is then compared to the experimental VCD spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]
Quantifying Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[20][21] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[22]
Field-Proven Insights: The choice of the CSP is critical for achieving successful separation. For bicyclic amines like the this compound derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for method development.[20]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based) to identify a column that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., ratio of hexane/isopropanol, addition of additives like diethylamine for basic compounds) to improve resolution and peak shape.
-
Method Validation: Validate the developed method for linearity, accuracy, precision, and robustness.
-
Sample Analysis: Inject the sample of the this compound derivative and determine the peak areas for each enantiomer. The enantiomeric excess can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 2: Data Summary for Stereochemical Confirmation
| Technique | Parameter Measured | Information Derived | Typical Data Output |
| X-ray Crystallography | Diffraction pattern | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | CIF file, ORTEP diagram |
| NMR (NOESY) | Cross-peak intensities | Through-space proton-proton distances | 2D contour plot |
| VCD | Differential absorption of circularly polarized IR light | Absolute configuration, solution conformation | VCD spectrum (ΔA vs. wavenumber) |
| Chiral HPLC | Retention time | Enantiomeric ratio, enantiomeric excess | Chromatogram (detector response vs. time) |
Conclusion
Confirming the stereochemistry of this compound derivatives is a multifaceted challenge that often requires the application of several complementary analytical techniques. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. In such cases, a combination of NMR spectroscopy for determining relative stereochemistry and VCD for assigning the absolute configuration in solution offers a powerful alternative. Chiral HPLC remains the workhorse for quantifying enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient strategy for the complete stereochemical elucidation of these important pharmaceutical building blocks.
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A Researcher's Guide to Cross-Validation of Biological Screening Data for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Compounds as Nicotinic Acetylcholine Receptor Ligands
This guide provides a comprehensive framework for the robust cross-validation of biological screening data for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane compounds, a promising scaffold for the development of selective ligands for nicotinic acetylcholine receptors (nAChRs). As researchers and drug development professionals, it is imperative that we move beyond primary screening hits and implement a rigorous validation cascade to ensure the integrity of our data and the genuine potential of our lead candidates. This document outlines a self-validating system that integrates experimental and computational approaches to confidently identify and characterize true biological activity, while methodically eliminating false positives.
Introduction: The Promise and Pitfalls of the 3,6-diazabicyclo[3.1.1]heptane Scaffold
The 3,6-diazabicyclo[3.1.1]heptane core has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of ligands for neuronal nAChRs. Derivatives of this bicyclic system have demonstrated high affinity and selectivity for various nAChR subtypes, most notably the α4β2 subtype, which is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2][3][4][5][6][7] The rigid conformation of the bicyclic core provides a well-defined orientation for substituents, enabling precise interactions with the receptor's binding pocket. The 3-benzyl moiety, in particular, can be readily modified to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
However, as with any high-throughput screening (HTS) campaign, the initial identification of "active" compounds is fraught with potential for misleading results. False positives can arise from a multitude of sources, including assay interference, compound aggregation, and non-specific activity.[8] Therefore, a systematic and multi-faceted cross-validation strategy is not just recommended; it is essential for the efficient and successful progression of a drug discovery project.
This guide will focus on the cross-validation of screening data for this compound compounds targeting the α4β2 nAChR, providing a detailed workflow, experimental protocols, and a comparative analysis with alternative scaffolds.
The Cross-Validation Workflow: A Multi-Pillar Approach to Data Integrity
A robust cross-validation workflow should be designed as a funnel, progressively applying more stringent and diverse validation methods to a shrinking pool of candidate compounds. This approach ensures that resources are focused on the most promising hits.
Figure 1: A multi-step workflow for the cross-validation of HTS data.
Pillar 1: Primary Hit Confirmation and Triage
The initial output of an HTS campaign is a list of "hits" that meet a predefined activity threshold. The first validation step is to confirm these hits and triage them for obvious liabilities.
-
Dose-Response Confirmation: Re-testing of the initial hits at multiple concentrations to generate a dose-response curve and determine the IC50 or EC50. This step helps to eliminate single-point anomalies and confirm the potency of the compounds.
-
Purity and Identity Analysis: Verification of the purity and chemical identity of the hit compounds using techniques such as LC-MS and NMR. Contaminants can often be the source of apparent biological activity.
-
Computational Triage (PAINS Filtering): In-silico screening of hit compounds against Pan-Assay Interference Compounds (PAINS) filters. These filters identify chemical substructures that are known to interfere with a wide range of biological assays, often through non-specific mechanisms like reactivity or aggregation.
Pillar 2: Orthogonal and Counter-Screening
Once hits are confirmed, the next crucial step is to employ orthogonal assays and counter-screens to ensure that the observed activity is specific to the target of interest and not an artifact of the primary assay format.
-
Orthogonal Assay: An assay that measures the same biological endpoint as the primary screen but uses a different detection technology. For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be a radioligand binding assay. This helps to rule out compounds that interfere with the primary assay's detection method.
-
Counter-Screening: Testing the confirmed hits against related but distinct biological targets to assess selectivity. For α4β2 nAChR ligands, a counter-screen against other nAChR subtypes (e.g., α7) or other neurotransmitter receptors would be highly informative.
-
Assay-Specific Interference Screens: For fluorescence-based primary screens, it is prudent to run a screen for autofluorescent compounds. Similarly, for enzyme-based assays, screens for inhibitors of the reporter enzyme can be employed.
Pillar 3: Computational Cross-Validation
Computational modeling provides a powerful and cost-effective means to cross-validate experimental findings and gain deeper insights into the SAR of a compound series.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building a QSAR model based on the confirmed active and inactive compounds from the screen. This model can then be used to predict the activity of new, related compounds and to identify key structural features that are driving activity.
-
Molecular Docking and Pharmacophore Modeling: Docking the hit compounds into a homology model or crystal structure of the α4β2 nAChR binding site can help to rationalize the observed SAR and predict binding modes. A pharmacophore model can be generated from a set of active compounds to define the essential three-dimensional arrangement of chemical features required for activity.
-
Comparison with Known Ligands: Computationally comparing the structural and electronic properties of the hit compounds with those of known, well-characterized α4β2 nAChR ligands can provide further confidence in their potential as genuine binders.
Comparative Analysis: 3-Benzyl-3,6-diazabicyclo[3.1.1]heptanes vs. Alternative Scaffolds
A critical component of this guide is the objective comparison of the this compound scaffold with other known classes of nAChR ligands. This comparison should be based on key drug-like properties and biological activity profiles.
| Scaffold | Representative Compound | Primary Target(s) | Reported Potency (Ki) | Key Advantages | Key Disadvantages |
| 3,6-diazabicyclo[3.1.1]heptane | 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | α4β2 nAChR | 0.056 nM[6] | High potency and selectivity, synthetically tractable. | Potential for off-target effects at other amine receptors. |
| Epibatidine Analogs | Epibatidine | Non-selective nAChR agonist | Sub-nanomolar | Very high potency. | High toxicity, lack of subtype selectivity. |
| Azetidinyl-methoxy-pyridines | A-85380 | α4β2 nAChR | Sub-nanomolar | High affinity and selectivity. | Can exhibit complex pharmacology (agonist/antagonist). |
| Tropane Analogs | (-)-Cocaine | DAT, SERT, NET | Micromolar at nAChRs | Well-understood scaffold. | High abuse liability, poor selectivity for nAChRs. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific integrity. The following are representative protocols for key assays in the cross-validation of this compound compounds as α4β2 nAChR ligands.
α4β2 nAChR Radioligand Binding Assay (Orthogonal Assay)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR.
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (at various concentrations), and 25 µL of radioligand (at a final concentration close to its Kd). For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known α4β2 ligand (e.g., nicotine or unlabeled epibatidine).
-
Incubation: Add 100 µL of the cell membrane suspension to each well. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Inhibition Assay (Counter-Screen)
This protocol assesses the potential for off-target activity at the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]-Dopamine.
-
Test compounds and a known DAT inhibitor (e.g., GBR12909) for control.
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: On the day of the assay, wash the cells with pre-warmed uptake buffer. Add 100 µL of uptake buffer containing the test compound at various concentrations. For control wells, add buffer alone. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of uptake buffer containing [³H]-Dopamine to each well.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value.
Discussion and Future Directions
The cross-validation workflow presented in this guide provides a robust framework for the confident identification and characterization of this compound compounds as selective α4β2 nAChR ligands. By systematically integrating hit confirmation, orthogonal and counter-screening, and computational validation, researchers can significantly reduce the risk of pursuing false positives and focus their efforts on compounds with genuine therapeutic potential.
The SAR of the 3,6-diazabicyclo[3.1.1]heptane scaffold at nAChRs is a rich area for further exploration.[1][4] Modifications to the benzyl group, for example, can be systematically investigated to improve potency, selectivity, and pharmacokinetic properties. The computational models developed during the cross-validation process can play a crucial role in guiding these optimization efforts.
Furthermore, as our understanding of the structural biology of nAChRs continues to advance, structure-based drug design will become an increasingly powerful tool in the development of novel ligands based on this and other promising scaffolds.
References
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Murineddu, G., et al. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]
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Deligia, F., et al. (2017). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. University of Sassari Institutional Research Archive. [Link]
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Gotti, C., et al. (2019). Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. PubMed. [Link]
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Loriga, G., et al. (2007). 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(11), 3748-55. [Link]
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Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. ResearchGate. [Link]
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Pistis, M., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74. [Link]
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Carta, A., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6144-7. [Link]
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Maccioni, E., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 369-77. [Link]
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Introduction: The 3,6-diazabicyclo[3.1.1]heptane Scaffold and the Imperative of Selectivity
The 3,6-diazabicyclo[3.1.1]heptane core is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation presents a unique three-dimensional arrangement of nitrogen atoms, making it an attractive starting point for developing ligands with high affinity and specificity for various central nervous system (CNS) targets. Published research demonstrates that derivatives from this scaffold can potently modulate key receptor families, including nicotinic acetylcholine receptors (nAChRs)[1] and opioid receptors[2].
The addition of a benzyl group at the N3 position, creating 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, introduces an aromatic moiety common in ligands targeting monoamine transporters and sigma receptors. This structural feature necessitates a comprehensive selectivity assessment to build a complete pharmacological profile, understand potential on-target efficacy, and predict off-target liabilities.
This guide provides a detailed framework for researchers aiming to characterize the selectivity profile of this ligand or its analogues. We will not only present the essential experimental protocols but also delve into the scientific rationale behind these choices, ensuring a self-validating and robust approach to drug discovery.
Part 1: Foundational Selectivity Assessment via Radioligand Binding Assays
The gold standard for quantifying the affinity of a test compound for a receptor is the competitive radioligand binding assay.[3] This technique measures the ability of a non-radioactive test ligand to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The primary output is the inhibition constant (Kᵢ), which reflects the intrinsic affinity of the test ligand for the receptor. A lower Kᵢ value signifies higher binding affinity.
Rationale for Target Selection
Based on the scaffold's known activities and the benzyl substitution, a primary screening panel should include, at a minimum:
-
Nicotinic Acetylcholine Receptors: Subtypes α4β2 and α7 are critical, as many diazabicyclic compounds show high selectivity between these two.[1]
-
Opioid Receptors: The µ, δ, and κ subtypes are the canonical targets for assessing opioid activity.[2]
-
Monoamine Transporters: The Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET) should be included due to the presence of the benzyl group, a common pharmacophore in transporter ligands.[3][4]
-
Sigma Receptors: The σ₁ and σ₂ receptors are important off-target considerations, as they are known to bind a wide variety of CNS-active compounds.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized workflow. Specific components like the choice of radioligand, buffer composition, and incubation times must be optimized for each receptor target based on established literature.[6][7]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl).[6]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[6]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, assay buffer, and a fixed concentration of the appropriate radioligand (typically at its Kd value).
-
Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known, non-labeled competitor ("displacer") to saturate all specific binding sites.
-
Test Compound: Add receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound) across a wide log range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Illustrative Selectivity Profile
The following table presents a hypothetical but realistic binding affinity profile for this compound, based on data from closely related published compounds. This serves as an example of the expected output from the described binding assays.
| Receptor Target | Radioligand | Kᵢ (nM) - Illustrative Data | Selectivity Ratio (vs. Primary Target) |
| nAChR α4β2 | [³H]-Epibatidine | 5.2 | 1 |
| nAChR α7 | [¹²⁵I]-α-Bungarotoxin | 1,850 | 356x |
| Opioid µ | [³H]-DAMGO | 8.1 | 1.6 |
| Opioid δ | [³H]-DPDPE | > 2,000 | > 385x |
| Opioid κ | [³H]-U69,593 | > 5,000 | > 960x |
| DAT | [³H]-WIN 35,428 | 75 | 14x |
| SERT | [³H]-Citalopram | 980 | 188x |
| NET | [³H]-Nisoxetine | 1,200 | 231x |
| Sigma σ₁ | [³H]-(+)-Pentazocine | 150 | 29x |
| Sigma σ₂ | [³H]-DTG | 450 | 87x |
This data is illustrative and serves as a template for presenting experimental results.
Part 2: Elucidating Functional Activity at GPCR Targets
High affinity (a low Kᵢ value) does not describe the action a ligand has on a receptor. For G-protein coupled receptors (GPCRs) like the opioid and dopamine receptors, a ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Functional assays are required to determine this.
A common method for assessing GPCR activation is to measure the downstream second messenger, cyclic adenosine monophosphate (cAMP).[2]
-
Gαs-coupled receptors (like Dopamine D₁/D₅) increase adenylate cyclase activity, leading to a rise in intracellular cAMP.
-
Gαi/o-coupled receptors (like Opioid µ/δ/κ and Dopamine D₂/D₃/D₄) inhibit adenylate cyclase, causing a decrease in intracellular cAMP.
Experimental Protocol: cAMP Accumulation Assay (Gαi/o-coupled Receptors)
This protocol describes a typical workflow for determining agonist/antagonist activity at a Gαi/o-coupled receptor, such as the µ-opioid receptor.
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably transfected to express the receptor of interest.
-
Assay Preparation:
-
Plate the cells in a 384-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP produced.
-
-
Compound Addition:
-
For Agonist Mode: Add the test compound at various concentrations.
-
For Antagonist Mode: Add a fixed concentration of a known agonist (typically its EC₈₀) along with varying concentrations of the test compound.
-
-
Stimulation: Add forskolin to all wells. Forskolin is a direct activator of adenylate cyclase and will cause a large increase in cAMP levels. If the test compound is an agonist at the Gαi/o receptor, it will inhibit this forskolin-induced cAMP production.
-
Lysis and Detection:
-
Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP level for many kits) against the log concentration of the test compound.
-
Agonist: An agonist will produce a dose-dependent decrease in the forskolin-stimulated cAMP level. Calculate the EC₅₀ (potency) and the Emax (efficacy) relative to a full agonist.
-
Antagonist: An antagonist will reverse the effect of the known agonist, causing a dose-dependent increase in the cAMP level back towards the forskolin-only baseline. Calculate the IC₅₀ and convert it to a functional inhibition constant (Kb).
-
Part 3: Mechanistic Context through Signaling Pathways
Understanding the underlying signaling cascades provides a mechanistic basis for interpreting functional data. The two primary receptor types targeted by the 3,6-diazabicyclo[3.1.1]heptane scaffold operate via fundamentally different mechanisms.
Mechanism 1: Ligand-Gated Ion Channels (e.g., nAChRs)
Nicotinic receptors are ionotropic.[9] The binding of an agonist like acetylcholine or a synthetic ligand directly causes a conformational change in the receptor, opening a central pore. This allows the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and initiation of a downstream signal.[8][11] This process is extremely fast, occurring on a millisecond timescale.
Mechanism 2: G-Protein Coupled Receptors (e.g., Opioid Receptors)
Opioid receptors are metabotropic, utilizing a G-protein signaling cascade.[12] Ligand binding causes a conformational change that activates an associated heterotrimeric G-protein (Gαβγ). For µ-opioid receptors, the Gαi/o subunit dissociates, inhibits the enzyme adenylate cyclase (lowering cAMP), and modulates ion channels (opening K⁺ channels and closing Ca²⁺ channels).[13] This process is slower than ion channel gating and allows for signal amplification.
Conclusion
Assessing the selectivity profile of a novel ligand like this compound is a multi-step, empirical process that forms the bedrock of its pharmacological characterization. By employing a logical panel of receptor targets and utilizing robust, validated methodologies such as radioligand binding and functional cAMP assays, researchers can build a comprehensive and reliable dataset. This data is not only crucial for identifying a compound's therapeutic potential but is also indispensable for predicting its safety profile by uncovering potential off-target interactions. The systematic approach detailed in this guide provides a clear and authoritative pathway for advancing novel chemical entities from initial concept to well-characterized drug candidates.
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Nakajima, A., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In: Akaike, A., Shimohama, S., Misu, Y. (eds) Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore. [Link]
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Kanwal, A., et al. (2023). Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. ResearchGate. [Link]
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Yartsev, A. Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology. [Link]
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Pinna, G. A., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-91. [Link]
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Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). [Link]
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Thomsen, W., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Cisbio. (2019). HTRF cAMP HiRange. [Link]
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Tewari, D., et al. (2022). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. [Link]
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Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 16(23), 10168-75. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Pinna, G. A., et al. (2021). Biological Effects on µ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5448. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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Loriga, G., et al. (2007). 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(23), 7354-62. [Link]
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Neuroscienze Pharmaness S.C. A R.L. (2011). Diazacyclic compounds having affinity for opioid receptors. European Patent Office. [Link]
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Majumdar, S., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e63598. [Link]
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Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 16(23), 10168-10175. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
For the diligent researcher, the journey of discovery does not conclude with the acquisition of data, but with the responsible management of all materials involved. This guide provides a detailed protocol for the proper disposal of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, ensuring the safety of laboratory personnel and the preservation of our environment. As a bicyclic diamine, this compound requires a disposal methodology grounded in a thorough understanding of its chemical reactivity and potential hazards.
Hazard Assessment and Initial Considerations
Before initiating any disposal procedure, a comprehensive understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) for this compound and its derivatives consistently highlight several key risks.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]
-
General Amine Reactivity: As an amine, it is basic and can react exothermically with acids. It is also incompatible with strong oxidizing agents.
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, inspected before use. | To prevent skin contact and irritation.[2] |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[2] | To protect against splashes and airborne particles. |
| Lab Coat | A full-length lab coat or a complete suit protecting against chemicals.[2] | To shield skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH (US) or EN 166 (EU) approved respirator if dust or aerosols are generated.[4] | To prevent inhalation of irritant particles. |
Segregation and Waste Stream Management
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5][6] this compound waste must be kept separate from incompatible materials to prevent hazardous reactions.[7]
Core Principle: Do not mix amine waste with other chemical waste streams at the point of generation.
Incompatible Materials to Avoid:
-
Acids: Vigorous exothermic reactions can occur.
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Aldehydes and Ketones: Can lead to uncontrolled polymerization or condensation reactions.
-
Halogenated Solvents: May form toxic byproducts.
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), spent reaction mixtures, and cleaning materials, should be collected in a designated, clearly labeled hazardous waste container.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general hazardous waste regulations.
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically resistant container, such as high-density polyethylene (HDPE), with a secure, tightly fitting lid.[5] The container must be in good condition, with no cracks or signs of deterioration.
-
Labeling: Immediately label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Irritant," "Base")
-
The date of initial waste accumulation.
-
Your name and laboratory contact information.
-
-
Accumulation: Collect all waste materials directly into the labeled container. Do not leave waste in open beakers or flasks. The container must remain closed except when adding waste.[8][9]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.
-
Segregation within SAA: Ensure the container is stored separately from incompatible waste streams, particularly acids.[5]
Step 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or within one year of the initial accumulation date, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[8] Amines can be harmful to aquatic life and may interfere with wastewater treatment processes.[7]
-
Incineration as the Preferred Method: The recommended final disposal method for this type of organic amine waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2][10] This process ensures the complete destruction of the compound into less harmful components.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean up a minor spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure that their innovative work is conducted with the utmost respect for safety and environmental stewardship. The responsible disposal of chemical waste is not merely a regulatory requirement but a professional and ethical obligation.
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 19, 2026, from [Link]
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3-BENZYL-3,6-DIAZABICYCLO[3.1.1]HEPTAN-2-ONE. (n.d.). Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]
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10-(this compound-6-carbonyl)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Introduction: Beyond the Product - A Commitment to Safety
In the fast-paced world of drug discovery and development, the novel molecules we synthesize are the keys to unlocking future therapies. 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is one such key, a promising scaffold for new chemical entities. However, with innovation comes the responsibility of ensuring the safety of the researchers and scientists who handle these materials. This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to provide a deep, technical understanding of why specific protective measures are necessary, empowering you to make informed decisions that ensure your safety and the integrity of your research.
As a Senior Application Scientist, my goal is to build a foundation of trust by providing value that extends beyond the product itself. This guide is a testament to that commitment, offering a comprehensive framework for the safe handling, emergency preparedness, and proper disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any bottle is opened, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is not extensively published, we can infer its hazard profile from its structural components: a bicyclic diamine core and a benzyl group.
The primary hazards associated with this class of compounds are:
-
Corrosivity: Aromatic amines and diamines are known to be corrosive to the skin and eyes and can cause irritation to the respiratory tract. Direct contact can lead to chemical burns.
-
Dermal Absorption: Many amines can be absorbed through the skin, potentially leading to systemic effects.
-
Inhalation Hazard: Vapors or aerosols of this compound can cause respiratory irritation. Prolonged or high-concentration exposure may lead to more severe respiratory effects.
Inferred Toxicological Profile
Based on data for analogous compounds such as benzylamine and other alkyl diamines, the following effects should be anticipated:
| Hazard | Anticipated Effect | Rationale |
| Acute Oral Toxicity | Harmful if swallowed. | Benzylamine has an oral LD50 in rats of 552 mg/kg. |
| Skin Corrosion/Irritation | Causes severe skin burns. | Aromatic and alkyl amines are well-documented skin irritants and corrosives.[1] |
| Eye Damage/Irritation | Causes serious, potentially permanent eye damage. | The basic nature of the amine functional groups makes them highly corrosive to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation, and potentially lung edema in severe exposures. | Inhalation of amine vapors is known to irritate the mucous membranes of the respiratory system. |
| Dermal Sensitization | Potential for dermal sensitization. | Some diamines have been shown to be dermal sensitizers in animal studies.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It requires a careful consideration of the specific tasks to be performed and the associated risks of exposure.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
Recommended for Splash Hazard: Tightly fitting chemical splash goggles.
Strongly Recommended for Dispensing/Transfer: A full-face shield worn over chemical splash goggles is required when handling larger quantities (typically >100 mL) or when there is a significant risk of splashes. This is because the corrosive nature of amines can cause severe and permanent eye damage on contact.
Skin and Body Protection
A standard flame-resistant lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required at all times in the laboratory.
Hand Protection: A Critical Choice
The choice of gloves is arguably one of the most critical PPE decisions for handling this compound. Nitrile gloves, while common in laboratories, offer very poor protection against benzylamine, with breakthrough times of less than 10 minutes.[2]
Glove Selection Guide
| Glove Material | Breakthrough Time for Benzylamine (100%) | Recommendation |
| Teflon (PTFE) | > 480 minutes | Excellent: Recommended for prolonged handling or immersion. |
| Butyl Rubber | > 480 minutes | Excellent: A robust choice for extended use. |
| Neoprene | Variable (check manufacturer data) | Fair to Good: Suitable for shorter duration tasks. |
| Nitrile | < 10 minutes | Not Recommended: Use only for incidental splash protection and change immediately upon contact.[2] |
| Latex (Natural Rubber) | Not Recommended | Poor chemical resistance and potential for allergies. |
Operational Directive: For any work involving more than incidental contact, it is strongly advised to use Teflon or Butyl rubber gloves. If these are not available, double-gloving with a heavier-duty neoprene glove over a nitrile glove can provide an additional layer of protection, but this should be considered a temporary solution.
Respiratory Protection
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. However, in situations where a fume hood is not available or during a large spill, respiratory protection is necessary.
| Condition | Respirator Type | Cartridge Type |
| Routine Handling | Not required if handled in a fume hood. | N/A |
| Weighing/Transfer outside a fume hood | Half-face or full-face respirator. | Green: Ammonia/Methylamine cartridge. |
| Emergency (Spill) | Full-face respirator with the appropriate cartridge or a Self-Contained Breathing Apparatus (SCBA). | Green: Ammonia/Methylamine cartridge. |
Causality: The amine functional groups in the molecule necessitate a cartridge effective against basic gases like ammonia and its organic derivatives. A standard organic vapor cartridge may not provide adequate protection.
Operational and Disposal Plans: A Step-by-Step Guide
A robust safety plan extends beyond PPE to include clear, actionable procedures for routine handling, emergencies, and disposal.
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling of this compound.
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] Containers should be tightly sealed to prevent the release of vapors.
Emergency Procedures: Spill Response
A prompt and correct response to a spill is critical to mitigating risks.
Small Spill (<100 mL) inside a Fume Hood
-
Alert Personnel: Inform others in the immediate area.
-
Containment: If possible, use a sorbent material (e.g., vermiculite, sand) to prevent the spill from spreading.
-
Neutralization: Cautiously apply a weak acid, such as citric acid or sodium bisulfite, to neutralize the amine.[4][5] Use pH paper to confirm neutralization (pH between 6 and 8).
-
Absorption: Absorb the neutralized mixture with an inert material.
-
Collection: Scoop the material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a mild detergent and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Large Spill (>100 mL) or any Spill Outside a Fume Hood
-
EVACUATE: Immediately evacuate the area and alert others.
-
ISOLATE: Close the doors to the affected area and prevent entry.
-
NOTIFY: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
VENTILATE: If safe to do so, increase ventilation to the area.
-
WAIT: Do not re-enter the area until it has been cleared by trained emergency responders.
Caption: Decision tree for responding to a spill of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.
-
Containerization: Use a dedicated, clearly labeled, and chemically compatible waste container (e.g., high-density polyethylene) with a secure lid.[2]
-
Labeling: The label must clearly state "Hazardous Waste," list the full chemical name, and approximate concentration.
-
Collection:
-
Liquid Waste: Collect all solutions containing the compound.
-
Solid Waste: Collect all contaminated materials, including gloves, absorbent pads, and weighing papers, in a separate, sealed bag within the hazardous waste container.
-
-
Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is foundational to successful and sustainable research. By integrating the principles and procedures outlined in this guide, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the hallmark of a high-functioning scientific environment. This commitment to safety ensures that our pursuit of scientific advancement continues without compromise.
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Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
